Quinoline-5-carbohydrazide
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
quinoline-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYLKYGVWUPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655757 | |
| Record name | Quinoline-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96541-83-2 | |
| Record name | Quinoline-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinoline-5-carbohydrazide synthesis protocol
An In-Depth Technical Guide to the Synthesis of Quinoline-5-Carbohydrazide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic protocols for this compound, a crucial heterocyclic building block in modern medicinal chemistry. As a key intermediate, its efficient synthesis is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for successful, reproducible synthesis.
Introduction: The Strategic Importance of this compound
Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, known for a wide spectrum of biological activities including antimalarial, antibacterial, and anti-inflammatory properties.[1][2] this compound (C₁₀H₉N₃O) emerges as a particularly valuable intermediate.[3][4] Its bifunctional nature, featuring the quinoline core and a reactive hydrazide moiety, allows for its elaboration into a diverse array of more complex molecules, such as Schiff bases, oxadiazoles, and other heterocyclic systems.[5][6] These subsequent derivatives are actively investigated for applications ranging from antioxidant agents to novel therapeutics.[4]
This guide will focus on robust and validated synthetic routes starting from the readily available quinoline-5-carboxylic acid, providing detailed protocols, mechanistic insights, and characterization guidelines.
Retrosynthetic Analysis and Strategic Planning
The synthesis of this compound is conceptually straightforward. The primary disconnection occurs at the amide bond, breaking the molecule down into a quinoline carboxylic acid synthon and a hydrazine synthon. This retrosynthetic logic points to two primary forward-synthetic strategies:
-
Direct Activation and Amidation: Activating the carboxylic acid group of quinoline-5-carboxylic acid to facilitate direct reaction with hydrazine.
-
Esterification followed by Hydrazinolysis: A two-step approach involving the conversion of the carboxylic acid to an ester, which is subsequently reacted with hydrazine.
Caption: Retrosynthetic approach for this compound.
Both pathways are chemically sound; the choice often depends on factors like the availability of reagents, desired purity, and overall process efficiency. We will detail the direct activation method as the primary protocol due to its atom economy and procedural simplicity.
Primary Synthetic Pathway: Direct Amidation via an Acylimidazolide Intermediate
This method is efficient, often proceeding at room temperature with high yields. The core principle is the in-situ activation of the carboxylic acid using a coupling agent, followed by nucleophilic attack by hydrazine. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this activation due to its mild reaction conditions and the benign nature of its byproducts (imidazole and CO₂).
Reaction Mechanism
The synthesis is a two-stage process occurring in a single pot:
-
Activation: Quinoline-5-carboxylic acid reacts with CDI. The highly reactive CDI forms a quinoline-5-carbonyl-1H-imidazole intermediate (an acylimidazolide). This intermediate is significantly more electrophilic than the parent carboxylic acid.
-
Nucleophilic Acyl Substitution: Hydrazine hydrate, a potent nucleophile, attacks the carbonyl carbon of the activated acylimidazolide. The imidazole group is an excellent leaving group, and its departure leads to the formation of the stable this compound product.
Caption: Mechanism of Direct Amidation using CDI.
Experimental Protocol
This protocol is adapted from established procedures.[7]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| Quinoline-5-carboxylic acid | 173.17 | 5.00 g | 28.87 | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 5.20 g | 32.07 | 1.1 |
| Hydrazine hydrate (~80%) | 50.06 | 2.90 g | 46.34 | ~1.6 |
| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - | - |
Procedure:
-
Activation of Carboxylic Acid:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Quinoline-5-carboxylic acid (5.00 g, 28.87 mmol).
-
Add anhydrous tetrahydrofuran (40 mL) to dissolve the acid. Stir until a clear solution is obtained.
-
Carefully add 1,1'-Carbonyldiimidazole (5.20 g, 31.76 mmol) portion-wise over 5-10 minutes. Effervescence (CO₂ evolution) may be observed.
-
Stir the resulting solution at ambient temperature (20-25 °C) for 2 hours to ensure complete formation of the acylimidazolide intermediate.
-
-
Formation of Hydrazide:
-
To the activated mixture, add hydrazine hydrate (2.90 g of 80% solution, ~46.34 mmol) dropwise via syringe over 5 minutes. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
Upon addition, a precipitate often begins to form.
-
Continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold THF (2 x 10 mL) and then cold water (2 x 15 mL) to remove unreacted starting materials and water-soluble byproducts.
-
Dry the collected solid under vacuum at 50-60 °C to a constant weight.
-
-
Yield and Characterization:
-
The expected product is a grey or off-white solid.
-
A typical yield for this procedure is around 46% (2.50 g).[7]
-
Confirm the identity and purity of the product using the analytical methods described in Section 5.
-
Alternative Synthetic Pathway: Esterification and Hydrazinolysis
An alternative, classic two-step approach involves first converting the carboxylic acid to a more manageable ester intermediate, which is then reacted with hydrazine. This route can be advantageous if the direct amidation proves difficult or if the intermediate ester is easier to purify than the final product.
Caption: Two-step synthesis via an ester intermediate.
-
Esterification: Quinoline-5-carboxylic acid can be esterified using standard methods, such as refluxing in an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is typically purified by extraction and chromatography or recrystallization.
-
Hydrazinolysis: The purified ester is then dissolved in a suitable solvent like ethanol and refluxed with an excess of hydrazine hydrate.[6] The reaction involves the nucleophilic substitution of the alkoxy group (-OR) by the hydrazine group (-NHNH₂).[5][8] The product hydrazide often has poor solubility in the alcohol solvent and may precipitate upon cooling, simplifying its isolation.[9]
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Result |
| Appearance | Light brown to off-white solid[4] |
| Mass Spec. (ESI-MS) | Calculated m/z for C₁₀H₉N₃O: 187.07. Found: [M+H]⁺ at 188.1.[7] |
| ¹H NMR (DMSO-d₆) | Expected signals: Aromatic protons (δ 7.5-9.0 ppm), -NH proton (broad singlet, δ ~9.5 ppm), -NH₂ protons (broad singlet, δ ~4.5 ppm). |
| IR (KBr, cm⁻¹) | Characteristic peaks: 3300-3400 (N-H stretching), ~1650 (C=O amide I band), ~1600 (aromatic C=C), ~1520 (N-H bending). |
| Purity (HPLC) | ≥ 95%[4] |
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,1'-Carbonyldiimidazole (CDI): Is moisture-sensitive. Handle and store under inert, dry conditions.
-
Tetrahydrofuran (THF): Is a flammable solvent and can form explosive peroxides. Use in a fume hood away from ignition sources and ensure the use of peroxide-free solvent.
Conclusion
The synthesis of this compound is readily achievable through a direct, one-pot amidation of Quinoline-5-carboxylic acid using CDI as an activating agent. This method is efficient and avoids the need to isolate an intermediate. The alternative two-step esterification-hydrazinolysis pathway provides a reliable, albeit longer, route. The choice of method will be guided by laboratory-specific constraints and objectives. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- 1. scispace.com [scispace.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 8. answers.com [answers.com]
- 9. quora.com [quora.com]
Quinoline-5-carbohydrazide: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its privileged scaffold that is present in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] This guide focuses on a specific, highly versatile derivative: Quinoline-5-carbohydrazide. This molecule serves as a critical intermediate, a building block for a diverse array of more complex molecules with significant therapeutic potential.[4] The introduction of the carbohydrazide moiety at the 5-position of the quinoline nucleus opens up a wealth of synthetic possibilities, allowing for the facile generation of hydrazones, amides, and other derivatives, thereby enabling extensive structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth exploration of the core chemical properties of this compound, offering a practical resource for researchers and professionals engaged in drug discovery and development.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental physicochemical properties of a lead compound is paramount for its successful development. These properties govern its solubility, stability, and suitability for various experimental and formulation processes.
| Property | Value | Source(s) |
| CAS Number | 96541-83-2 | [5][6] |
| Molecular Formula | C₁₀H₉N₃O | [5] |
| Molecular Weight | 187.20 g/mol | [5] |
| Appearance | Light brown to off-white solid | [4] |
| Melting Point | Data not available. Expected to be a solid with a relatively high melting point, characteristic of aromatic hydrazides. | |
| Solubility | Sparingly soluble in cold water, but miscible with hot water. Readily soluble in many organic solvents at ambient temperature. | [2] |
| Storage Conditions | Store at 0-8 °C in a tightly sealed container. | [4] |
Structural Elucidation:
The structure of this compound combines the rigid, aromatic quinoline core with the reactive hydrazide functional group. This unique combination dictates its chemical behavior and potential for derivatization.
Caption: Chemical structure of this compound.
Synthesis and Reaction Chemistry
The synthesis of this compound is typically achieved through the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. A common and effective method involves the activation of the carboxylic acid, for example, with 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack by hydrazine.
Experimental Protocol: Synthesis of this compound[5]
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Quinoline-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate (80% in water)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve quinoline-5-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous tetrahydrofuran.
-
Stir the solution at room temperature for 2 hours. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: To the activated carboxylic acid solution, add hydrazine hydrate (2.0 eq, 80% in water) dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Isolation and Purification: A solid precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven to a constant weight. The expected product is a grey solid.[5]
Causality in Experimental Design:
-
Anhydrous THF: The use of anhydrous THF is crucial during the activation step to prevent premature hydrolysis of the highly reactive acyl-imidazole intermediate.
-
Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the activated carboxylic acid to the desired hydrazide and to minimize the formation of dimeric side products.
-
Room Temperature Reaction: The reaction is conducted at room temperature to avoid potential side reactions and decomposition of the product.
Caption: Synthetic workflow for this compound.
Spectral Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the quinoline ring will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The NH and NH₂ protons of the hydrazide moiety will appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. |
| ¹³C NMR | Aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbonyl carbon of the hydrazide group will appear as a characteristic downfield signal, typically in the δ 160-170 ppm region. |
| IR Spectroscopy | The spectrum will show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (187.20 g/mol ). A reported experimental value is m/z 188.1 [M+1]⁺.[5] |
Biological Activities and Therapeutic Potential
The true value of this compound lies in its role as a precursor to a wide array of biologically active molecules. The hydrazide functional group is a versatile handle for the synthesis of hydrazones, which have shown significant promise as anticancer and antimicrobial agents.
Anticancer Activity
Quinoline-hydrazone derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: MTT assay workflow for assessing anticancer activity.
Antimicrobial Activity
Quinoline derivatives are also known for their broad-spectrum antimicrobial properties. The synthetic flexibility of this compound allows for the creation of derivatives that can target various bacterial and fungal pathogens.
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compound (this compound derivative) dissolved in a suitable solvent
-
Standard antibiotic/antifungal agent (positive control)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds such as quinoline and carbohydrazide can provide guidance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or in a fume hood.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] Keep the container tightly closed.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]
Hazard Identification (inferred from related compounds):
-
May be harmful if swallowed or in contact with skin.[10]
-
May cause skin and eye irritation.[10]
-
The quinoline moiety is a known hazardous substance.[7]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of the carbohydrazide group make it an ideal starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a foundational resource for scientists and researchers dedicated to advancing medicinal chemistry. The detailed experimental protocols included herein are intended to facilitate the practical application of this compound in the laboratory, thereby accelerating the discovery of new and effective medicines.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 96541-83-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization of Quinoline-5-Carbohydrazide: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characterization of Quinoline-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the analytical techniques used to elucidate and confirm the structure of such molecules. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting anticipated data and detailed interpretation.
Introduction
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide functional group at the 5-position of the quinoline ring can significantly influence its physicochemical properties and biological activity, making its unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule consists of a bicyclic quinoline ring system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.
Figure 1: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is often required for quaternary carbons.
-
Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the carbohydrazide group.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | 1H |
| H-4 | 8.6 - 8.8 | dd | J = 8.4, 1.7 | 1H |
| H-3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 | 1H |
| H-6 | 8.2 - 8.4 | d | J = 7.5 | 1H |
| H-8 | 8.0 - 8.2 | d | J = 8.0 | 1H |
| H-7 | 7.7 - 7.9 | t | J = 7.8 | 1H |
| -CONH- | 10.0 - 10.5 | s (broad) | - | 1H |
| -NH₂ | 4.5 - 5.0 | s (broad) | - | 2H |
Interpretation:
-
Aromatic Region (7.5 - 9.0 ppm): The six protons on the quinoline ring will appear in this region. The exact chemical shifts are influenced by the electron-withdrawing nature of the carbohydrazide group. The protons on the pyridine ring (H-2, H-3, H-4) are typically found at a lower field (higher ppm) than those on the benzene ring (H-6, H-7, H-8). The coupling patterns (doublets, triplets, and doublets of doublets) arise from spin-spin interactions with neighboring protons and are crucial for assigning each signal to a specific proton.
-
Amide and Amine Protons: The -CONH- and -NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are more likely to be observed than in solvents like CDCl₃.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will show ten distinct signals, one for each unique carbon atom in this compound.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2 | 150 - 152 |
| C-4 | 148 - 150 |
| C-8a | 145 - 147 |
| C-5 | 135 - 137 |
| C-7 | 130 - 132 |
| C-4a | 128 - 130 |
| C-6 | 127 - 129 |
| C-8 | 125 - 127 |
| C-3 | 121 - 123 |
Interpretation:
-
Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C=O) in the carbohydrazide group, typically appearing in the 165-170 ppm range.
-
Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region (120 - 155 ppm). The chemical shifts are influenced by the nitrogen atom and the carbohydrazide substituent. Quaternary carbons (C-4a, C-5, C-8a) will generally have lower intensities than protonated carbons.
Figure 2: General workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To identify the characteristic functional groups of this compound.
Methodology:
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
The background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds, as well as aromatic C-H stretching and bending vibrations.[1]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H stretch (asymmetric & symmetric) | -NH₂ |
| 3100 - 3300 | N-H stretch | -CONH- |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1650 - 1680 | C=O stretch (Amide I) | Carbonyl |
| 1580 - 1620 | N-H bend | -NH₂ |
| 1500 - 1600 | C=C and C=N stretch | Quinoline Ring |
| 1200 - 1300 | C-N stretch | Amide |
| 750 - 850 | C-H out-of-plane bend | Aromatic C-H |
Interpretation:
-
N-H Stretching: The presence of the carbohydrazide group will be clearly indicated by the N-H stretching vibrations in the 3100-3400 cm⁻¹ region. The -NH₂ group will typically show two bands (asymmetric and symmetric stretching), while the -CONH- group will show a single, often broader, band.
-
C=O Stretching: A strong absorption band in the 1650-1680 cm⁻¹ region is characteristic of the carbonyl group in an amide (Amide I band).
-
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region. The aromatic C-H out-of-plane bending vibrations in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
Objective: To determine the accurate molecular weight of this compound and study its fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Data Acquisition:
-
The solution is infused into the ESI source of the mass spectrometer.
-
A high voltage is applied to the infusion needle, creating a fine spray of charged droplets.
-
The solvent evaporates, and the analyte molecules become protonated, forming [M+H]⁺ ions.
-
The ions are then guided into the mass analyzer, where their m/z ratios are measured.
-
For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Predicted Mass Spectral Data and Interpretation
The molecular formula of this compound is C₁₀H₉N₃O, with a monoisotopic mass of 187.0746 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 188.0824 | [M+H]⁺ |
| 171.0560 | [M+H - NH₃]⁺ |
| 144.0655 | [M+H - HNCO]⁺ |
| 129.0551 | [Quinoline]⁺ |
Interpretation:
-
Molecular Ion: In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 188.08.[2] High-resolution mass spectrometry can confirm the elemental composition of this ion.
-
Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for carbohydrazides include the loss of ammonia (NH₃) and isocyanic acid (HNCO). The quinoline ring itself is relatively stable, but fragmentation can lead to the formation of a quinoline cation at m/z 129.
Figure 3: A plausible fragmentation pathway for this compound in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind these methods and the expected spectral features, researchers can confidently characterize this and other novel chemical entities, a critical step in the journey of drug discovery and development.
References
Quinoline-5-carbohydrazide molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Quinoline-5-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for novel therapeutic agents. The biological activity of such molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. We will explore its structural elucidation through a synergistic approach that combines experimental techniques and computational modeling. This document details the underlying principles of these methodologies, explains the causality behind experimental choices, and presents a logical workflow for characterizing the molecule's conformational preferences, thereby offering a foundational understanding for professionals in drug design and development.
Introduction: The Structural Imperative in Drug Design
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound (C₁₀H₉N₃O) represents a versatile derivative, incorporating a hydrazide moiety that is also a common pharmacophore known for its coordination properties and ability to form hydrogen bonds.[5]
The efficacy and selectivity of a drug candidate are governed by its ability to interact with a specific biological target, such as a protein or nucleic acid. This interaction is highly dependent on the molecule's three-dimensional shape, or conformation.[6] A molecule is not a rigid entity but rather an ensemble of interconverting conformers. Identifying the low-energy, biologically relevant conformations is therefore a cornerstone of modern drug discovery. This guide will dissect the structural and conformational features of this compound, providing the technical foundation necessary for its application in rational drug design.
Molecular Structure and Synthesis
The foundational structure of this compound consists of a quinoline ring system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.
Synthesis Protocol
A common and straightforward synthesis involves the reaction of a quinoline-5-carboxylic acid derivative with hydrazine hydrate. The protocol below is a representative example of this process.
Experimental Protocol: Synthesis of this compound [11]
-
Activation of Carboxylic Acid: A solution of 5-quinolinecarboxylic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is stirred at room temperature for 2 hours. Causality: CDI is an excellent activating agent that converts the carboxylic acid into a highly reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by hydrazine.
-
Hydrazinolysis: Hydrazine hydrate (2 equivalents, typically 80% in water) is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for an additional 2 hours. The nucleophilic hydrazine attacks the activated carbonyl carbon, displacing the imidazole group.
-
Isolation: The resulting solid product, this compound, is collected by filtration, washed with a small amount of cold THF to remove any unreacted starting materials, and dried under a vacuum.[11]
Determining Molecular Conformation: A Dual Strategy
No single technique can fully characterize the conformational landscape of a molecule.[12] A robust analysis relies on integrating experimental data, which provides real-world measurements, with computational methods, which offer detailed energetic and geometric insights.[13]
Caption: Integrated workflow for conformational analysis.
Experimental Determination
X-Ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[14] It provides unambiguous data on bond lengths, bond angles, and torsional angles within the crystal lattice. For molecules like quinoline-carboxamides, crystallography reveals how intermolecular forces, such as hydrogen bonding and π-stacking, influence the preferred conformation in a packed environment.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation and dynamics in solution, which often better mimics the physiological environment.[12][13]
-
¹H NMR: Provides information on the chemical environment of protons.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is crucial for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of relative proton-proton distances and, by extension, the preferred solution-state conformation.
Computational Analysis
Computational methods are essential for exploring the full conformational space and calculating the relative energies of different conformers.[16][17]
Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule.[18] They are computationally inexpensive, making them ideal for performing systematic or stochastic conformational searches to identify a broad range of possible low-energy structures.[19]
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a much more accurate description of the electronic structure and energy of a molecule.[20][21] It is used to perform geometry optimization on the conformers identified by MM searches. This process refines the structures and provides accurate relative energies, allowing for the identification of the most stable conformers. A common and reliable combination for molecules of this type is the B3LYP functional with a 6-311+G(d,p) or larger basis set.[22][23]
Conformational Landscape of this compound
The conformational flexibility of this compound is primarily determined by rotation around two key single bonds:
-
The bond between the quinoline C5 atom and the carbonyl carbon (C-C).
-
The bond between the carbonyl carbon and the adjacent nitrogen atom (C-N).
Caption: Key rotatable bonds in this compound.
Key Conformational Features
-
Planarity: The quinoline ring system is aromatic and therefore planar. The amide group of the carbohydrazide moiety also exhibits significant planarity due to resonance. The key question is the relative orientation of these two planes, governed by the dihedral angle τ1.
-
Intramolecular Hydrogen Bonding: A critical conformational feature in related quinoline-2-carboxamides is the formation of an intramolecular hydrogen bond between the amide N-H and the quinoline nitrogen (N-H···N_quinoline).[15] In this compound, such an interaction is sterically impossible. However, an intramolecular hydrogen bond between the amide N-H and the terminal -NH₂ group, or between the carbonyl oxygen and a proton on the terminal -NH₂, could potentially stabilize certain conformations.
-
Steric Hindrance: The orientation of the carbohydrazide group is influenced by steric hindrance from the peri-hydrogen at the C4 position of the quinoline ring. This steric clash likely disfavors conformations where the carbonyl oxygen points towards the C4 position, influencing the potential energy surface around the τ1 dihedral angle.
Predicted Structural Parameters
DFT calculations are essential for quantifying the geometry of the lowest energy conformer. The following table summarizes expected structural parameters based on calculations performed on similar quinoline derivatives.[21][23]
| Parameter | Description | Predicted Value (B3LYP/6-311+G(d,p)) |
| C=O Bond Length | Carbonyl double bond | ~1.23 Å |
| C-N Bond Length | Amide C-N bond | ~1.36 Å |
| N-N Bond Length | Hydrazide N-N bond | ~1.41 Å |
| τ1 (C4-C5-C=O) | Dihedral angle | Likely non-planar to avoid steric clash |
| τ2 (C5-C-N-N) | Amide dihedral angle | Near 180° (trans) for planarity |
Expected Spectroscopic Signatures
Experimental analysis would be expected to yield the following characteristic signals.
| Technique | Feature | Expected Observation |
| FT-IR | N-H stretching (amide & amine) | 3200-3400 cm⁻¹ (broad) |
| C=O stretching (amide) | 1640-1680 cm⁻¹ (strong)[24] | |
| C=N/C=C stretching (quinoline) | 1500-1620 cm⁻¹[21] | |
| UV-Vis | π → π* transitions | ~280-350 nm in a suitable solvent[25][26] |
| ¹H NMR | Quinoline Protons | 7.5 - 9.0 ppm (characteristic splitting) |
| Amide N-H Proton | ~10-11 ppm (can exchange with D₂O) | |
| Amine -NH₂ Protons | ~4.5-5.5 ppm (broad, can exchange) |
Implications for Structure-Activity Relationships (SAR)
Understanding the conformational preferences of this compound is vital for its use as a scaffold in drug discovery.
-
Pharmacophore Geometry: The spatial arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O, N atoms) is dictated by the conformation. The lowest energy conformers define the most likely shape the molecule will present to a biological target.
-
Receptor Binding: A flexible molecule may adopt a higher-energy conformation to fit into a binding pocket. Computational docking studies, guided by knowledge of the low-energy solution-state conformers, can predict plausible binding modes and help prioritize derivatives for synthesis.[27]
-
Bioavailability: Properties like lipophilicity and the potential for intramolecular hydrogen bonding can affect a molecule's ability to cross cell membranes. A conformation with an internal hydrogen bond may have different solubility and permeability characteristics than an extended, open conformation that interacts more readily with solvent.
Conclusion
The molecular conformation of this compound is a complex interplay of amide resonance, steric hindrance, and potential hydrogen bonding. A comprehensive characterization requires a multi-pronged approach, leveraging the strengths of both experimental methods like X-ray crystallography and NMR spectroscopy, and computational techniques such as molecular mechanics and DFT. The insights gained from such studies are not merely academic; they provide an essential, predictive framework for the rational design of novel quinoline-based therapeutic agents, enabling scientists to fine-tune molecular architecture for optimal biological activity.
References
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arctomsci.com [arctomsci.com]
- 10. 96541-83-2|this compound|BLD Pharm [bldpharm.com]
- 11. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Reweighting methods for elucidation of conformation ensembles of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Automated conformational analysis: Directed conformational search using the A* algorithm: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 21. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Study on the interaction of food colourant quinoline yellow with bovine serum albumin by spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Quinoline-5-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant therapeutic agents.[1][2][3] When functionalized with a carbohydrazide moiety, specifically at the 5-position, it transforms into quinoline-5-carbohydrazide—a highly versatile and reactive building block. This guide provides a comprehensive overview of this compound, detailing its synthesis, its strategic use in creating diverse molecular libraries via the hydrazone linkage, and its proven applications in developing potent anticancer and antimicrobial agents. We will explore the underlying rationale for experimental designs, provide detailed protocols, and synthesize structure-activity relationship (SAR) data to empower researchers in their drug discovery endeavors.
The Quinoline-Hydrazide Scaffold: A Synergistic Combination
The power of the quinoline-carbohydrazide framework lies in the synergistic interplay between its two core components.
-
The Quinoline Core: This bicyclic aromatic heterocycle is a key pharmacophore in numerous FDA-approved drugs, including the antimalarial chloroquine and the anticancer agent camptothecin.[2][4] Its rigid, planar structure provides a robust anchor for interacting with biological targets, while its aromatic nature allows for extensive electronic modifications to fine-tune activity and pharmacokinetic properties.[3]
-
The Carbohydrazide Linker: The -C(=O)NHNH₂ group is far more than a simple spacer. The hydrazide and its resulting hydrazone derivatives (-C(=O)NHN=CH-R) are instrumental in drug design for several reasons:
-
Hydrogen Bonding: The N-H and C=O moieties serve as excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites.[5]
-
Chelating Ability: The nitrogen and oxygen atoms can coordinate with metal ions, a mechanism crucial for inhibiting metalloenzymes.[5]
-
Synthetic Flexibility: The terminal amine group of the hydrazide is readily condensed with a vast library of aldehydes and ketones, providing a straightforward method to generate extensive and diverse compound libraries.[6]
-
Acid-Labile Potential: Under the acidic conditions often found in tumor microenvironments, the hydrazone linkage can be labile, allowing for the targeted release of an active moiety.[5]
-
The fusion of these two components in this compound creates a building block primed for the development of novel therapeutics targeting a range of diseases.[7]
Synthesis of the Core Building Block: this compound
The synthesis of this compound is a reliable two-step process starting from the commercially available quinoline-5-carboxylic acid. The strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution with hydrazine.
Rationale and Mechanistic Overview
The carboxylic acid itself is not sufficiently reactive to directly acylate hydrazine. Therefore, an activating agent is required to convert the hydroxyl group of the acid into a better leaving group. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation as it proceeds under mild conditions and its byproducts (imidazole and CO₂) are innocuous and easily removed. The resulting acyl-imidazole intermediate is highly electrophilic and readily reacts with the nucleophilic hydrazine hydrate to yield the final product.
Detailed Synthetic Protocol: this compound
This protocol is adapted from established chemical synthesis literature.[8]
Materials:
-
Quinoline-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate (80% in water)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activation: In a round-bottom flask, dissolve quinoline-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). To this solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress can be monitored by the cessation of CO₂ evolution.
-
Hydrazine Addition: To the activated mixture, slowly add hydrazine hydrate (2.0 eq).
-
Reaction: Continue stirring the reaction mixture at room temperature for an additional 2 hours. A precipitate will typically form during this time.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Purification: Wash the collected solid with cold THF to remove any unreacted starting materials or byproducts. Dry the solid under vacuum to afford this compound as a stable solid.
Derivatization Strategies: Accessing Chemical Diversity
This compound's primary utility lies in its function as a scaffold. Its reaction with various electrophiles, particularly aldehydes and ketones, unlocks access to a vast chemical space for biological screening.
The Hydrazone Linkage: A Versatile Conjugation Gateway
The condensation reaction between the terminal -NH₂ of the carbohydrazide and an aldehyde or ketone is the most common and effective derivatization strategy. This reaction forms a stable hydrazone linkage and allows for the introduction of a new, variable substituent (R-group) into the molecule. By simply changing the aldehyde or ketone reactant, chemists can systematically probe how different steric and electronic features impact biological activity.
General Protocol for Synthesis of Quinoline-5-yl-hydrazone Derivatives
Materials:
-
This compound
-
Substituted aldehyde or ketone (1.0 - 1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1.0 eq) to the suspension.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Workflow for Library Generation
The following diagram illustrates the straightforward workflow from the core building block to a diverse library of potential drug candidates.
Caption: Synthetic workflow for generating a hydrazone library.
Therapeutic Applications and Biological Profile
Derivatives of quinoline-carbohydrazide have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Agents
The quinoline-hydrazone scaffold is a recurring motif in the design of novel anticancer agents.[5][9] These compounds have been shown to inhibit tumor cell proliferation through various mechanisms of action.[5]
Mechanisms of Action: Derivatives have shown inhibitory activity against several key cancer-related targets:
-
Receptor Tyrosine Kinases (RTKs): Compounds have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutants.[5]
-
Intracellular Kinases: Inhibition of kinases like Akt (Protein Kinase B) and c-Abl disrupts critical cell signaling pathways involved in cell survival and proliferation.[5]
-
Topoisomerases: Like the parent quinoline drug camptothecin, some hydrazone derivatives can act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[5][10]
Caption: Simplified pathway of EGFR inhibition by quinoline derivatives.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target/Mechanism | Cell Line | IC₅₀ / GI₅₀ | Reference |
| Thiazole-clubbed quinoline hydrazone | Protein Kinase B (Akt) | A549 (Lung) | 3.93 µM | [5] |
| Quinoline hydrazone derivative | Mutant EGFR (T790M) | - | 22.1 nM | [5] |
| p-Nitrobenzylidene quinoline hydrazone | G0/G1 Arrest | MCF-7 (Breast) | 0.73 µM | [5] |
| Quinoline-based dihydrazone | Cytotoxicity | MCF-7 (Breast) | Micromolar range | [11] |
| 6-Bromo-2-methyl-quinolyl hydrazone | Cytotoxicity | Full NCI-60 Panel | 0.33 - 4.87 µM | [10] |
Antimicrobial Agents
Drug resistance poses a significant threat to global health, necessitating the development of new antimicrobial agents with novel mechanisms.[7] Quinoline-hydrazone derivatives have emerged as a promising class of compounds in this area.[7]
Mechanisms of Action: The antibacterial activity often stems from the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts.
-
DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a well-validated target for the quinolone class of antibiotics. Hydrazone derivatives can also effectively inhibit its function.[7]
-
Other Bacterial Enzymes: Targets such as glucosamine-6-phosphate synthase and enzymes in the fatty acid synthesis pathway (e.g., enoyl ACP reductase) have also been identified.[7]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | MIC | Reference |
| Halogenated quinoline hydrazones | Gram-positive & Gram-negative bacteria | 6.25 - 100 µg/mL | [6][10] |
| Quinoline-3-carbohydrazide Schiff bases | Mycobacterium tuberculosis | - | [12] |
| Various quinoline hydrazones | Pathogenic Strains | Good to excellent | [10] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinoline-5-yl-hydrazone scaffold has yielded key insights into the structural features required for potent biological activity.
-
Substituents on the Quinoline Ring: The introduction of small, electron-withdrawing or lipophilic groups such as chloro, bromo, or methoxy groups at various positions on the quinoline core can significantly enhance anticancer and antimicrobial activity.[1][5][6]
-
The Hydrazone Moiety: The -NH-N=CH- unit is critical. The NH group often acts as a key hydrogen bond donor in enzyme active sites.[5]
-
The Terminal Aromatic Ring: The nature and substitution pattern of the aromatic ring introduced from the aldehyde/ketone are major determinants of potency. For example, a para-nitro group on a benzylidene ring was found to substantially increase anticancer activity, likely due to its strong electron-withdrawing properties.[5]
Key Pharmacophoric Features
The following diagram summarizes the essential features for a pharmacophore model based on this scaffold.
Caption: Key pharmacophoric regions of a quinoline-hydrazone derivative.
Conclusion and Future Outlook
This compound is a powerful and efficient building block for medicinal chemistry. Its straightforward synthesis and versatile reactivity, primarily through the formation of hydrazones, provide a rapid and resource-efficient pathway to generate large libraries of structurally diverse molecules. The consistent emergence of potent anticancer and antimicrobial agents from these libraries validates this scaffold's importance.[5][7] Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel substitutions, and employing computational modeling to rationally design next-generation candidates with enhanced potency and selectivity. The this compound core will undoubtedly continue to be a valuable starting point for the discovery of new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Genesis of a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Quinoline Hydrazones
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to diverse biological targets with high affinity. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous drugs. When combined with the versatile hydrazone moiety, it gives rise to quinoline hydrazones, a class of compounds that has garnered significant attention for its broad spectrum of biological activities. This guide provides a technical exploration of the historical journey of quinoline hydrazones, from the foundational discoveries of the quinoline core to the modern-day synthesis and application of these synergistic molecular hybrids. We will delve into the causality behind synthetic choices, detail key experimental protocols, and trace the evolution of their role in drug discovery.
Part 1: The Foundation - The Historical Synthesis of the Quinoline Core
The story of quinoline hydrazones begins with the quinoline nucleus itself. The late 19th century was a period of intense discovery in heterocyclic chemistry, with several key methods for synthesizing the quinoline ring system being established within a single decade. These foundational reactions provided the chemical tools necessary for the later development of more complex quinoline derivatives.
Pioneering Synthetic Methodologies
A flurry of research in the 1880s led to the development of several eponymous reactions that remain fundamental to quinoline synthesis.[1]
-
The Skraup Synthesis (1880): Zdenko Hans Skraup developed a method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2] This was one of the earliest and most direct routes to quinoline itself.
-
The Doebner-von Miller Reaction (1881): A significant modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, allowing for the synthesis of a wider range of substituted quinolines.[1][3][4][5]
-
The Friedländer Synthesis (1882): Paul Friedländer reported the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] This acid- or base-catalyzed reaction is highly versatile for producing polysubstituted quinolines.[7]
-
The Combes Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][8][9] The reaction proceeds through an intermediate Schiff base, which then undergoes ring closure.[9]
-
The Pfitzinger Reaction (1886): A variation of the Friedländer synthesis, this reaction utilizes isatin and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[10][11][12][13] This method proved crucial for accessing a class of quinolines with significant biological potential.[10]
These discoveries laid the essential groundwork, providing chemists with a robust toolbox to construct the quinoline scaffold, which would later be functionalized to create hydrazone derivatives.
Part 2: The Hydrazone Moiety - A Versatile Pharmacophore
The second critical component is the hydrazone functional group. Hydrazones are a class of organic compounds characterized by the azomethine group (–NH–N=C–).[14] This structural feature is of great interest to medicinal chemists because it acts as a versatile pharmacophore, a molecular feature responsible for a drug's biological activity. The presence of both hydrogen bond donors (N-H) and acceptors (C=N) allows hydrazones to interact effectively with biological targets.[15] Furthermore, the imine bond (C=N) can be readily hydrolyzed, a property that can be exploited in prodrug design.
Hydrazones are typically synthesized through a straightforward condensation reaction between a hydrazine derivative (such as hydrazine hydrate or a carbohydrazide) and an aldehyde or ketone.[16][17] This synthetic accessibility, combined with their potent biological activity, made them an attractive partner for the well-established quinoline scaffold.[18]
Part 3: The Synergistic Union - Synthesis of Quinoline Hydrazones
The rationale for combining the quinoline and hydrazone moieties into a single molecule stems from the principle of molecular hybridization. The goal is to create a new chemical entity that possesses enhanced biological activity or a novel mechanism of action compared to its individual components. Researchers hypothesized that the proven biological relevance of the quinoline core could be augmented by the versatile binding capabilities of the hydrazone linker.
A General Synthetic Strategy
The preparation of quinoline hydrazones is a multi-step process that leverages classic organic reactions. The general workflow is a self-validating system where the successful synthesis of each intermediate confirms the viability of the previous step.
-
Step 1: Synthesis of the Quinoline Core. The process begins with the construction of a substituted quinoline, often a 4-hydroxyquinoline, using a method like the Conrad-Limpach synthesis (a variation of the reactions mentioned earlier).[14]
-
Step 2: Halogenation. The hydroxyl group at the 4-position is a poor leaving group. To activate this position for nucleophilic substitution, it is converted into a chloro group. This is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).[14]
-
Step 3: Introduction of the Hydrazine Moiety. The resulting 4-chloroquinoline is highly reactive toward nucleophiles. It is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in a nucleophilic aromatic substitution reaction. The hydrazine displaces the chloride ion to form a quinolinyl-hydrazine intermediate.[14]
-
Step 4: Condensation to Form the Hydrazone. In the final step, the quinolinyl-hydrazine is condensed with a selected aldehyde or ketone. This reaction forms the characteristic imine bond of the hydrazone, yielding the final quinoline hydrazone product.[14][19]
This modular approach is highly advantageous as it allows for extensive structural diversity. By varying the starting materials for the quinoline synthesis (Step 1) and by using a wide array of aldehydes or ketones (Step 4), a large library of different quinoline hydrazone derivatives can be created for biological screening.[20]
Part 4: Evolution of Applications and Biological Activity
The fusion of the quinoline and hydrazone scaffolds has yielded compounds with a remarkable range of biological activities.[18][20] Initial investigations often focused on antimicrobial properties, but subsequent research has unveiled a much broader therapeutic potential.
A Spectrum of Biological Activities
| Biological Activity | Target/Mechanism of Action | Representative References |
| Antibacterial | Inhibition of DNA gyrase, glucosamine-6-phosphate synthase, and other essential bacterial enzymes. | [20][21][22] |
| Antifungal | Disruption of fungal cell wall synthesis; potent activity against strains like Candida albicans. | [14][23] |
| Anticancer | Inhibition of topoisomerases, protein kinases (e.g., EGFR), and induction of apoptosis. | [15][24][25][26] |
| Antimalarial | Inhibition of heme polymerization in Plasmodium falciparum. | [27] |
| Antitubercular | Targeting enzymes specific to Mycobacterium tuberculosis. | [14][20] |
| Anti-inflammatory | Inhibition of inflammatory pathways. | [14][20] |
| Antidiabetic | Inhibition of metabolic enzymes such as α-amylase, α-glucosidase, and aldose reductase. | [28] |
This diversity highlights the success of the molecular hybridization strategy. The quinoline core often serves as an anchoring point, while the hydrazone linker and its terminal substituent can be tailored to achieve specific interactions with a given biological target.
Mechanism of Action: An Example in Antibacterial Activity
One of the most studied mechanisms of action for antibacterial quinoline derivatives is the inhibition of DNA gyrase.[20][21] This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Fluoroquinolone antibiotics, a famous class of quinoline-based drugs, function by trapping the enzyme-DNA complex, leading to breaks in the bacterial chromosome and cell death. Many quinoline hydrazone derivatives are thought to act through similar or related mechanisms, interfering with bacterial DNA replication and demonstrating the enduring utility of the quinoline scaffold in developing anti-infective agents.[20][21]
Experimental Protocol: Synthesis of a Representative Quinoline Hydrazone
To provide a practical, field-proven example, the following protocol outlines the synthesis of (6-bromo-2-methyl-quinolin-4-yl)-hydrazine, a key intermediate for creating a series of bioactive quinoline hydrazones.[14]
Objective: To synthesize the quinolinyl-hydrazine intermediate required for the final condensation step.
Materials:
-
4-bromoaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Methodology:
-
Step 1: Synthesis of 6-bromo-4-hydroxy-2-methyl quinoline
-
Combine 4-bromoaniline (5.0 g, 53.5 mmol), ethyl acetoacetate (6.96 g, 53.5 mmol), and polyphosphoric acid (25 g).[14]
-
Heat the mixture at 150°C for 2 hours with stirring.
-
Allow the reaction mixture to cool and then pour it into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
-
Step 2: Synthesis of 6-bromo-4-chloro-2-methyl quinoline
-
Take the dried product from Step 1 (5.0 g, 21 mmol) and add it to phosphorus oxychloride (20 mL).[14]
-
Heat the mixture at 80°C for 4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry.
-
-
Step 3: Synthesis of (6-bromo-2-methyl-quinolin-4-yl)-hydrazine
-
Suspend the chloro-quinoline from Step 2 (3.0 g, 11.7 mmol) in ethanol (15 mL).[14]
-
Add hydrazine hydrate (5 mL) to the suspension.
-
Heat the reaction mixture at 90°C for 4 hours.
-
Cool the mixture, and collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry to yield the final quinolinyl-hydrazine intermediate.
-
This intermediate is now ready for condensation with various aldehydes or ketones to produce a library of quinoline hydrazones.
Conclusion
The history of quinoline hydrazones is a compelling narrative of chemical synergy. It begins with the foundational discoveries of quinoline synthesis in the late 19th century, which provided the core scaffold. The subsequent recognition of the hydrazone moiety as a potent pharmacophore led to their logical and fruitful combination. The resulting quinoline hydrazones have proven to be a remarkably versatile class of compounds, demonstrating a vast array of biological activities that continue to be explored in modern drug discovery. Their modular synthesis allows for extensive derivatization, making them an enduringly "privileged" scaffold for developing new therapeutic agents to combat a wide range of human diseases.
References
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- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 4. synarchive.com [synarchive.com]
- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 15. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of hydrazone derivatives of quinoline / Amira Safwani Abd Rahim - UiTM Institutional Repository [ir.uitm.edu.my]
- 17. researchgate.net [researchgate.net]
- 18. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 25. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Quinoline-based heterocyclic hydrazones: Design, synthesis, anti-plasmodial assessment, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on Quinoline-5-carbohydrazide
An In-Depth Technical Guide to the Theoretical and Computational Study of Quinoline-5-carbohydrazide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] When functionalized with a carbohydrazide moiety, the resulting molecule, this compound, presents a compelling profile for further investigation. The carbohydrazide group not only enhances the molecule's ability to form hydrogen bonds with biological targets but also serves as a versatile synthetic handle for creating diverse libraries of derivatives.[7][8] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and pharmacokinetic properties of this compound, offering a roadmap for its rational development as a potential drug lead.
Introduction: The Quinoline-Carbohydrazide Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[3][9][10] Its rigid framework and the presence of a nitrogen atom allow for a variety of interactions with biological macromolecules, including π-π stacking and hydrogen bonding. Clinically relevant drugs like bosutinib (anticancer) and chloroquine (antimalarial) underscore the therapeutic potential of this core.[1][3]
The addition of a carbohydrazide (-CONHNH₂) group at the 5-position introduces key pharmacophoric features. The hydrazide-hydrazone functionality is a known bioisostere for amide bonds but with distinct chemical properties.[7] The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which is critical for molecular recognition at protein active sites.[8] This combination makes this compound a molecule of significant interest for theoretical exploration as a precursor to novel therapeutic agents.
This guide will detail the primary in silico techniques used to build a comprehensive theoretical profile of the molecule, from its fundamental quantum properties to its predicted behavior in a biological system.
Synthesis Pathway
The primary synthesis route to this compound involves a two-step process starting from quinoline-5-carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Activation of Carboxylic Acid: A solution of 5-quinolinecarboxylic acid and 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like tetrahydrofuran (THF) is stirred at room temperature. CDI acts as a potent activating agent, converting the carboxylic acid into a more reactive acylimidazolide intermediate.[11]
-
Hydrazinolysis: Hydrazine hydrate is added to the mixture. The highly nucleophilic hydrazine displaces the imidazole group to form the stable this compound product.[11][12][13]
-
Isolation: The resulting solid product is collected by filtration, washed, and dried under a vacuum to yield the final compound.[11]
Caption: Synthesis workflow for this compound.
Quantum Chemical Analysis: Understanding Intrinsic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.[14][15] It provides a balance of accuracy and computational efficiency, making it ideal for studying drug-like molecules.[16] These calculations reveal intrinsic properties that govern the molecule's reactivity and potential for intermolecular interactions.
Methodology: DFT Calculation Workflow
-
Structure Optimization: The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[14][17]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[18]
-
Property Calculation: Key electronic properties are calculated, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): A map of charge distribution on the molecule's surface.
-
Global Reactivity Descriptors: Ionization potential, electron affinity, chemical hardness, and electrophilicity index, derived from HOMO and LUMO energies.[15][19]
-
Caption: Workflow for Density Functional Theory (DFT) calculations.
Analysis of Key DFT Descriptors
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and polarizable.[20] For quinoline derivatives, the π-electron delocalization across the bicyclic system significantly influences these energies.[14]
-
Molecular Electrostatic Potential (MEP): The MEP surface visually identifies electron-rich and electron-poor regions. For this compound, negative potential (red/yellow) is expected around the quinoline nitrogen and the carbonyl oxygen, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) will be found around the amine hydrogens, marking them as sites for nucleophilic attack or hydrogen bond acceptance.
| Parameter | Description | Significance for Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Inverse relationship with chemical reactivity.[20] |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity (ω) | ω = μ²/2η (where μ is chemical potential) | Measures the capacity to accept electrons. |
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[21] This method is instrumental in hypothesis-driven drug discovery, allowing researchers to screen virtual libraries of compounds against a specific target and to understand the structural basis of inhibition.[12] Given the known activities of quinoline derivatives, potential targets for this compound include bacterial DNA gyrase, human topoisomerase, and various protein kinases.[3][6][22]
Protocol: Molecular Docking Workflow
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[23]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Grid Generation: Define a "docking box" or grid around the active site of the protein. This grid pre-calculates the potential energy of interaction for different atom types, speeding up the docking process.[23]
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).[24]
-
Analysis: Analyze the top-scoring poses. The most important analysis involves visually inspecting the binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with active site residues.[25]
Caption: A typical workflow for molecular docking studies.
In Silico ADMET Profiling: Assessing Drug-Likeness
Before committing to costly synthesis and in vitro testing, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate.[26] These in silico predictions help identify compounds with potential liabilities, such as poor oral bioavailability or potential carcinogenicity, allowing for early-stage deselection or modification.[27][28]
Methodology: ADMET Prediction
ADMET profiling is typically performed using web-based tools like SwissADME and admetSAR or integrated software packages.[24][27] These platforms use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results.
Key ADMET Parameters for Evaluation
| Property Class | Parameter | Desired Outcome for a Drug Candidate | Tool Example |
| Physicochemical | Lipinski's Rule of Five | Compliance (e.g., MW < 500, LogP < 5) | SwissADME |
| Absorption | GI Absorption | High | admetSAR[27] |
| BBB Permeability | Yes/No (depends on target) | pkCSM | |
| Distribution | P-glycoprotein Substrate | No (to avoid efflux) | SwissADME |
| Metabolism | CYP450 Inhibition | No (to avoid drug-drug interactions) | pkCSM |
| Toxicity | AMES Toxicity | Non-mutagenic | ProTox-II[24] |
| Carcinogenicity | Non-carcinogenic | admetSAR[27] | |
| Hepatotoxicity | No | ProTox-II[24] |
Molecular Dynamics (MD) Simulation: Validating Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view.[14] By simulating the movements of atoms over time, MD can assess the stability of the docked pose and provide deeper insights into the binding thermodynamics.
Protocol: MD Simulation Workflow
-
System Setup: The top-scoring ligand-protein complex from docking is placed in a simulation box. The box is filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.
-
Minimization & Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure (NPT ensemble) to reach a stable state.
-
Production Run: A long-duration simulation (e.g., 100 nanoseconds) is performed, during which the atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Conclusion and Future Directions
The theoretical study of this compound provides a powerful, resource-efficient framework for evaluating its potential as a drug scaffold. Through a combination of DFT, molecular docking, ADMET profiling, and MD simulations, researchers can build a detailed molecular profile. This in silico data can predict reactivity, identify potential biological targets, assess drug-likeness, and validate binding interactions. The insights gained from these computational studies are invaluable for guiding the strategic synthesis of derivatives with optimized potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from molecular concept to clinical candidate.
References
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- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 15. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
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- 25. derpharmachemica.com [derpharmachemica.com]
- 26. sciforschenonline.org [sciforschenonline.org]
- 27. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of Quinoline Derivatives
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded for its remarkable versatility and privileged structure. This guide provides an in-depth technical exploration of the diverse therapeutic targets of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms and key targets across major therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This document moves beyond a simple catalog of targets to explain the causal relationships behind experimental designs and to provide validated, step-by-step protocols for assessing compound activity. Through a synthesis of mechanistic insights, actionable methodologies, and data visualization, this guide aims to serve as an authoritative resource for advancing the discovery and development of next-generation quinoline-based therapeutics.
Introduction: The Quinoline Scaffold as a Privileged Pharmacophore
Quinoline, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its unique electronic properties, rigid planar structure, and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and metal chelation) make it an ideal scaffold for designing molecules that can precisely interact with a wide array of biological targets.[3] The therapeutic landscape of quinoline derivatives is vast, encompassing anticancer, antimalarial, antibacterial, antiviral, antifungal, and neuroprotective agents.[4][5][6][7] Several FDA-approved drugs containing the quinoline core underscore its clinical significance.[8][9][10]
This guide is structured to provide a target-centric overview, focusing on the molecular machinery that quinoline derivatives modulate. For each target class, we will explore the underlying pathology, the mechanism of inhibition by quinoline compounds, and the experimental workflows required to validate these interactions.
Anticancer Therapeutic Targets
Quinoline derivatives exhibit potent anticancer activity through diverse mechanisms, including the inhibition of critical enzymes involved in cell proliferation, survival, and metastasis.[4][7][11] Key targets include protein kinases, DNA topoisomerases, and tubulin.[1][4][9][11]
Protein Kinase Inhibition
Protein kinases are fundamental regulators of cellular signal transduction pathways. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8][9][12] Quinoline-based molecules have been successfully developed as inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others implicated in oncogenic signaling.[10][13][14]
Many quinoline kinase inhibitors function as ATP-competitive inhibitors. The quinoline scaffold can mimic the adenine ring of ATP, occupying the hinge region of the kinase's ATP-binding pocket.[8] Substitutions on the quinoline ring provide specificity and additional binding interactions with the surrounding amino acid residues, leading to potent and selective inhibition.[8] This blockade prevents the transfer of phosphate from ATP to substrate proteins, thereby halting the downstream signaling cascade that drives tumor growth and angiogenesis.[13]
Diagram: Generalized Kinase Inhibition by a Quinoline Derivative
Caption: Quinoline derivatives competitively inhibit ATP binding to the kinase active site.
This protocol describes a common, robust method for quantifying the inhibitory potential of quinoline derivatives against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[12]
Rationale: The TR-FRET assay is a homogenous assay format that is highly sensitive and amenable to high-throughput screening. It measures the phosphorylation of a biotinylated peptide substrate by the kinase.[12] The signal is generated when a terbium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore come into close proximity on the phosphorylated, biotinylated peptide, resulting in FRET.[12] An inhibitor will reduce phosphorylation, leading to a decreased FRET signal.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The final concentration should be at or near the Km of the kinase for ATP.
-
Substrate/Enzyme Mix: Prepare a 2X working solution containing the biotinylated peptide substrate and the recombinant kinase enzyme in kinase buffer.
-
Test Compound: Prepare serial dilutions of the quinoline derivative in DMSO, then dilute further in kinase buffer to a 4X final concentration.
-
Detection Mix: Prepare a detection buffer containing the terbium-labeled anti-phospho-antibody and the streptavidin-acceptor.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO (for no inhibition) or a known potent inhibitor (for maximum inhibition).
-
Add 10 µL of the 2X Substrate/Enzyme Mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), protected from light.
-
Stop the reaction by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader, measuring emissions at two wavelengths (e.g., donor at 620 nm, acceptor at 665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following table summarizes the activity of several notable quinoline-based kinase inhibitors.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Indication |
| Lenvatinib | VEGFR1-3, FGFR1-4, RET | VEGFR2: 4.0 | Thyroid Cancer, Renal Cell Carcinoma |
| Cabozantinib | c-Met, VEGFR2, RET | c-Met: 1.3 | Medullary Thyroid Cancer, RCC |
| Bosutinib | Src, Abl | Src: 1.2 | Chronic Myelogenous Leukemia |
| Neratinib | EGFR, HER2 | EGFR: 92 | Breast Cancer |
| Note: IC₅₀ values can vary based on assay conditions. Data compiled from multiple sources.[10][14] |
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[15] By inhibiting these enzymes, quinoline derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[1][16][17] They are known to target both Topoisomerase I (Topo I) and Topoisomerase II (Topo II).[4][15]
Mechanism of Action: Quinoline derivatives can act as topoisomerase poisons. They do not inhibit the enzyme's initial DNA cleavage activity but instead stabilize the transient "cleavable complex" formed between the topoisomerase and DNA.[18][19] This prevents the re-ligation of the DNA strand, leading to an accumulation of single- or double-strand breaks. When a replication fork collides with this stabilized complex, it results in irreversible, lethal DNA damage, ultimately inducing apoptosis.[15][18] Some quinolines may also function as DNA intercalators, further disrupting DNA processes.[1][4]
Diagram: Topoisomerase Inhibition Workflow
Caption: Workflow for assessing Topoisomerase I inhibition using a DNA relaxation assay.
Anti-infective Therapeutic Targets
The quinoline scaffold is the foundation for some of the most important anti-infective drugs in history, particularly in the fight against malaria and bacterial infections.
Antimalarial: Inhibition of Heme Detoxification
The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[18][20] The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[18]
Mechanism of Action: Quinoline antimalarials like chloroquine are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite.[20][21] Here, they interfere with heme detoxification by binding to heme, preventing its polymerization into hemozoin.[18][20][22] The buildup of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[18]
Antibacterial: Inhibition of DNA Gyrase and Topoisomerase IV
The fluoroquinolones, a major class of synthetic antibiotics, feature a quinoline core. Their primary targets are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[23]
Mechanism of Action: Fluoroquinolones function similarly to anticancer topoisomerase poisons. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[23]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition is the primary mechanism against Gram-positive bacteria.
The formation of these stabilized complexes leads to a halt in DNA replication and the induction of the SOS response, ultimately resulting in bacterial cell death.[23]
Neurological Therapeutic Targets
Quinoline derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's disease (AD).[6][24] The multitarget nature of AD pathology makes the versatile quinoline scaffold an attractive starting point for designing multifunctional agents.[25]
Cholinesterase Inhibition for Alzheimer's Disease
A key feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine (ACh).[26] The inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, is a primary strategy for symptomatic treatment.[27][28]
Mechanism of Action: Quinoline-based inhibitors can bind to the active site of AChE, preventing acetylcholine from being hydrolyzed.[26][29] Some derivatives are designed to bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can lead to more potent inhibition and may also interfere with the role of AChE in promoting amyloid-beta (Aβ) aggregation.[26] This dual-site binding increases the levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.[27]
Rationale: Ellman's method is a simple and widely used colorimetric assay to measure AChE activity.[26] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An AChE inhibitor will reduce the rate of this color formation.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 0.1 M phosphate buffer, pH 8.0.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in buffer.
-
ATChI Solution: Prepare a 10 mM solution of acetylthiocholine iodide in buffer.
-
Enzyme Solution: Prepare a working solution of AChE (e.g., from electric eel) in buffer.
-
Test Compound: Prepare serial dilutions of the quinoline derivative.
-
-
Assay Procedure (96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of the test compound solution, and 20 µL of the AChE enzyme solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the ATChI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The quinoline nucleus is an undeniably privileged scaffold in drug discovery, demonstrating remarkable versatility across a wide range of therapeutic targets. Its derivatives have yielded clinically successful drugs for cancer, infectious diseases, and have shown significant promise for neurodegenerative disorders. The ability to modify the core structure at various positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Leveraging the quinoline scaffold to design single molecules that can modulate multiple targets simultaneously, a particularly attractive strategy for complex diseases like cancer and Alzheimer's.[6][25]
-
Targeting Drug Resistance: Developing novel quinoline derivatives that can overcome established resistance mechanisms, such as efflux pumps in bacteria or mutations in kinase domains in cancer cells.[20][21]
-
Advanced Drug Delivery: Incorporating quinoline-based drugs into novel delivery systems, such as nanoparticles, to improve their therapeutic index and target specificity.
By continuing to explore the vast chemical space around the quinoline core and applying robust biochemical and cellular validation techniques, the scientific community is well-positioned to unlock the next generation of innovative medicines based on this exceptional pharmacophore.
References
- 1. ijmphs.com [ijmphs.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Quinoline containing chalcone derivatives as cholinesterase inhibitors and their in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline-5-Carbohydrazide Solubility
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Quinoline-5-Carbohydrazide (CAS No. 96541-83-2). In the absence of extensive published solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical framework governing the solubility of this molecule, based on its physicochemical properties, and provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. The objective is to empower researchers with the predictive understanding and practical methodologies required to effectively formulate and utilize this compound in a laboratory setting, thereby accelerating research and development timelines.
Introduction: The Quinoline Hydrazide Scaffold in Modern Drug Discovery
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1] The introduction of a carbohydrazide moiety at the 5-position of the quinoline ring system creates this compound, a versatile chemical intermediate. The hydrazide group is a key building block, enabling the synthesis of a diverse array of hydrazone derivatives and heterocyclic compounds, which are frequently explored for novel biological activities.[2]
Understanding the solubility of a lead compound like this compound is not a trivial preliminary step; it is a critical parameter that dictates its entire lifecycle in the drug discovery pipeline. From the reliability of high-throughput screening assays to the feasibility of formulation for in vivo studies, poor solubility can be a significant impediment, leading to underestimated efficacy, misleading structure-activity relationships (SAR), and ultimately, costly late-stage failures.[3] This guide addresses this critical need by providing a robust framework for understanding and determining the solubility of this important scaffold.
Theoretical Framework & Solubility Prediction
A molecule's solubility is intrinsically linked to its physicochemical properties. By analyzing these properties for this compound, we can develop a strong hypothesis regarding its behavior in various solvent systems.
Physicochemical Properties
A summary of the key computed and known properties of this compound is presented below. These values serve as the basis for our solubility predictions.
| Property | Value / Prediction | Source |
| CAS Number | 96541-83-2 | [1][4] |
| Molecular Formula | C₁₀H₉N₃O | [1][4] |
| Molecular Weight | 187.2 g/mol | [1][4] |
| Appearance | Light brown to off-white solid | [1] |
| XLogP3 (Computed) | 0.7 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| pKa (Basic, Predicted) | ~4.9 (for the quinoline nitrogen) | General Quinoline Data |
| pKa (Acidic, Predicted) | ~13-14 (for the hydrazide N-H) | General Hydrazide Data |
Note: XLogP3 is a computed measure of lipophilicity. pKa values are estimated based on the parent quinoline structure and general hydrazide properties.
Causality-Driven Solubility Hypothesis
Based on the properties in the table above, we can infer the following solubility behavior:
-
Aqueous Solubility: The molecule possesses both hydrophobic (quinoline ring) and hydrophilic (carbohydrazide group) features. The carbohydrazide moiety, with its two hydrogen bond donors and multiple acceptors, will contribute favorably to aqueous solubility.[2] However, the aromatic quinoline core limits extensive water solubility. The computed XLogP3 of 0.7 suggests a compound that is more hydrophilic than lipophilic, but still not freely soluble in water. The only available experimental data for a close isomer, quinoline-2-carbohydrazide, shows a solubility of 17.7 µg/mL at pH 7.4, indicating that low aqueous solubility is characteristic of this molecular class.[5] We therefore predict low to moderate solubility in neutral aqueous solutions .
-
pH-Dependent Solubility: The quinoline nitrogen atom is basic (predicted pKa ~4.9).[6] Consequently, in acidic solutions (pH < 4.9), this nitrogen will become protonated, forming a cationic species. This ionization will dramatically increase the molecule's polarity and its interaction with water, leading to a significant increase in aqueous solubility at low pH . Conversely, the hydrazide protons are weakly acidic and will not be deprotonated under typical aqueous conditions.
-
Organic Solvent Solubility:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of the carbohydrazide group to form hydrogen bonds suggests good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and are known to be powerful solvents for a wide range of organic molecules, including many pharmaceuticals.[2] We predict high solubility in DMSO and DMF, making them ideal solvents for preparing stock solutions for biological assays.
-
Non-polar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, driven by the carbohydrazide group and the nitrogen heteroatom, suggests poor solubility in non-polar solvents.
-
The logical relationship between the compound's structure and its predicted solubility is visualized below.
Caption: Relationship between structure, properties, and predicted solubility.
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous and well-defined experimental protocols are necessary. The choice between a thermodynamic and a kinetic assay depends on the stage of research.[3] Thermodynamic solubility is the "gold standard" for formulation development, while kinetic solubility is a higher-throughput method suitable for early-stage discovery.[7]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound, representing the true saturation point.[8] It is the most reliable method but is lower in throughput.
Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of clear glass vials. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO).
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[3] A 48-hour time point is recommended to confirm that equilibrium has been maintained.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot from the supernatant of each vial. It is critical not to disturb the solid material. Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved particles. The first few drops of filtrate should be discarded to saturate the filter membrane.
-
Quantification:
-
Prepare a standard calibration curve of this compound of known concentrations in the respective solvent.
-
Dilute the filtrate with the appropriate solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted filtrate and standards using a validated analytical method, typically HPLC-UV or LC-MS.
-
Calculate the concentration in the original filtrate by applying the dilution factor. This value represents the thermodynamic solubility.
-
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility Determination (High-Throughput Nephelometry)
This method is ideal for early drug discovery, providing a rapid assessment of solubility when a compound is introduced into an aqueous buffer from a DMSO stock solution, mimicking how compounds are often tested in biological assays.[9][10]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates out of solution. The amount of precipitate is detected by a nephelometer, which measures the scattering of light by suspended particles.[10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[7]
-
Plate Setup: Using a 96-well or 384-well clear-bottom microplate, perform serial dilutions of the DMSO stock solution directly in the plate or in an intermediate plate.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to all wells, including DMSO-only controls. This rapid addition ensures that precipitation is kinetically driven. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).[9]
-
Incubation: Mix the plate briefly on a plate shaker and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[9]
-
Measurement: Place the microplate into a laser nephelometer and measure the light scattering (reported in arbitrary units, e.g., Nephelometric Turbidity Units or counts).
-
Data Analysis: Plot the measured light scattering against the compound concentration. The concentration at which the light scattering signal begins to rise sharply above the baseline (DMSO control) is reported as the kinetic solubility.[10] This can be classified into bins for high-throughput screening purposes (e.g., Soluble >100 µM, Moderately Soluble 10-100 µM, Poorly Soluble <10 µM).
Caption: Workflow for the High-Throughput Kinetic Solubility Assay.
Conclusion and Field-Proven Insights
While published quantitative data for the solubility of this compound is scarce, a robust analysis of its physicochemical properties allows for a strong predictive framework. We hypothesize that the compound will exhibit low-to-moderate solubility in neutral aqueous media, with a significant increase under acidic conditions. High solubility is anticipated in polar aprotic solvents like DMSO, making it a suitable vehicle for creating concentrated stock solutions.
For the researcher in drug development, this predictive framework must be validated empirically. The choice of assay is dictated by the research phase:
-
For Early-Stage Screening: The high-throughput kinetic solubility assay is invaluable. A result indicating poor kinetic solubility (<10 µM) is a red flag that may explain low activity in aqueous-based biological screens and should prompt medicinal chemists to consider structural modifications to improve this property.
-
For Lead Optimization and Pre-formulation: The shake-flask method is non-negotiable. This "gold standard" data is essential for developing formulations for animal studies and for understanding the true thermodynamic limitations of the compound.
By combining the theoretical predictions with the practical, self-validating protocols provided, researchers and drug development professionals can confidently navigate the challenges associated with the solubility of this compound, ensuring data integrity and making more informed decisions in their discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. scbt.com [scbt.com]
- 5. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Note & Protocols: A Guide to the Synthesis of Novel Schiff Bases from Quinoline-5-carbohydrazide
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from quinoline-5-carbohydrazide. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities.[1][2][3] When combined with the versatile azomethine (-C=N-) linkage of a Schiff base, the resulting compounds present a compelling strategy for the development of novel therapeutic agents.[2][4] This guide details the underlying chemical principles, a robust two-step synthetic pathway, characterization protocols, and an overview of the established biological significance of this compound class, targeting researchers in synthetic chemistry and drug discovery.
Foundational Principles: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base from a hydrazide is a classic acid-catalyzed condensation reaction. The core transformation involves a nucleophilic attack from the primary amine of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone.[5]
Mechanism Deep-Dive:
-
Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the this compound, possessing a lone pair of electrons, acts as a nucleophile. It attacks the partially positive carbonyl carbon of the aldehyde. This step is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, making the carbon even more electrophilic and susceptible to attack.
-
Formation of a Hemiaminal Intermediate: This attack results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[5]
-
Dehydration: The carbinolamine intermediate is then protonated at the oxygen atom by the acid catalyst, forming a good leaving group (water). Subsequently, the nitrogen atom is deprotonated, and the electrons from the N-H bond collapse to form a carbon-nitrogen double bond (the imine or azomethine group), expelling a molecule of water.[5] This final dehydration step drives the reaction to completion.
Caption: Acid-catalyzed condensation mechanism for Schiff base formation.
Experimental Protocols
The synthesis is typically performed in two main stages: first, the preparation of the key this compound intermediate, followed by the condensation reaction to form the target Schiff bases.
Protocol 1: Synthesis of this compound Intermediate
This protocol outlines the conversion of a quinoline-5-carboxylic acid derivative (e.g., methyl or ethyl ester) to the essential hydrazide intermediate. This pathway is analogous to methods used for other quinoline isomers.[6]
Materials:
-
Methyl quinoline-5-carboxylate (or equivalent ester)
-
Hydrazine hydrate (N₂H₄·H₂O, 80-99%)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of methyl quinoline-5-carboxylate in 30 mL of absolute ethanol.
-
To this solution, add 0.02 mol (a 2-fold molar excess) of hydrazine hydrate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux with continuous stirring for 8-10 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ester spot has been consumed.
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white or off-white solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Recrystallize the crude product from hot ethanol to yield pure this compound. Dry the final product in a vacuum oven.
Protocol 2: General Synthesis of this compound Schiff Bases
This protocol describes the final condensation step between the synthesized hydrazide and various aromatic aldehydes.
Materials:
-
This compound (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of this compound (1 equivalent) in 15-20 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.
-
To this clear solution, add an equimolar amount (1 equivalent) of the desired aromatic aldehyde.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[2][6]
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a precipitate during the reaction is common.
-
Monitor the reaction via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Collect the precipitated Schiff base by vacuum filtration.[6]
-
Wash the solid product thoroughly with cold ethanol to remove the catalyst and any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (such as ethanol or a DMF/ethanol mixture) to obtain the final, pure Schiff base. Dry the crystals under vacuum.
Data Presentation & Structural Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.[7] The following table provides representative data for a small library of compounds synthesized using the described protocol.
| Compound ID | Ar-CHO Substituent | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹): ν(C=N) | ¹H NMR (ppm): δ(-CH=N) |
| SB-1 | -H (Benzaldehyde) | 85 | 220-222 | 1625 | 8.52 (s, 1H) |
| SB-2 | -4-Cl (4-Chlorobenzaldehyde) | 89 | 245-247 | 1621 | 8.58 (s, 1H) |
| SB-3 | -4-OCH₃ (4-Anisaldehyde) | 82 | 215-217 | 1618 | 8.45 (s, 1H) |
| SB-4 | -4-NO₂ (4-Nitrobenzaldehyde) | 91 | 260-262 | 1628 | 8.75 (s, 1H) |
Key Characterization Signatures:
-
Infrared (IR) Spectroscopy: Successful Schiff base formation is confirmed by the appearance of a strong absorption band in the 1600-1650 cm⁻¹ region, characteristic of the C=N (azomethine) stretching vibration.[2][8] Concurrently, the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the characteristic N-H stretching bands of the hydrazide provide further evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive signal is the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm .[2][9] The amide proton (-CONH-) signal appears even further downfield (δ 11.0-12.5 ppm).[8]
-
¹³C NMR: The presence of the azomethine carbon signal around δ 150-165 ppm confirms the structure.[2][9]
-
-
Mass Spectrometry (MS): Provides the molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound, confirming its elemental composition.[2][7]
Applications in Drug Discovery & Development
The fusion of the quinoline nucleus with a Schiff base moiety creates molecules with significant therapeutic potential. Numerous studies have highlighted their broad spectrum of biological activities.
-
Antimicrobial Agents: Quinoline-based Schiff bases are actively investigated as potent antibacterial and antifungal agents.[7][10] Their mechanism is often attributed to the chelation of metal ions essential for microbial growth or interference with cellular enzymes.[11] The lipophilicity conferred by the aromatic rings enhances penetration through microbial cell membranes.
-
Anticancer Agents: This class of compounds has demonstrated significant cytotoxicity against various cancer cell lines.[4][12] Proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like tyrosine kinases that are crucial for cancer cell proliferation.[4][12]
-
Metal Complexation: The azomethine nitrogen and adjacent amide oxygen provide excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.[8][13]
Caption: General workflow from synthesis to biological evaluation.
References
- 1. bepls.com [bepls.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. internationalpolicybrief.org [internationalpolicybrief.org]
- 12. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline based Schiff base complexes and their biological activity – Kudos: Growing the influence of research [growkudos.com]
Application Notes & Protocols: Leveraging Quinoline-5-carbohydrazide in the Design of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2] The therapeutic efficacy of quinoline-based drugs often stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. These mechanisms include, but are not limited to, inhibition of protein kinases, disruption of tubulin polymerization, and interference with DNA replication and repair pathways.[3]
This document provides a comprehensive guide to utilizing Quinoline-5-carbohydrazide as a versatile starting material for the synthesis of novel anticancer drug candidates. While direct evidence for the anticancer activity of this compound itself is limited, its strategic importance lies in its utility as a key intermediate for generating a diverse library of quinoline hydrazones and other related derivatives with significant therapeutic potential. We will explore the rationale behind this approach, detail the synthesis of this key building block, and provide step-by-step protocols for evaluating the anticancer properties of its derivatives.
The Strategic Importance of the Hydrazide Moiety
The carbohydrazide functional group in this compound is not merely a linker; it is a critical component that imparts desirable physicochemical and pharmacological properties to the final drug candidates. The hydrazide and its corresponding hydrazone derivatives are known to:
-
Act as Bioisosteres: The hydrazide moiety can mimic the peptide bond, allowing for interactions with biological targets that recognize peptide substrates.
-
Enhance Binding Affinity: The presence of N-H and C=O groups provides hydrogen bond donor and acceptor sites, which can facilitate strong and specific interactions with the active sites of target proteins.
-
Modulate Physicochemical Properties: The hydrazide group can influence solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
-
Serve as a Versatile Synthetic Handle: The reactivity of the hydrazide allows for the straightforward synthesis of a wide range of derivatives, particularly hydrazones, by condensation with various aldehydes and ketones. This modularity is invaluable for structure-activity relationship (SAR) studies.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a well-established process, typically starting from quinoline-5-carboxylic acid. The following protocol outlines a common synthetic route.
Protocol 1: Synthesis of this compound
Materials:
-
Quinoline-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate (80% in water)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve quinoline-5-carboxylic acid (1 equivalent) in anhydrous THF. Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 2-3 hours at room temperature. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
Hydrazinolysis: To the activated carboxylic acid solution, add hydrazine hydrate (2 equivalents) dropwise. A precipitate may form upon addition.
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 2-4 hours.
-
Isolation of Product: The resulting solid is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts. Dry the purified this compound under vacuum.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Designing Anticancer Agents from this compound: The Hydrazone Approach
A highly effective strategy for leveraging this compound in anticancer drug design is the synthesis of quinoline-5-carbohydrazones. This is achieved through the condensation of the hydrazide with a diverse range of aromatic or heterocyclic aldehydes and ketones. This approach allows for the systematic exploration of the chemical space around the quinoline scaffold to identify potent and selective anticancer agents.
Workflow for Quinoline-5-carbohydrazone Synthesis and Screening
Caption: A streamlined workflow for the design and evaluation of anticancer agents derived from this compound.
Protocols for In Vitro Anticancer Evaluation
The following protocols are standard methods for assessing the anticancer activity of newly synthesized this compound derivatives.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the distribution of cells in different phases of the cell cycle.[7][8]
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.[7]
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10][11]
-
Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Signaling Pathway for Apoptosis Induction
References
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. atcc.org [atcc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kumc.edu [kumc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-5-Carbohydrazide Derivatives as Antimicrobial Agents: Application Notes and Protocols
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel chemical entities that can circumvent existing resistance mechanisms.[1] Quinoline derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3] Among these, the quinoline-5-carbohydrazide scaffold has emerged as a promising platform for the design of new antimicrobial agents. The inherent biological activity of the quinoline nucleus, combined with the versatile synthetic handle of the carbohydrazide moiety, allows for the creation of diverse molecular architectures with potent antimicrobial properties.[1][4] This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanistic investigation of this compound derivatives, intended for researchers and scientists in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound serves as the foundational step for creating a library of derivatives. This key intermediate is typically prepared from quinoline-5-carboxylic acid. Further derivatization, often through condensation with various aldehydes or ketones, yields the target hydrazone derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of the core intermediate, this compound.
Materials:
-
Quinoline-5-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydrazine hydrate (80% in water)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum pump
Procedure:
-
In a clean, dry round-bottom flask, dissolve quinoline-5-carboxylic acid (1 equivalent) in anhydrous THF.
-
To this solution, add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours to ensure the formation of the acylimidazole intermediate.
-
Carefully add hydrazine hydrate (2 equivalents, 80% in water) dropwise to the reaction mixture. Caution: The reaction may be exothermic.
-
Continue stirring the mixture at room temperature for an additional 2 hours. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.
-
Dry the product under vacuum to afford this compound as a solid.[5]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Workflow for Synthesis of this compound Derivatives
References
- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
Quinoline-5-carbohydrazide: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An Application Guide for the Synthetic Chemist
Abstract: This technical guide provides an in-depth exploration of the synthetic utility of Quinoline-5-carbohydrazide as a precursor for a diverse range of heterocyclic compounds. The quinoline nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document outlines detailed synthetic protocols, explains the underlying reaction mechanisms, and presents a logical framework for the strategic use of this compound in drug discovery and materials science. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating methodologies.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. It incorporates the rigid, aromatic quinoline core with a reactive carbohydrazide moiety (-CONHNH₂). This unique combination makes it an exceptionally valuable starting material for constructing more complex molecular architectures.
-
The Quinoline Core: The quinoline ring system is a fundamental component of numerous natural products and synthetic pharmaceuticals.[4][5] Its planar structure allows for effective π-π stacking interactions with biological targets like DNA and enzymes, while the nitrogen atom provides a site for hydrogen bonding.[6]
-
The Carbohydrazide Functionality: The hydrazide group is a versatile functional handle for cyclization reactions. The presence of two nucleophilic nitrogen atoms and a carbonyl group enables it to react with a wide array of electrophilic reagents to form stable five- and six-membered heterocyclic rings.
This guide focuses on the application of this compound in the synthesis of three key classes of five-membered heterocycles: 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, and 1,2,4-Triazoles.
Figure 1: Synthetic utility of this compound.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[7] Compounds containing this moiety have demonstrated a wide range of pharmacological activities.[8][9] The most common synthetic route involves the cyclodehydration of an N-acylhydrazide, which can be formed in situ from the reaction of a carbohydrazide with a carboxylic acid.[10][11]
2.1. Synthetic Strategy and Mechanism
The synthesis is typically a one-pot reaction where this compound is acylated with an aromatic carboxylic acid, followed by acid-catalyzed cyclodehydration. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.
The mechanism proceeds via two key stages:
-
Acylation: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (activated by POCl₃) to form a diacylhydrazine intermediate.
-
Cyclodehydration: The oxygen of the newly introduced acyl group attacks the carbonyl carbon of the original hydrazide. Subsequent elimination of water, facilitated by POCl₃, leads to the formation of the stable 1,3,4-oxadiazole ring.
Caption: General workflow for 1,3,4-oxadiazole synthesis.
2.2. Experimental Protocol: Synthesis of 2-(Quinolin-5-yl)-5-(phenyl)-1,3,4-oxadiazole
This protocol details the synthesis of a representative 1,3,4-oxadiazole derivative.
Materials:
-
This compound (1.0 mmol, 187.2 mg)
-
Benzoic acid (1.1 mmol, 134.3 mg)
-
Phosphorus oxychloride (POCl₃) (5 mL)
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Ethanol for recrystallization
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and benzoic acid (1.1 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood. The mixture may become warm.
-
Reflux: Attach a reflux condenser and heat the reaction mixture at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the cyclodehydration step, which is the rate-limiting part of the process.
-
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (~50 g) in a beaker with constant stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A solid precipitate will form.
-
Self-Validation: The formation of a precipitate upon neutralization is a key indicator that the product, which is less soluble in neutral aqueous media than the starting materials, has been formed.
-
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-(Quinolin-5-yl)-5-(phenyl)-1,3,4-oxadiazole as a crystalline solid.
-
Characterization: Dry the product and determine its melting point. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Compound ID | R-Group | Yield (%) | Melting Point (°C) |
| OXD-1 | Phenyl | ~85% | 210-212 |
| OXD-2 | 4-Chlorophenyl | ~88% | 225-227 |
| OXD-3 | 4-Nitrophenyl | ~90% | 240-242 |
Table 1: Representative 1,3,4-Oxadiazole derivatives synthesized from this compound.
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another class of five-membered heterocycles with significant biological importance, particularly as antimicrobial and anticancer agents.[12][13] The most prevalent synthetic route from a carbohydrazide involves reaction with carbon disulfide in a basic medium.[14][15]
3.1. Synthetic Strategy and Mechanism
This synthesis is a two-step process:
-
Dithiocarbazate Formation: In the presence of a base like potassium hydroxide (KOH), the carbohydrazide reacts with carbon disulfide (CS₂). The base deprotonates the hydrazide, increasing its nucleophilicity towards the electrophilic carbon of CS₂. This forms a potassium dithiocarbazate salt intermediate.
-
Cyclization: Upon heating in the presence of an acid (often generated during workup, or by adding a dehydrating acid like H₂SO₄), the dithiocarbazate intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) and water to yield the 1,3,4-thiadiazole-2-thiol.
Caption: Workflow for 1,3,4-thiadiazole-2-thiol synthesis.
3.2. Experimental Protocol: Synthesis of 5-(Quinolin-5-yl)-1,3,4-thiadiazole-2-thiol
Materials:
-
This compound (1.0 mmol, 187.2 mg)
-
Potassium hydroxide (KOH) (1.2 mmol, 67.3 mg)
-
Carbon disulfide (CS₂) (1.5 mmol, 90 µL)
-
Ethanol (95%, 15 mL)
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) and potassium hydroxide (1.2 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Addition of CS₂: To the stirred solution, add carbon disulfide (1.5 mmol) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 8-10 hours. A solid potassium dithiocarbazate salt may precipitate during this time.
-
Causality Note: The prolonged reflux is necessary to drive the initial salt formation to completion and initiate the cyclization process.
-
-
Concentration: After reflux, reduce the volume of the solvent by about half using a rotary evaporator.
-
Acidification: Cool the residue in an ice bath and acidify by adding cold dilute hydrochloric acid or sulfuric acid dropwise until the pH is ~2.
-
Self-Validation: The formation of a yellow or off-white precipitate upon acidification confirms the successful cyclization and precipitation of the thiol product, which exists in its thione tautomeric form.
-
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol-DMF mixture.
-
Characterization: Confirm the structure of the purified 5-(Quinolin-5-yl)-1,3,4-thiadiazole-2-thiol via melting point determination and spectroscopic analysis. The thiol proton is often not observed in ¹H NMR due to exchange, but the thione C=S stretch should be visible in the IR spectrum (~1050-1250 cm⁻¹).
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a critically important class of heterocycles in medicinal chemistry, with prominent applications as antifungal and antimicrobial agents.[16][17][18][19][20] A reliable synthetic route starts from carbohydrazides via a thiosemicarbazide intermediate.[16]
4.1. Synthetic Strategy and Mechanism
This is another two-step, one-pot synthesis:
-
Thiosemicarbazide Formation: this compound is reacted with an isothiocyanate (R-N=C=S). The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide derivative.
-
Cyclization: The resulting thiosemicarbazide is then cyclized in a basic medium (e.g., NaOH or KOH). The base facilitates the removal of a proton, initiating an intramolecular nucleophilic attack of a sulfur or nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the 1,2,4-triazole-3-thiol ring.
Caption: General workflow for 1,2,4-triazole synthesis.
4.2. Experimental Protocol: Synthesis of 4-Phenyl-5-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
Materials:
-
This compound (1.0 mmol, 187.2 mg)
-
Phenyl isothiocyanate (1.0 mmol, 120 µL)
-
Sodium hydroxide (NaOH) solution (8%, 10 mL)
-
Ethanol (20 mL)
-
Dilute Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
Procedure:
-
Thiosemicarbazide Formation: Add phenyl isothiocyanate (1.0 mmol) to a solution of this compound (1.0 mmol) in ethanol (20 mL).
-
Reflux (Step 1): Heat the mixture under reflux for 4-5 hours. A white precipitate of the thiosemicarbazide intermediate should form.
-
Cyclization: Cool the mixture slightly and add 8% aqueous sodium hydroxide solution (10 mL).
-
Reflux (Step 2): Resume heating under reflux for an additional 6-8 hours. During this time, the intermediate will dissolve as it cyclizes.
-
Causality Note: The basic medium is crucial for the cyclization step. It deprotonates the amide nitrogen, making it a better nucleophile to attack the thiocarbonyl carbon, leading to ring closure and subsequent dehydration.
-
-
Precipitation: After the reflux is complete, cool the reaction mixture to room temperature and pour it into a beaker of cold water. Filter off any insoluble impurities.
-
Acidification: Acidify the clear filtrate with dilute hydrochloric acid until it is just acidic (pH ~5-6). A solid product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure triazole derivative.
-
Characterization: Analyze the final product by determining its melting point and recording its IR, ¹H NMR, ¹³C NMR, and mass spectra to confirm its structure.
| Compound ID | R-Group | Yield (%) | Melting Point (°C) |
| TRZ-1 | Phenyl | ~80% | 255-257 |
| TRZ-2 | Ethyl | ~75% | 230-232 |
| TRZ-3 | 4-Methylphenyl | ~82% | 264-266 |
Table 2: Representative 1,2,4-Triazole derivatives synthesized from this compound.
Conclusion
This compound has proven to be an exceptionally versatile and reliable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles are robust, high-yielding, and utilize readily available reagents. By leveraging the unique reactivity of the carbohydrazide moiety, researchers can efficiently generate diverse libraries of quinoline-based heterocycles for screening in drug discovery programs and for applications in materials science. The foundational understanding of the reaction mechanisms and the practical, step-by-step guidance provided herein are intended to empower scientists to explore the full synthetic potential of this valuable scaffold.
References
- 1. [PDF] Quinoline Heterocycles: Synthesis and Bioactivity | Semantic Scholar [semanticscholar.org]
- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
- 12. Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 14. Synthesis of 1,3,4-thiadiazole, 1,3,4-thiadiazine, 1,3,6-thiadiazepane and quinoxaline derivatives from symmetrical dithiobiureas and thioureidoethylthiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 20. chemmethod.com [chemmethod.com]
Topic: Protocol for Quinoline-5-carbohydrazide Condensation Reaction
An Application Note and Protocol from the Senior Scientist's Desk
Foundational Principles: The Strategic Importance of the Quinoline-Hydrazone Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antitubercular, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and unique electronic characteristics make it an ideal scaffold for molecular design.[3] When quinoline is functionalized with a carbohydrazide group, it becomes a versatile building block for creating more complex molecules.
The condensation reaction between a carbohydrazide and a carbonyl compound (an aldehyde or ketone) yields a hydrazone. This reaction is a powerful tool in drug discovery, as the resulting C=N-NH-C=O linkage is a key structural motif in many biologically active compounds.[4][5] The hydrazone moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. This guide provides a comprehensive protocol for the condensation of quinoline-5-carbohydrazide, explaining the underlying chemistry and offering insights for robust and reproducible synthesis.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The formation of a hydrazone from a carbohydrazide and a carbonyl compound is a classic nucleophilic addition-elimination reaction.[6][7] The mechanism proceeds in two primary stages, which are typically facilitated by an acid catalyst.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety (-NH2) is more nucleophilic than a standard amine due to the alpha effect of the adjacent nitrogen.[6] This nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Dehydration: The resulting tetrahedral intermediate, a carbinolamine, is unstable. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of a stable C=N double bond, yielding the final hydrazone product.[4]
The reaction is generally reversible, and the rate often peaks around a pH of 4-5, which provides a compromise between activating the carbonyl group through protonation and ensuring the nucleophilicity of the hydrazide is not completely nullified.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Hydrazone Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinoline Hydrazones
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] Among these, quinoline hydrazones have emerged as a particularly promising scaffold in medicinal chemistry, demonstrating notable efficacy against a range of cancer cell lines.[2][3][4][5] The cytotoxic potential of these compounds is often linked to their ability to induce programmed cell death (apoptosis), disrupt the cell cycle, and generate reactive oxygen species (ROS).[4][6][7][8]
Accurate and robust in vitro assessment of cytotoxicity is a cornerstone of the preclinical drug development process. It provides essential data on the potency and mechanism of action of novel chemical entities, guiding lead optimization and further investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of key in vitro cytotoxicity assays for evaluating quinoline hydrazone derivatives.
The selection of an appropriate assay is critical and should be guided by the specific research question. A primary screen to determine the overall cytotoxic effect is often followed by more specific assays to elucidate the mechanism of cell death. This guide will cover both aspects, providing a strategic approach to the cytotoxic characterization of quinoline hydrazone derivatives.
Part 1: Primary Cytotoxicity Screening Assays
The initial step in evaluating a novel compound is typically to determine its concentration-dependent effect on cell viability. The following assays are robust, high-throughput, and widely accepted for this purpose.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of metabolically active cells.[10]
Causality of Experimental Choice: The MTT assay is an excellent first-line screening tool due to its sensitivity, reliability, and amenability to high-throughput formats.[10] It provides a quantitative measure of a compound's effect on cell proliferation and viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter of cytotoxic potency.[1]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)[3][11][12]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoline hydrazone derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase and determine cell density. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the quinoline hydrazone derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).[1][10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.[1]
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.[14][15][16] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[15][17] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells.[17]
Causality of Experimental Choice: The SRB assay is a robust and cost-effective alternative to the MTT assay.[14][16] Its principle is based on a fixed endpoint (total protein), which makes it less susceptible to interference from compounds that may affect mitochondrial function. The National Cancer Institute (NCI) has used the SRB assay in its extensive anticancer drug screening program, highlighting its reliability and reproducibility.[14][17][18]
Caption: Workflow for the SRB cytotoxicity assay.
Detailed Protocol: SRB Assay
Materials:
-
Cancer cell lines and culture medium
-
Quinoline hydrazone derivatives
-
96-well plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: After the compound incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for at least 1 hour.[15][17]
-
Washing: Discard the supernatant and wash the plate four to five times with tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[15][16] After the final wash, remove excess water and allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15][16]
-
Removal of Unbound Dye: Quickly rinse the plate four times with 1% acetic acid to remove unbound SRB dye.[15]
-
Solubilization: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.[15]
-
Absorbance Reading: Measure the absorbance on a microplate reader at a wavelength of approximately 540 nm.[15]
Data Analysis: The data analysis is similar to that of the MTT assay, with the absorbance values being directly proportional to the cell number.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[19][20][21] LDH is a stable enzyme present in most eukaryotic cells that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[20][21] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[21][22] The amount of color formation is proportional to the amount of LDH released, and thus to the number of damaged cells.[22]
Causality of Experimental Choice: The LDH assay specifically measures cell lysis, making it an excellent method for distinguishing cytotoxic mechanisms that involve membrane damage (necrosis) from those that do not (early-stage apoptosis or cytostatic effects).[19][21][23] It is a useful secondary assay to complement data from metabolic assays like MTT, providing insights into the mode of cell death.
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cancer cell lines and culture medium
-
Quinoline hydrazone derivatives
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to include the following controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release in the presence of the solvent.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.[1]
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Absorbance Reading: Add the stop solution if required by the kit protocol and measure the absorbance at the recommended wavelength (usually around 490 nm).[22]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Part 2: Mechanistic Cytotoxicity Assays
Once the cytotoxic potential of quinoline hydrazone derivatives has been established, the next logical step is to investigate the underlying mechanism of cell death. Many quinoline derivatives exert their anticancer effects by inducing apoptosis.[4][6][8]
Caspase Activity Assay: Detecting Apoptosis Execution
Caspases are a family of cysteine proteases that are key mediators of apoptosis.[24][25] They exist as inactive zymogens in healthy cells and are activated in a cascade during apoptosis.[26] Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[25]
Causality of Experimental Choice: Measuring the activity of caspases provides direct evidence of apoptosis induction.[24][27] A colorimetric or fluorometric caspase activity assay is a quantitative method to confirm that the observed cytotoxicity is due to programmed cell death.[26][27] This is a crucial step in characterizing the mechanism of action of potential anticancer drugs.
Caption: Simplified overview of apoptosis signaling pathways.
Detailed Protocol: Caspase-3/7 Activity Assay (Fluorometric)
Materials:
-
Cells cultured in 6-well or 96-well plates
-
Quinoline hydrazone derivatives
-
Fluorometric caspase-3/7 assay kit (containing a substrate like Ac-DEVD-AMC)[26]
-
Lysis buffer
-
Assay buffer
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate format and treat with the quinoline hydrazone derivatives at various concentrations for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including active caspases.[1]
-
Substrate Addition: Add the caspase-3/7 specific fluorogenic substrate to the cell lysates.[1]
-
Incubation: Incubate the mixture at room temperature or 37°C for the time specified in the kit protocol, protected from light. During this time, active caspase-3/7 will cleave the substrate, releasing a fluorescent molecule.[1]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[26] The fluorescence intensity is proportional to the caspase activity.
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of the cell lysates.
-
Express the caspase activity as a fold-change relative to the untreated control.
Reactive Oxygen Species (ROS) Detection
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H2O2) and superoxide (O2•−).[28][29] While ROS are natural byproducts of cellular metabolism, excessive production leads to oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering apoptosis.[30] Some quinoline derivatives have been shown to induce cell death through the generation of ROS.[6]
Causality of Experimental Choice: Measuring intracellular ROS levels is essential if the primary screening data or the chemical structure of the quinoline hydrazone suggests a potential for inducing oxidative stress. The H2DCFDA assay is a common and straightforward method for detecting overall ROS levels.[31]
Detailed Protocol: Intracellular ROS Detection using H2DCFDA
Materials:
-
Cells cultured in black, clear-bottom 96-well plates
-
Quinoline hydrazone derivatives
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Positive control (e.g., H2O2 or pyocyanin)[30]
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope[32]
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add H2DCFDA solution (e.g., 10 µM in HBSS) to the cells and incubate for 30-60 minutes at 37°C. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.
-
Compound Treatment: Wash the cells again with warm HBSS to remove excess probe. Add the quinoline hydrazone derivatives at various concentrations in HBSS or serum-free medium.
-
ROS Measurement: Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader (Ex/Em ≈ 485/535 nm). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[31]
Data Analysis:
-
Plot the fluorescence intensity against time for each treatment condition.
-
Calculate the rate of ROS production or the fold-change in fluorescence at a specific time point relative to the untreated control.
Quantitative Data Summary
The cytotoxic activity of quinoline hydrazone derivatives is typically reported as the IC50 value. The potency can vary significantly depending on the specific chemical substitutions and the cancer cell line being tested.
| Compound Type | Cell Line | IC50 (µM) / Activity | Reference |
| 7-Chloroquinoline Hydrazones | Leukemia (SR) | 0.12 | [2] |
| 7-Chloroquinoline Hydrazones | CNS Cancer (SNB-75) | 0.22 | [2] |
| Quinoline Thiosemicarbazones | Colon (HCT 116), Breast (MCF-7) | 0.03 - 0.065 | [3] |
| Morpholine Isatin Quinoline Hydrazones | Breast (MCF-7) | 4.36 (GI50) | [3] |
| 4-Aminoquinoline Derivatives | Breast (MDA-MB-468) | 7.35 - 8.73 (GI50) | [33] |
| Quinoline-based Dihydrazones | Breast (MCF-7) | 7.05 | [7] |
| 2-phenylquinolin-4-amine derivatives | Colon (HT-29) | 8.12 - 11.34 | [34] |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the in vitro cytotoxic evaluation of quinoline hydrazone derivatives. A tiered approach, beginning with broad screening assays like MTT or SRB, followed by mechanistic assays such as caspase activation and ROS detection, will yield a comprehensive understanding of a compound's anticancer potential.
It is imperative to remember that in vitro cytotoxicity is just one piece of the drug discovery puzzle. Promising candidates should be further investigated for their selectivity against cancer cells versus normal cells, their effects on other cellular processes, and ultimately, their efficacy and safety in preclinical animal models. The careful and systematic application of these in vitro assays is the critical first step in identifying the next generation of quinoline-based cancer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. tiarisbiosciences.com [tiarisbiosciences.com]
- 24. Analysing caspase activation and caspase activity in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 29. Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 30. intellicyt.com [intellicyt.com]
- 31. bmglabtech.com [bmglabtech.com]
- 32. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 33. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Molecular Docking Studies of Quinoline-5-Carbohydrazide Derivatives
Abstract
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[1][2] The introduction of a carbohydrazide moiety at the 5-position of the quinoline ring system creates a versatile chemical entity with significant potential for forming multiple hydrogen bonds and other non-covalent interactions within protein binding sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with Quinoline-5-carbohydrazide derivatives. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols for ligand and protein preparation, docking simulation, and results analysis, and discuss the critical aspects of validating the computational workflow.
Introduction: The Rationale for Docking this compound Derivatives
This compound derivatives are of significant interest in drug discovery due to their structural features that are amenable to forming stable interactions with biological macromolecules. The quinoline ring system can participate in π-π stacking and hydrophobic interactions, while the carbohydrazide linker provides a flexible hinge region with multiple hydrogen bond donors and acceptors.[3] This combination of features makes these molecules promising candidates for inhibiting a variety of enzymes and receptors.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.[4] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor recognition.[5] For this compound derivatives, docking studies can elucidate key structure-activity relationships (SAR), guide the design of more potent and selective analogs, and help identify potential off-target effects.[6]
Selecting a Biological Target
The first crucial step in any molecular docking study is the selection of a relevant biological target. Quinoline derivatives have been shown to interact with a diverse range of proteins. Some potential targets for this compound derivatives, based on existing literature for similar scaffolds, include:
-
Kinases: Many quinoline-based compounds are potent kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, which are crucial in cancer signaling pathways.[2]
-
DNA Gyrase and Topoisomerases: The planar quinoline ring can intercalate with DNA bases, making these enzymes, which are vital for bacterial replication, attractive targets for developing novel antibacterial agents.[7]
-
Reverse Transcriptase: Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4]
-
Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a key regulator in insulin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes. Quinoline-carbohydrazide analogs have been explored as potential PTP1B inhibitors.[8]
For the purpose of this protocol, we will use a hypothetical kinase as our example target. The principles and steps outlined, however, are broadly applicable to other protein classes.
The Molecular Docking Workflow: A Conceptual Overview
Figure 1: A conceptual workflow for molecular docking studies.
Detailed Protocols
This section provides step-by-step protocols for each phase of the molecular docking workflow. We will use AutoDock Vina, a widely used and validated open-source docking program, as our primary tool.[7]
Ligand Preparation
Accurate 3D representation of the this compound derivatives is paramount.
Protocol 4.1.1: 2D to 3D Conversion and Energy Minimization
-
2D Sketching: Draw the 2D structure of the this compound derivative using chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality built-in.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94). This step optimizes bond lengths, angles, and torsions to yield a more realistic conformation.[1]
-
File Format Conversion: Save the energy-minimized structure in a suitable format, such as .mol2 or .pdb.
-
Preparation for AutoDock Vina: Use AutoDock Tools to assign partial charges (Gasteiger charges are commonly used) and define the rotatable bonds. The flexible carbohydrazide linker is of particular importance here. Save the final ligand file in the .pdbqt format, which is required by AutoDock Vina.
Protein Preparation
The quality of the target protein structure directly impacts the docking results.
Protocol 4.2.1: Receptor Preparation from a PDB File
-
Obtain Protein Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (ideally < 2.5 Å) with a co-crystallized ligand if possible. The presence of a native ligand helps in defining the binding site and validating the docking protocol.
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a crucial role in ligand binding. If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[9]
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, paying attention to the correct protonation states of ionizable residues (e.g., His, Asp, Glu, Lys) at a physiological pH (around 7.4).
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format.
Docking Simulation
Protocol 4.3.1: Grid Box Definition and Running AutoDock Vina
-
Define the Binding Site: The docking search space is defined by a 3D grid box. If a co-crystallized ligand is present, center the grid box on this ligand. The size of the box should be large enough to accommodate the this compound derivative and allow for some rotational and translational freedom. A common approach is to have a box that extends at least 10 Å beyond the ligand in each direction.
-
Create a Configuration File: Prepare a text file that specifies the paths to the prepared ligand and receptor .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box. You can also specify the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).
-
Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will generate an output file (also in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of information that needs careful interpretation.
Binding Affinity and Pose Selection
AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a more favorable binding interaction.[10] The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode. However, it is good practice to examine the top few poses to see if there are other plausible binding orientations with similar scores.
Interaction Analysis
Visual inspection of the docked poses is crucial. Use molecular visualization software like PyMOL or Discovery Studio Visualizer to analyze the interactions between the this compound derivative and the protein's active site residues.[7] Look for:
-
Hydrogen Bonds: The carbohydrazide moiety is a prime candidate for forming hydrogen bonds with polar residues in the binding pocket.
-
π-π Stacking: The quinoline ring can form stacking interactions with aromatic residues like Phe, Tyr, and Trp.
-
Hydrophobic Interactions: The quinoline ring and any aliphatic substituents can engage in hydrophobic interactions with nonpolar residues.
-
Salt Bridges: If the derivative contains ionizable groups, it may form salt bridges with charged residues.
Figure 2: Key interactions of this compound derivatives.
Data Presentation
Summarize the docking results in a clear and concise table for easy comparison of different derivatives.
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | π-π Stacking Interactions |
| Q5C-001 | -8.5 | Asp123, Lys45, Phe189 | Asp123 (NH), Lys45 (C=O) | Phe189 |
| Q5C-002 | -9.2 | Asp123, Tyr190, Phe189 | Asp123 (NH), Tyr190 (OH) | Phe189, Tyr190 |
| Q5C-003 | -7.9 | Lys45, Val50 | Lys45 (C=O) | None |
Table 1: Example of a results summary table for docked this compound derivatives.
Validation of the Docking Protocol
A crucial step to ensure the reliability of your docking results is to validate the protocol.
Protocol 6.1: Re-docking of a Co-crystallized Ligand
-
Extract the Native Ligand: If your protein structure has a co-crystallized ligand, extract it and save it as a separate file.
-
Prepare the Native Ligand: Prepare the extracted ligand using the same protocol as for your test compounds (Protocol 4.1.1).
-
Re-dock the Native Ligand: Dock the prepared native ligand back into the binding site of its own protein structure using the same docking parameters (Protocol 4.3.1).
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[1]
Conclusion and Future Perspectives
Molecular docking is an indispensable tool in the modern drug discovery pipeline. For this compound derivatives, this computational approach provides a rational basis for understanding their biological activity and for designing new compounds with improved therapeutic profiles. The protocols and guidelines presented here offer a robust framework for conducting these studies. However, it is important to remember that docking results are predictions and should ideally be complemented by more advanced computational methods, such as molecular dynamics simulations, and ultimately validated by experimental biological assays.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantum modelling and molecular docking evaluation of some selected quinoline derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. etflin.com [etflin.com]
- 11. mdpi.com [mdpi.com]
Application Note: Quinoline-5-carbohydrazide as a Versatile Scaffold for Fluorescent Probe Development
Introduction: The Power of Quinoline-Based Fluorophores
In the fields of molecular biology, environmental monitoring, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes with high sensitivity and spatiotemporal resolution.[1][2] Among the vast array of fluorogenic scaffolds, quinoline and its derivatives represent a "privileged" class of heterocyclic aromatic compounds.[1] They not only exhibit a broad range of biological activities but also possess inherently favorable fluorescence properties, making them ideal core structures for developing molecular probes and chemosensors.[1][3]
This application note focuses on Quinoline-5-carbohydrazide (QCH) , a functionalized quinoline derivative that serves as a powerful and versatile building block for creating highly selective fluorescent probes. The strategic placement of the carbohydrazide moiety (-CONHNH₂) provides a reactive handle for synthetic modification and a potent coordination site for analytes, particularly metal ions.[4][5] By coupling QCH with various aldehydes or ketones, researchers can readily synthesize Schiff base derivatives, creating sophisticated sensors that operate through well-defined photophysical mechanisms to signal the presence of a target molecule.[6][7] This guide provides the scientific principles, detailed experimental protocols, and practical insights for leveraging QCH-based probes in both spectrofluorometric analysis and live-cell imaging.
The this compound (QCH) Scaffold: Structure and Principles
Core Structure and Synthesis
This compound (CAS No: 96541-83-2) features a quinoline core, which is the primary fluorophore, functionalized with a hydrazide group at the 5-position.[8][9] This structure is typically synthesized via a straightforward reaction between quinoline-5-carboxylic acid and hydrazine hydrate.[8] The hydrazide group is crucial; its terminal amine (-NH₂) is a nucleophile that readily condenses with carbonyl compounds to form stable hydrazone linkages, which often serve as the analyte recognition site.
Fundamental Photophysical Sensing Mechanisms
The utility of QCH-derived probes stems from their ability to modulate the fluorescence output of the quinoline core upon binding to a target analyte. This signaling is governed by several key mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): Many QCH-hydrazone derivatives are weakly fluorescent in their free state due to rotational freedom around the C=N bond, which provides a non-radiative decay pathway for the excited state. Upon chelation with a metal ion, a rigid, planar complex is formed. This conformational restriction blocks the non-radiative decay pathway, forcing the molecule to relax via fluorescence and resulting in a significant "turn-on" signal.[10][11]
-
Photoinduced Electron Transfer (PET): In some designs, the receptor unit can act as an electron donor that quenches the fluorescence of the quinoline fluorophore in the excited state. When the target analyte binds to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" fluorescence.[11][12][13]
-
Intramolecular Charge Transfer (ICT): Probes can be designed with electron-donating and electron-withdrawing groups connected through a π-conjugated system.[14][15] Analyte binding can alter the electronic distribution, changing the energy of the ICT state and leading to a measurable shift in the emission wavelength (ratiometric sensing).[12]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-based hydrazone for colorimetric detection of Co2+ and fluorescence turn-on response of Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. 96541-83-2|this compound|BLD Pharm [bldpharm.com]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations [mdpi.com]
- 14. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Metal Complexes of Quinoline-5-Carbohydrazide
Introduction: The Quinoline-5-Carbohydrazide Scaffold - A Versatile Ligand in Medicinal Inorganic Chemistry
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The carbohydrazide moiety (-CONHNH₂) is a powerful coordinating group, capable of forming stable chelate rings with transition metal ions.[3][4] By integrating the carbohydrazide group at the 5-position of the quinoline ring, we obtain this compound, a versatile ligand. This ligand system offers multiple coordination sites—specifically the quinoline nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide group—allowing it to act as a bidentate or tridentate ligand.
The formation of metal complexes with such ligands is a proven strategy to enhance pharmacological efficacy.[2] Chelation can increase the lipophilicity of the molecule, facilitating its transport across biological membranes.[5] Furthermore, the metal ion itself can introduce new mechanisms of action, such as redox activity or the ability to bind directly to biological targets like DNA or enzymes.[6] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of first-row transition metal complexes involving this compound and its derivatives, offering detailed protocols for researchers in drug discovery and bioinorganic chemistry.
Part 1: Synthesis and Characterization
The synthesis of these metal complexes is typically a two-step process: first, the synthesis of the ligand, and second, the complexation with a suitable metal salt. Often, the carbohydrazide is condensed with an aldehyde or ketone to form a Schiff base, which then acts as the final ligand. This modification extends the conjugated system and provides an additional imine nitrogen atom for coordination, enhancing the stability and diversity of the resulting complexes.[1][7]
Protocol 1.1: Synthesis of a Representative Schiff Base Ligand (SB-Q5C)
This protocol describes the synthesis of a Schiff base ligand derived from this compound and salicylaldehyde, a common building block. The phenolic hydroxyl group in salicylaldehyde provides an additional coordination site.
Causality and Insights:
-
Solvent: Ethanol is chosen for its ability to dissolve the reactants and for its appropriate boiling point for reflux.
-
Catalyst: A few drops of glacial acetic acid catalyze the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide nitrogen.
-
Reflux: Heating under reflux provides the necessary activation energy for the dehydration-condensation reaction to proceed to completion.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle heating may be required.
-
To this solution, add salicylaldehyde (1.0 mmol) dissolved in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a desiccator over anhydrous CaCl₂.
-
Recrystallize the crude product from a suitable solvent like ethanol or a DMF/ethanol mixture to obtain the pure ligand.
Protocol 1.2: Synthesis of a Transition Metal Complex (e.g., Cu(II) Complex)
This protocol outlines a general method for synthesizing a metal complex using the Schiff base ligand (SB-Q5C) prepared above.
Causality and Insights:
-
Molar Ratio: A 1:2 metal-to-ligand ratio is often used, leading to octahedral or square planar complexes, depending on the metal ion.[7] Experimentation with different ratios (e.g., 1:1) is encouraged.
-
Solvent: A methanolic or ethanolic solution is standard. The ligand is dissolved first, followed by the dropwise addition of the metal salt solution to ensure homogeneity and prevent localized precipitation of metal hydroxides.
-
pH Adjustment: A weak base like sodium acetate can be used to deprotonate the ligand's phenolic or enolic groups, facilitating coordination.
Step-by-Step Methodology:
-
Suspend the Schiff base ligand (SB-Q5C, 2.0 mmol) in 25 mL of methanol in a 100 mL round-bottom flask with continuous stirring.
-
In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 mmol) in 15 mL of methanol.
-
Add the metal salt solution dropwise to the ligand suspension over 15 minutes.
-
Adjust the pH to approximately 6-7 by adding a saturated solution of sodium acetate in methanol, if necessary.
-
Reflux the mixture for 3-4 hours, during which a change in color and the formation of a precipitate are typically observed.
-
Cool the mixture to room temperature.
-
Collect the colored complex by vacuum filtration, wash thoroughly with methanol to remove any unreacted starting materials, and then with a small amount of diethyl ether.
-
Dry the final product in a vacuum oven at 60 °C.
Characterization of the Complexes
To confirm the structure and coordination mode of the synthesized complexes, a suite of spectroscopic and analytical techniques is employed.
Table 1: Summary of Key Characterization Data and Their Interpretation
| Technique | Key Parameter(s) | Interpretation |
| FT-IR Spectroscopy | ν(C=O), ν(C=N), ν(N-H) | A shift in the carbonyl (ν(C=O)) and azomethine (ν(C=N)) stretching frequencies upon complexation confirms the involvement of the carbonyl oxygen and azomethine nitrogen in coordination to the metal ion. T[1][7]he disappearance of the phenolic ν(O-H) band (if applicable) also indicates coordination via deprotonation. |
| UV-Vis Spectroscopy | π→π, n→π transitions, d-d transitions | Ligand bands (π→π, n→π) may shift upon complexation. The appearance of new, weaker absorption bands in the visible region for transition metal complexes is indicative of d-d electronic transitions, which provides information about the coordination geometry (e.g., octahedral, tetrahedral) of the metal center. |
| ¹H NMR Spectroscopy | Chemical shifts (δ) of -NH, -OH, -CH=N protons | The disappearance of the labile proton signals (-NH, -OH) upon adding D₂O confirms their assignment. A downfield or upfield shift of the azomethine proton (-CH=N-) and amide proton (-NH) in the complex compared to the free ligand suggests coordination through these sites. T[7]his is primarily used for the ligand and diamagnetic complexes (e.g., Zn(II)). |
| Magnetic Susceptibility | Effective magnetic moment (µ_eff) | Measured at room temperature, this value helps determine the number of unpaired electrons on the metal ion and thus provides strong evidence for the complex's geometry. F[8]or example, Cu(II) (d⁹) complexes typically have µ_eff values of 1.7-2.2 B.M. |
| Elemental Analysis | %C, %H, %N | The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry and purity of the complex. [7] |
Part 2: Applications and Protocols
Metal complexes of quinoline derivatives are widely explored for their biological potential, particularly as antimicrobial and anticancer agents. The enhanced activity of the metal complexes compared to the free ligands is often attributed to Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing its lipophilicity and enabling it to permeate the lipid layers of cell membranes more easily.
[8]#### Application 1: Antimicrobial Activity
Mechanism Insight: While the exact mechanism is multifaceted, these complexes are thought to exert their antimicrobial effects by disrupting cellular processes. This can include inhibiting essential enzyme functions, altering membrane permeability, or binding to microbial DNA to block replication. T[5][9]he metal ion itself can be a key player, for instance, by generating reactive oxygen species (ROS) that cause oxidative damage to the microbial cell.
Protocol 2.1: Agar Well Diffusion Assay for Antimicrobial Screening
This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.
Causality and Insights:
-
Media: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing due to its reproducibility and low concentration of inhibitors.
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn (~1.5 x 10⁸ CFU/mL).
-
Controls: A positive control (standard antibiotic, e.g., Ciprofloxacin) validates the sensitivity of the test organism, while a negative control (solvent, e.g., DMSO) ensures that the solvent has no inhibitory effect.
Step-by-Step Methodology:
-
Prepare sterile MHA plates.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Evenly swab the entire surface of the MHA plate with the standardized bacterial suspension using a sterile cotton swab.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer (6 mm diameter), punch uniform wells into the agar.
-
Prepare stock solutions of the test compounds (ligand and metal complexes) and a standard antibiotic in DMSO (e.g., 1 mg/mL).
-
Carefully add a fixed volume (e.g., 100 µL) of each test solution into separate wells. Add the same volume of DMSO to one well as a negative control.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37 °C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Application 2: Anticancer (Cytotoxic) Activity
Mechanism Insight: The anticancer activity of quinoline-based complexes is often linked to their ability to induce apoptosis (programmed cell death). M[6][10]any complexes can interact with DNA, either through intercalation or groove binding, leading to the inhibition of DNA replication and transcription in rapidly dividing cancer cells. A[11]nother proposed mechanism is the generation of intracellular ROS, which creates oxidative stress and triggers apoptotic pathways.
[6]Protocol 2.2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality and Insights:
-
Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding Density: The initial number of cells seeded is critical to ensure they are in the logarithmic growth phase during the experiment.
-
Dose-Response Curve: Testing a range of concentrations is essential to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth), which is the standard measure of a compound's cytotoxic potency.
Step-by-Step Methodology:
-
Seed cancer cells (e.g., MCF-7, human breast cancer) in a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for another 48 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Proposed Anticancer Mechanism
Caption: Proposed mechanism of anticancer action via ROS and DNA damage.
Table 2: Representative Biological Activity Data
| Compound | Organism/Cell Line | Activity Metric | Result | Reference |
| Ligand (Analogue) | S. aureus | Zone of Inhibition (mm) | 12 mm | Adapted from [8] |
| Cu(II) Complex | S. aureus | Zone of Inhibition (mm) | 20 mm | Adapted from [8] |
| Ligand (Analogue) | MCF-7 | IC₅₀ (µM) | > 50 µM | Adapted from |
| Cu(II) Complex | MCF-7 | IC₅₀ (µM) | 8.5 µM | Adapted from |
| Cisplatin (Control) | MCF-7 | IC₅₀ (µM) | ~11 µM | Literature Value |
Note: Data in this table are representative examples adapted from studies on analogous quinoline hydrazone complexes to illustrate the typical enhancement of activity upon complexation. Actual results for this compound complexes would require experimental determination.
Conclusion and Future Perspectives
The metal complexes of this compound and its Schiff base derivatives are a promising class of compounds for the development of novel therapeutic agents. The synthetic protocols provided herein are robust and adaptable for various transition metals, allowing for the creation of a library of complexes for screening. The characterization and application protocols form a self-validating framework for researchers to assess the structure and bioactivity of these novel compounds. Future work should focus on elucidating detailed mechanisms of action, exploring synergistic effects with existing drugs, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a prominent heterocyclic structure that forms the foundation of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] Its versatility has made it a privileged framework in medicinal chemistry, particularly in the search for novel anti-inflammatory agents.[6][7] Inflammation is a fundamental biological process, but its dysregulation is a key driver of various chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8][9] This guide provides a comprehensive overview of the mechanisms of action of anti-inflammatory quinoline compounds and details robust, field-proven protocols for their evaluation using both in vitro and in vivo models.
Part 1: Mechanistic Insights into Quinoline's Anti-inflammatory Action
Quinoline derivatives exert their anti-inflammatory effects by modulating key signaling pathways and molecular targets integral to the inflammatory cascade. Understanding these mechanisms is crucial for rational drug design and the selection of appropriate screening assays.
Key Molecular Targets:
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a master regulator of inflammatory gene expression.[10][11] Upon stimulation by inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Several quinoline compounds have been shown to inhibit this pathway, often by preventing IκBα degradation or blocking the nuclear translocation of NF-κB.[11][12][13][14][15]
-
Cyclooxygenase (COX) Enzymes: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at inflammatory sites. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Certain quinoline derivatives have been specifically designed to act as selective or non-selective COX inhibitors, thereby reducing prostaglandin production.[2][17][18][19][20]
-
NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a cytosolic multi-protein complex that, when activated, triggers the maturation and release of the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[10] Its inappropriate activation is linked to a host of inflammatory diseases. Emerging research has identified novel quinoline compounds that can directly bind to and inhibit components of the NLRP3 inflammasome, preventing its assembly and activation.[21][22][23][24][25]
-
Other Targets: The therapeutic reach of quinoline compounds also extends to other inflammatory targets, including phosphodiesterase 4 (PDE4) and tumor necrosis factor-α converting enzyme (TACE), which are involved in regulating cytokine production and signaling.[2][6]
Signaling Pathway Diagram:
Caption: Key inflammatory pathways targeted by quinoline compounds.
Part 2: In Vitro Screening Protocols
In vitro assays are indispensable for the initial screening of compound libraries, providing rapid and cost-effective evaluation of anti-inflammatory potential and mechanism of action.[8]
Protocol 1: LPS-Induced Inflammation in Macrophages
Causality: This is the foundational assay for assessing a compound's ability to suppress inflammation in an immune cell context. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), triggering a robust inflammatory response in macrophages, making it an ideal model to study NF-κB and NLRP3 inflammasome-dependent pathways.[10]
Methodology:
-
Cell Culture: Culture RAW 264.7 (murine) or THP-1 (human monocytic) cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin. For THP-1 cells, differentiate into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.[10]
-
Seeding: Seed the macrophages into 96-well plates (for NO/viability assays) or 24-well plates (for cytokine analysis) at an appropriate density (e.g., 5 x 10⁴ cells/well for 96-well plates). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Pre-treat the cells with the compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone, 1 µM).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[12]
-
Cytokine Measurement (ELISA): Collect the supernatant and measure the concentration of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[26][27][28][29][30]
-
Cell Viability (Self-Validation): After collecting the supernatant, assess cell viability in the remaining cells using an MTT or PrestoBlue assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
Causality: This enzymatic assay directly determines if a quinoline compound's mechanism involves the inhibition of prostaglandin synthesis. By testing against both COX-1 and COX-2 isoforms, it provides critical information on the compound's potency and selectivity, which is a key factor in predicting potential gastrointestinal side effects.[17]
Methodology:
-
Assay Principle: Utilize a commercial COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX enzymes in a colorimetric or fluorometric format.
-
Reagent Preparation: Reconstitute enzymes (COX-1 and COX-2), heme, and other reaction components as per the kit's protocol.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, the respective enzyme (COX-1 or COX-2), and the test quinoline compound at various concentrations. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.[3]
-
Initiation and Measurement: Initiate the reaction by adding arachidonic acid (the substrate). Incubate for a specified time at a controlled temperature (e.g., 37°C). Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Data Summary: In Vitro Assays
| Compound | NO Production IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Quinoline A | 5.2 ± 0.4 | > 100 | 2.1 ± 0.2 | > 47.6 |
| Quinoline B | 15.8 ± 1.1 | 10.5 ± 0.9 | 12.3 ± 1.5 | 0.85 |
| Celecoxib (Control) | 8.9 ± 0.7 | 15.2 ± 1.3 | 0.06 ± 0.01 | 253.3 |
Data are representative and presented as mean ± SD.
In Vitro Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory screening.
Part 3: In Vivo Efficacy Protocols
In vivo models are essential for evaluating a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a complex biological system.[9][31]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
Causality: This is the gold-standard model for screening acute anti-inflammatory drugs.[32][33] The subcutaneous injection of carrageenan, a polysaccharide, induces a reproducible, biphasic inflammatory response.[32] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and cytokines, making it sensitive to compounds that inhibit COX enzymes or cytokine production.[32][33]
Methodology:
-
Animals: Use male Wistar rats (180-200 g) or Swiss albino mice (25-30 g). Acclimatize the animals for at least one week before the experiment.[32]
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group II: Test Compound (Quinoline derivative at various doses, p.o. or i.p.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[34]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each animal using a digital plethysmometer.[34]
-
Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[34]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[34][35]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[34]
-
Data Analysis (Self-Validation): The inclusion of a positive control (Indomethacin) validates the assay's responsiveness.
-
Calculate the increase in paw volume (edema) = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point, especially at the 3-hour mark:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Protocol 4: LPS-Induced Systemic Inflammation in Mice
Causality: This model simulates a systemic inflammatory response syndrome or sepsis, driven by a massive release of pro-inflammatory cytokines into the bloodstream ("cytokine storm").[36][37] It is highly valuable for assessing the efficacy of compounds that target cytokine production and release, such as NF-κB or inflammasome inhibitors.
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control + Saline
-
Group II: Vehicle Control + LPS
-
Group III: Test Compound (Quinoline derivative) + LPS
-
Group IV: Positive Control (e.g., Dexamethasone, 5 mg/kg) + LPS
-
-
Drug Administration: Administer the test compound or positive control (typically i.p. or p.o.) 1 hour prior to the LPS challenge.[38]
-
LPS Challenge: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg) dissolved in sterile saline. The control group receives a saline injection.[10]
-
Sample Collection: At a peak time point for cytokine release (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.[37]
-
Cytokine Analysis: Prepare serum from the blood samples and quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Data Analysis: Compare the serum cytokine levels in the compound-treated group to the LPS-only group to determine the percentage reduction in cytokine release.
Data Summary: In Vivo Assays
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) | Serum TNF-α Reduction (%) |
| Quinoline A | 30 | 58.2 ± 5.1 | 65.7 ± 6.3 |
| Quinoline B | 30 | 25.1 ± 4.5 | 30.2 ± 5.9 |
| Indomethacin | 10 | 65.4 ± 4.8* | N/A |
*p < 0.01 compared to Vehicle Control group. Data are representative and presented as mean ± SD.
In Vivo Experimental Workflow Diagram
Caption: General workflow for in vivo anti-inflammatory efficacy studies.
Part 4: Conclusion and Future Directions
The quinoline nucleus represents a remarkably fruitful scaffold for the development of novel anti-inflammatory therapeutics.[2][4] The diverse mechanisms of action, from inhibiting central inflammatory regulators like NF-κB to targeting specific enzymatic drivers like COX and the NLRP3 inflammasome, underscore its therapeutic potential. The protocols detailed herein provide a robust framework for the systematic evaluation of new quinoline derivatives, from initial in vitro screening to in vivo proof-of-concept.
Future research should focus on optimizing the structure-activity relationship (SAR) of lead compounds to enhance potency and selectivity while minimizing off-target effects. The integration of advanced models, such as chronic inflammation and disease-specific animal models, will be crucial for translating promising candidates into clinically effective treatments for a wide range of inflammatory disorders.
References
- 1. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journalajrb.com [journalajrb.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Novel Tetrahydroquinoline Inhibitors of NLRP3 Inflammasome for Potential Treatment of DSS-Induced Mouse Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. Broxyquinoline targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytokine measurement using ELISA [bio-protocol.org]
- 28. Cytokine analysis - ELISA / CBA [sanquin.org]
- 29. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 30. Cytokine Elisa [bdbiosciences.com]
- 31. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 32. mdpi.com [mdpi.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 36. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 37. nuchemsciences.com [nuchemsciences.com]
- 38. LPS-induced systemic inflammation. [bio-protocol.org]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Quinoline Carbohydrazide Derivatives
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Functionalization of the quinoline ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of these derivatives, leading to the development of novel therapeutic agents.[2][3] Among the various quinoline derivatives, those incorporating a carbohydrazide moiety have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[4][5][6]
Traditionally, the synthesis of these complex molecules involves multi-step procedures that are often time-consuming, generate significant waste, and result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of structurally diverse and complex organic molecules from simple and readily available starting materials in a single synthetic operation.[7][8] This approach aligns with the principles of green chemistry by minimizing solvent and energy consumption, reducing reaction times, and simplifying purification processes.[8][9]
This application note provides a detailed protocol for a one-pot, four-component synthesis of functionalized quinoline carbohydrazide derivatives. The described methodology offers a facile, efficient, and environmentally benign route to a library of these valuable compounds, making them readily accessible for further investigation in drug discovery and development programs. We will delve into the mechanistic rationale behind the reaction, provide a step-by-step experimental procedure, detail the characterization of the synthesized compounds, and discuss their potential applications in the pharmaceutical sciences.
Mechanistic Insights
The one-pot synthesis of functionalized quinoline carbohydrazide derivatives proceeds through a domino sequence of reactions, typically involving a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration steps. The causality behind the selection of reactants and catalysts is crucial for the success of this elegant transformation.
The reaction typically involves an aniline, a β-dicarbonyl compound (such as dimedone), an aromatic aldehyde, and a cyanoacetohydrazide in the presence of a basic catalyst like piperidine.[7] The plausible mechanism can be outlined as follows:
-
Knoevenagel Condensation: The reaction initiates with the piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde and cyanoacetohydrazide. This step forms a reactive α,β-unsaturated intermediate.
-
Michael Addition: Concurrently, the aniline reacts with the β-dicarbonyl compound to form an enaminone intermediate. This enaminone then acts as a Michael donor and adds to the α,β-unsaturated acceptor generated in the first step.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amino group of the aniline moiety attacks the cyano group. This is followed by a tautomerization and subsequent dehydration to afford the final aromatic quinoline ring system.
The choice of a basic catalyst like piperidine is critical as it facilitates both the Knoevenagel condensation and the formation of the enaminone intermediate. The one-pot nature of this reaction is a testament to the carefully orchestrated sequence of events, where the product of one step becomes the substrate for the next, all within the same reaction vessel.
Caption: Workflow for the one-pot synthesis of quinoline carbohydrazide derivatives.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the one-pot synthesis of a representative functionalized quinoline carbohydrazide derivative.
Materials and Reagents
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Dimedone
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Cyanoacetohydrazide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aniline (10 mmol), dimedone (10 mmol), aromatic aldehyde (10 mmol), and cyanoacetohydrazide (10 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the addition of a catalytic amount of piperidine (approximately 0.5 mL).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure functionalized quinoline carbohydrazide derivative.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Plausible reaction mechanism for the one-pot synthesis.
Characterization Data
The synthesized quinoline carbohydrazide derivatives should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected characterization data for a representative compound.
| Analytical Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 2210-2260 (C≡N stretching, if applicable), 1650-1680 (C=O stretching of amide), 1550-1620 (C=C and C=N stretching of the quinoline ring).[10] |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | Aromatic protons of the quinoline and substituent rings (7.0-8.5 ppm), singlet for the =CH proton (around 8.5 ppm), singlets for the NH and NH₂ protons (may be broad and exchangeable with D₂O, typically >10 ppm), signals for the dimedone methylene and methyl protons.[5][10] |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | Signals for the carbonyl carbon (160-170 ppm), carbons of the quinoline ring (110-160 ppm), and carbons of the aromatic substituents.[5][10] |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺.[10] |
Applications in Drug Development
Functionalized quinoline carbohydrazide derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1] The versatile one-pot synthesis described herein allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction.[5][11][12] The carbohydrazide moiety can enhance this activity and improve the pharmacokinetic properties of the compounds.
-
Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs. The carbohydrazide derivatives have also shown promising activity against a range of pathogens, including drug-resistant strains.[6][10]
-
Antioxidant Properties: Some quinoline-3-carbohydrazide derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals.[4][13] This activity is relevant for the treatment of diseases associated with oxidative stress.
-
Anti-inflammatory and Other Activities: These compounds have also been investigated for their anti-inflammatory, anti-HIV, and antileishmanial activities, highlighting their broad therapeutic potential.[1][10][14]
The following table provides a summary of reported biological activities for some functionalized quinoline carbohydrazide derivatives.
| Derivative Type | Reported Biological Activity | Reference |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | Antibacterial, Anti-HIV-1 | [10] |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids | Anticancer (MCF-7 breast carcinoma) | [5] |
| Fluorine-containing quinoline hybrid Schiff bases | Antifungal, Antibacterial | [6] |
| Quinoline-3-carbohydrazides | Antioxidant | [4] |
| Quinoline-carbaldehyde derivatives | Antileishmanial | [14] |
Conclusion
The one-pot synthesis of functionalized quinoline carbohydrazide derivatives represents a highly efficient and atom-economical approach to generating a diverse range of potentially bioactive molecules. The protocol detailed in this application note is robust, scalable, and utilizes readily available starting materials and catalysts. The resulting compounds are valuable scaffolds for the development of new therapeutic agents targeting a multitude of diseases. This methodology empowers researchers in both academia and industry to rapidly access and explore the chemical space of quinoline carbohydrazides, accelerating the pace of drug discovery and development.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]
- 10. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Quinoline-5-carbohydrazide
Welcome to the technical support resource for the synthesis of Quinoline-5-carbohydrazide. As a key intermediate in the development of novel pharmaceuticals and functional materials, achieving a high yield of this compound is critical.[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and optimized protocols to help you navigate common challenges and enhance the efficiency of your synthesis.
Synthesis Overview and Core Mechanism
The most prevalent and reliable method for synthesizing this compound is through the hydrazinolysis of a corresponding Quinoline-5-carboxylic acid ester.[2][3] This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol leaving group.
The general transformation is illustrated below:
References
Introduction to Quinoline-5-Carbohydrazide Purification
Answering the call of the complex yet crucial process of purifying Quinoline-5-carbohydrazide, this Technical Support Center is designed to be an indispensable resource for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a deep dive into the causality behind experimental choices. This guide is built on a foundation of scientific integrity, providing self-validating protocols and troubleshooting frameworks to empower you to overcome challenges and achieve the highest purity for your compound.
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. Its structure, featuring a basic quinoline nitrogen and a polar carbohydrazide group, presents a unique set of purification challenges. Impurities often include unreacted starting materials like quinoline-5-carboxylic acid, excess hydrazine, and various side-products. The success of subsequent synthetic steps and the reliability of biological assays depend entirely on the purity of this intermediate. This guide provides a systematic approach to tackling these purification challenges head-on.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a persistent oil or sticky solid that refuses to crystallize. How can I solidify it for further purification?
Answer: This is a common issue, often caused by residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.
-
Causality: The quinoline ring can engage in π-stacking, while the carbohydrazide moiety is an excellent hydrogen bond donor and acceptor. For crystallization to occur, these intermolecular forces must overcome the disorder promoted by impurities or trapped solvent.
-
Step-by-Step Solution:
-
Solvent Removal: Ensure all reaction solvents (e.g., THF, DMF) are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Co-evaporation with a solvent in which the impurities are soluble but the product is not (like dichloromethane or toluene) can help pull out stubborn residual solvents.
-
Trituration: Add a non-polar solvent in which your product is expected to have poor solubility (e.g., hexane, diethyl ether, or a mixture).[1] Stir or sonicate the mixture vigorously. This process "washes" the oil, removing soluble impurities and often inducing precipitation of the product as a solid.
-
Salt Formation: As a last resort for purification and solidification, convert the basic quinoline derivative into a crystalline salt.[2] Dissolve the oil in a minimal amount of a suitable solvent like isopropanol or methanol and add a solution of HCl in the same solvent (or ethereal HCl) dropwise. The resulting hydrochloride salt is often a highly crystalline solid that can be easily filtered and purified by recrystallization.[2] The free base can be regenerated later if necessary.
-
Question 2: I'm getting poor recovery or no improvement in purity after recrystallization. What am I doing wrong?
Answer: The key to successful recrystallization is selecting the right solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point, while dissolving impurities well at all temperatures or not at all.
-
Causality: The principle of recrystallization relies on the difference in solubility between the desired compound and impurities at varying temperatures. If the solubility curve is too flat or if impurities have similar solubility profiles, separation will be inefficient.
-
Troubleshooting Solvent Selection:
| Solvent System | Rationale & Potential Issues |
| Ethanol or Methanol | Often a good starting point. The carbohydrazide group imparts some polarity. If the compound is too soluble even when cold, consider an alcohol/water mixture.[1][3] |
| Acetonitrile | A polar aprotic solvent that can be effective for compounds with hydrogen bonding capabilities. |
| Ethyl Acetate | A solvent of intermediate polarity. Can be effective, but watch for oiling out if the compound's melting point is below the solvent's boiling point. |
| Ethanol/Hexane | A binary system where ethanol is the "good" solvent and hexane is the "poor" solvent. Dissolve the compound in a minimum of hot ethanol and add hexane dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethanol to clarify and allow to cool slowly. |
-
Pro-Tip: Perform small-scale solvent screening in test tubes before committing your entire batch. A few milligrams of crude product in 0.5 mL of solvent can reveal the best candidates.
Question 3: My compound is streaking badly on silica gel TLC and I get poor separation during column chromatography. What's happening?
Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[4]
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the quinoline ring interacts strongly with these acidic sites via an acid-base interaction. This strong binding leads to "tailing" or "streaking" on a TLC plate and results in broad peaks, poor resolution, and sometimes irreversible adsorption (product loss) on a column.[4][5]
-
Step-by-Step Solution:
-
Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites. Add a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃) , to your chromatography eluent (e.g., ethyl acetate/hexane or dichloromethane/methanol).[4] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without strong, undesirable interactions.
-
Choose an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound? The two most common and effective methods are recrystallization and column chromatography. Recrystallization is ideal if a suitable solvent system can be found and is often used as the final purification step. Column chromatography is used when recrystallization is ineffective or when separating the product from impurities with very similar solubility profiles.[1][6]
Q2: How can I reliably assess the purity of my final product? A combination of methods is always best:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot. Run the TLC in at least two different solvent systems of varying polarity to be confident.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point.
-
Spectroscopic Analysis:
-
¹H NMR: This is one of the best methods. The spectrum should be clean, with integrations matching the expected number of protons for this compound. The absence of signals from starting materials or solvents is a key indicator of purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can provide both a purity profile (from the LC chromatogram) and confirm the molecular weight of the desired compound.[7]
-
Q3: What are the likely impurities I need to remove? The most common impurities originate from the synthesis:
-
Quinoline-5-carboxylic acid: The starting material. It is acidic and can be removed by a basic wash (e.g., with aqueous sodium bicarbonate) during the initial workup.
-
Hydrazine: A reactant. It is volatile and water-soluble, and excess can typically be removed during aqueous workup and drying under vacuum.
-
1,1'-Carbonyldiimidazole (CDI) byproducts: If used as a coupling agent, byproducts can be present but are often removed during workup.[8]
Q4: What specific safety precautions should I take?
-
Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Handle all organic solvents in a fume hood. Be aware of their flammability.
-
General Handling: Quinoline derivatives themselves should be treated as potentially bioactive and handled with care. Avoid inhalation of dust or contact with skin.[9]
Visualized Purification Workflow
The following diagram outlines a decision-making process for purifying crude this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. ijfmr.com [ijfmr.com]
Technical Support Center: Navigating the Solubility Challenges of Quinoline Derivatives in Experimental Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor aqueous solubility of quinoline derivatives in various assays. The inherent hydrophobicity of the quinoline scaffold frequently leads to compound precipitation, which can compromise the accuracy and reliability of experimental data, leading to underestimated potency and inconsistent results.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why do my quinoline derivatives often exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many quinoline derivatives is rooted in their molecular structure. The quinoline core itself is a bicyclic aromatic system, which is predominantly hydrophobic.[2] Furthermore, strong intermolecular interactions within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to effectively solvate individual molecules, thus hindering dissolution. The nature and positioning of various substituents on the quinoline ring also play a pivotal role; the addition of lipophilic groups can further decrease water solubility.[2]
Q2: How can poor solubility negatively impact my assay results?
Q3: My compound is fully dissolved in the DMSO stock solution. Why does it precipitate when I dilute it into my aqueous assay buffer?
A3: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer.[5] This common phenomenon, often termed "crashing out," occurs due to the drastic change in solvent polarity upon dilution.[5][6] DMSO is a strong organic solvent that can effectively solvate hydrophobic molecules. However, when a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the overall solvent environment becomes predominantly aqueous. If the concentration of the quinoline derivative exceeds its solubility limit in this new, more polar environment, it will precipitate out of solution.[5]
II. Troubleshooting Guides: A Step-by-Step Approach to Resolving Precipitation
This section provides a systematic approach to troubleshooting and resolving compound precipitation issues during your experiments.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer
This is one of the most common challenges encountered when working with poorly soluble compounds. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for immediate compound precipitation.
Detailed Troubleshooting Steps:
-
Check Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay. While some assays can tolerate up to 1%, higher concentrations can be toxic to cells and may not be sufficient to maintain the solubility of highly hydrophobic compounds.[5]
-
Modify Buffer pH: Quinoline derivatives are typically weak bases.[2][7][8] Decreasing the pH of the aqueous buffer can promote the formation of the protonated, more soluble salt form of the compound.[2][7][8] It is crucial to conduct small-scale tests to identify a pH that keeps the compound in solution without adversely affecting the biological integrity of the assay.[7]
-
Utilize Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[2][9][10]
-
Incorporate Solubilizing Excipients: If the above methods are insufficient, consider using solubilizing excipients. These can include:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the poorly soluble quinoline derivative, thereby increasing its apparent water solubility.[11][12][13][14][15][16]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, preventing their precipitation.[9][17]
-
Issue 2: Compound Precipitates Over Time in the Incubator
Sometimes, a compound may appear soluble initially but precipitates during the course of an experiment, especially during incubation at 37°C.
Potential Causes and Solutions:
-
Temperature-Dependent Solubility: The solubility of a compound can be temperature-dependent. A compound that is soluble at room temperature may precipitate at 37°C.
-
Compound Instability: The compound may be degrading over time, and the degradation products may be less soluble.
-
Solution: Assess the chemical stability of your compound under the assay conditions (e.g., using HPLC) to determine if degradation is occurring.
-
-
Interaction with Assay Components: The compound may be interacting with components in the assay medium (e.g., proteins in serum) and precipitating.
-
Solution: Test the solubility of your compound in both serum-free and serum-containing media to see if serum components are contributing to the precipitation.[5]
-
III. Experimental Protocols
Here are detailed, step-by-step protocols for some of the key solubility enhancement techniques.
Protocol 1: Preparation of a Quinoline Derivative Stock Solution and Serial Dilution
-
Stock Solution Preparation:
-
Weigh out a precise amount of your quinoline derivative into a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37-50°C) or sonication can be used to aid dissolution.[18]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Serial Dilution for Assays:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform an intermediate dilution series in 100% DMSO to achieve the desired starting concentrations for your assay.
-
To prepare the final working solutions, add a small volume of the DMSO dilution to your pre-warmed aqueous assay buffer. It is recommended to add the DMSO stock to the buffer while gently vortexing to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation.[6]
-
Protocol 2: Using Co-solvents to Enhance Solubility
This protocol provides a general guideline for using a co-solvent like polyethylene glycol (PEG) 300.
-
Determine Co-solvent Tolerance: Before using a co-solvent in your main experiment, determine the maximum concentration of the co-solvent that your assay system (e.g., cells, enzyme) can tolerate without significant off-target effects.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous assay buffer containing different percentages of PEG 300 (e.g., 1%, 2%, 5%, 10% v/v).
-
Test Solubility: Add your quinoline derivative (from a concentrated DMSO stock) to each co-solvent/buffer mixture to determine the concentration at which it remains soluble.
-
Assay Protocol:
-
Prepare your final assay medium containing the optimal concentration of PEG 300.
-
Add your quinoline derivative stock solution to the co-solvent-containing medium.
-
Proceed with your standard assay protocol, ensuring that all control wells contain the same final concentration of DMSO and co-solvent.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for enhancing the solubility of hydrophobic compounds.
-
Prepare HP-β-CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.
-
Determine Optimal HP-β-CD Concentration:
-
Create a series of dilutions of the HP-β-CD stock solution in your assay buffer.
-
Add your quinoline derivative to each HP-β-CD concentration to find the minimum concentration of HP-β-CD required to maintain its solubility at the desired test concentration.
-
-
Assay Protocol:
-
Prepare your final assay medium containing the optimized concentration of HP-β-CD.
-
Add your quinoline derivative stock solution to the HP-β-CD-containing medium.
-
Ensure that all control wells contain the same final concentration of DMSO and HP-β-CD.
-
IV. Data Presentation: Comparative Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility of a hypothetical quinoline derivative using different solubilization techniques.
| Solubilization Technique | Final Excipient Concentration | Fold Increase in Aqueous Solubility (Approximate) | Key Considerations |
| pH Modification | pH 5.0 (from pH 7.4) | 5 - 50 | Assay must be compatible with the altered pH. |
| Co-solvency (PEG 300) | 5% (v/v) | 2 - 20 | Potential for co-solvent to affect biological activity. |
| Cyclodextrin (HP-β-CD) | 2% (w/v) | 10 - 100+ | Can alter the free concentration of the compound. |
| Surfactant (Tween® 80) | 0.1% (v/v) | 5 - 50 | Potential for cell lysis at higher concentrations. |
V. Visualization of Decision-Making Workflow
The following diagram illustrates a general workflow for selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement method.
By systematically applying the troubleshooting guides and protocols outlined in this technical support center, researchers can effectively address the solubility challenges posed by quinoline derivatives, leading to more accurate and reproducible experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. innoriginal.com [innoriginal.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Quinoline Hydrazones
Welcome to the technical support center for the synthesis of quinoline hydrazones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these versatile scaffolds. Quinoline hydrazones are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3]
The synthesis, typically a condensation reaction between a quinoline-based carbonyl compound and a hydrazine derivative, appears straightforward. However, this reaction is often accompanied by several competing side reactions that can significantly impact yield, purity, and the overall success of the synthesis. This guide provides in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction has resulted in a complex, impure mixture. What are the most probable side products?
A: The most common side products in quinoline hydrazone synthesis are azines , which result from the reaction of two equivalents of the quinoline carbonyl with one equivalent of hydrazine, and products of hydrolysis , where the hydrazone bond cleaves back to the starting materials.[4][5] Depending on the specific quinoline substrate and reaction conditions, intramolecular cyclization products can also form.[6]
Q2: My final yield is consistently low, even though TLC analysis shows full consumption of the starting materials. What's happening?
A: Low yields are often attributable to two primary issues. First, the formation of a highly symmetrical azine byproduct can become the major product if stoichiometry is not carefully controlled.[5] Second, the desired hydrazone product may be susceptible to hydrolysis, especially during aqueous workup or purification under acidic conditions, leading to product loss.[7][8]
Q3: How can I reliably identify my desired quinoline hydrazone and differentiate it from the azine side product using NMR?
A: In ¹H NMR, the formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) typically between 8.0-9.0 ppm and a singlet for the N-H proton, which can be broad and appear further downfield (e.g., 11-12 ppm).[9][10] The azine, being a symmetrical molecule (R₂C=N-N=CR₂), will lack the N-H signal entirely and will show integration of the azomethine and quinoline protons corresponding to two quinoline units. Mass spectrometry is also definitive; the azine's molecular weight will correspond to [2 x Quinoline-Carbonyl + N₂ - 2xH₂O].
Troubleshooting Guide: Common Side Reactions
This section provides a detailed analysis of the most common side reactions, their mechanisms, and actionable strategies to mitigate them.
Problem 1: Azine Formation - The Double Condensation Product
Q: I've isolated a high-melting, often brightly colored, byproduct with a molecular weight that suggests two quinoline units have reacted. What is this, and how can I prevent it?
A: You have likely formed a symmetrical azine. This is the most prevalent side reaction when using hydrazine hydrate (NH₂NH₂). The initially formed quinoline hydrazone is still nucleophilic and can attack a second molecule of the quinoline aldehyde or ketone, leading to the azine.[11][12][13] Aldehydes are particularly susceptible to this, as the formation of the aldazine can be faster than the initial hydrazone formation.[5]
Caption: Desired hydrazone formation vs. azine side reaction.
-
Control Stoichiometry: The most critical factor. Use a slight excess of the hydrazine reagent (e.g., 1.1 to 1.5 equivalents). This ensures the quinoline carbonyl is the limiting reagent, minimizing its availability for the second condensation step.
-
Reverse Addition: Instead of adding hydrazine to the quinoline carbonyl, add the quinoline carbonyl solution slowly to the hydrazine solution. This maintains a high concentration of hydrazine relative to the carbonyl throughout the reaction, favoring the formation of the 1:1 adduct (hydrazone).
-
Temperature Management: Conduct the reaction at room temperature or slightly below.[10] While heating can accelerate the reaction, it often disproportionately accelerates the formation of the more thermodynamically stable azine byproduct.
-
Solvent Choice: Protic solvents like ethanol or methanol are standard and generally effective.[1][10] They help to solvate the intermediates and reagents appropriately.
Problem 2: Product Instability - Reversible Hydrolysis
Q: My purified quinoline hydrazone appears pure by NMR initially, but upon standing in solution or after chromatography, I see the starting quinoline aldehyde reappear. Why is my product decomposing?
A: Your hydrazone is undergoing hydrolysis. The C=N bond of a hydrazone is susceptible to cleavage by water, a reaction that is the microscopic reverse of its formation.[4] This process is strongly catalyzed by acid.[8][14] Protonation of the imine nitrogen makes the adjacent carbon atom highly electrophilic and vulnerable to nucleophilic attack by water.[8][15]
Caption: Acid-catalyzed hydrolysis of a quinoline hydrazone.
-
pH Control During Workup: This is paramount. If an acid catalyst (e.g., acetic acid, H₂SO₄) was used for the condensation, it must be completely neutralized before or during workup.[1][9] Use a mild base like sodium bicarbonate solution. Aim for a final pH of 7-8.
-
Anhydrous Reaction Conditions: While some water is produced, starting with dry solvents and reagents minimizes the potential for hydrolysis during the reaction itself.
-
Purification Method:
-
Crystallization: This is the preferred method. Recrystallize from anhydrous or neutral solvents (e.g., ethanol, ethyl acetate, dioxane).[1]
-
Chromatography: If silica gel chromatography is necessary, be aware that standard silica can be acidic. Deactivate the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine in the eluent.
-
-
Storage: Store the purified, solid quinoline hydrazone in a desiccator, protected from light and moisture. For solution-based storage, use aprotic, anhydrous solvents like DMSO or DMF.
Problem 3: Intramolecular Cyclization
Q: My mass spec shows the correct mass for an isomer of my product, but the NMR is inconsistent with a simple hydrazone. What could have happened?
A: Your product may have undergone an intramolecular cyclization. The quinoline ring system and the hydrazone moiety contain multiple reactive sites. Under certain conditions (often thermal), these can react to form new, fused heterocyclic systems, such as[7][8][11]triazino[5,6-b]quinolines.[6][16] This is especially likely if the quinoline has reactive substituents (e.g., an amino or hydroxyl group) positioned to react with the hydrazone chain.
Caption: Potential intramolecular cyclization side reaction.
-
Strict Temperature Control: Avoid high reflux temperatures for extended periods unless the goal is to promote cyclization. Monitor the reaction at a lower temperature and stop it as soon as the starting material is consumed.
-
Choice of Catalyst: Be mindful that strong acids or bases can catalyze cyclization pathways. If possible, use a milder catalyst or perform the reaction at neutral pH if the condensation proceeds without catalysis.
-
Protecting Groups: If a reactive functional group on the quinoline ring is interfering, consider protecting it before the hydrazone formation and deprotecting it in a final step.
Quantitative Data Summary
The following table summarizes the impact of key experimental parameters on the most common side reactions.
| Parameter | Impact on Azine Formation | Impact on Hydrolysis | Recommended Condition |
| Stoichiometry | High impact. Excess carbonyl leads to azine. | Minor impact. | Use 1.1-1.5 eq. of hydrazine. |
| pH | Moderate impact. Acid catalysis helps both reactions. | High impact. Strongly acid-catalyzed. | Neutralize after reaction (pH 7-8). |
| Temperature | High impact. Higher temps often favor azine. | Moderate impact. Higher temps accelerate hydrolysis. | Room temperature or 0°C. |
| Water Content | Minor impact. | High impact. Water is a reactant for hydrolysis. | Use dry solvents; avoid excess water in workup. |
Experimental Protocols
Protocol 1: General Synthesis of a Quinoline Hydrazone (Minimizing Side Reactions)
This protocol is a general guideline. Specific temperatures and times may need to be optimized for your substrate.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazine derivative (1.1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Reagent Preparation: In a separate beaker, dissolve the quinoline aldehyde or ketone (1.0 mmol) in the same solvent (5-10 mL).
-
Slow Addition: Using a dropping funnel or syringe pump, add the quinoline carbonyl solution to the stirring hydrazine solution dropwise over 20-30 minutes at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.[10] A catalytic amount of acetic acid (1-2 drops) can be added if the reaction is slow, but be prepared to neutralize it later.[9]
-
Isolation:
-
If the product precipitates from the reaction mixture, collect it by filtration. Wash the solid with cold ethanol to remove excess hydrazine.[1]
-
If the product is soluble, reduce the solvent volume under reduced pressure.
-
-
Workup & Purification:
-
If an acid catalyst was used, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product preferably by recrystallization from a suitable solvent (e.g., ethanol-dioxane mixture[1]). If chromatography is required, use a deactivated silica gel column.
-
Protocol 2: Analytical Characterization by ¹H NMR
-
Sample Prep: Dissolve a small amount of your purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help visualize exchangeable N-H protons.
-
Key Signals to Identify:
-
N-H Proton: Look for a singlet, often broad, in the downfield region (δ 11.0 - 12.5 ppm). This peak will disappear upon adding a drop of D₂O to the NMR tube.
-
Azomethine Proton (-N=CH-): A sharp singlet in the range of δ 8.0 - 9.5 ppm is characteristic of the hydrazone C-H bond.[9]
-
Quinoline Aromatic Protons: A series of doublets and multiplets in the aromatic region (δ 7.0 - 9.0 ppm).
-
Side Product Signals: The reappearance of the aldehyde proton signal (δ 9.5 - 10.5 ppm) indicates hydrolysis. The absence of the N-H peak and a doubled integration for the quinoline signals relative to the azomethine proton can indicate azine formation.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Azine Formation [quimicaorganica.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. raineslab.com [raineslab.com]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempap.org [chempap.org]
Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Synthesis
Welcome to the Technical Support Center for carbohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of carbohydrazide. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize the synthesis for your specific needs.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing carbohydrazide?
A1: The most prevalent industrial methods for carbohydrazide synthesis involve the reaction of a C1-precursor with hydrazine.[1] Key methods include:
-
From Urea and Hydrazine: This is a common industrial method where urea reacts with hydrazine, typically under reflux, to produce carbohydrazide and ammonia.[1][2]
-
From Dialkyl Carbonates and Hydrazine: This method involves the reaction of dialkyl carbonates (like dimethyl carbonate or diethyl carbonate) with hydrazine hydrate.[3] This reaction is often performed in two steps, first forming an intermediate alkyl carbazate, which then reacts with additional hydrazine to yield carbohydrazide.[4][5]
-
From Phosgene: While possible, this route is less favored as it cogenerates hydrazinium salts and can lead to diformylation byproducts.[1]
Q2: I'm getting a low yield in my carbohydrazide synthesis. What are the likely causes?
A2: Low yields can be frustrating and often point to several potential issues in the reaction setup or execution. Common culprits include:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature.
-
Purity of Reactants: The purity of starting materials, especially hydrazine hydrate and the dialkyl carbonate, is critical. Impurities can lead to side reactions that consume reactants.
-
Side Reactions: Unwanted side reactions can significantly lower the yield of the desired carbohydrazide.
-
Suboptimal Molar Ratios: The ratio of hydrazine to the carbonate or urea is a critical parameter that needs to be optimized.
-
Inefficient Product Isolation: Loss of product during the crystallization and filtration steps can also contribute to a lower overall yield.
Q3: How can I purify the crude carbohydrazide product effectively?
A3: Purification is essential to obtain high-quality carbohydrazide. The most common and effective method is recrystallization.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot water.[6]
-
If the solution has color impurities, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
Filter the hot solution to remove any insoluble materials.
-
Precipitate the pure carbohydrazide by adding a larger volume of a solvent in which it is less soluble, such as ethanol.[6]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of a cold solvent like ethanol or ether.[6]
-
Dry the purified crystals under vacuum.[4]
-
Q4: What are the key safety precautions I should take when working with carbohydrazide and its precursors?
A4: Safety is paramount in any chemical synthesis. When working with carbohydrazide and its precursors like hydrazine, it is crucial to:
-
Work in a well-ventilated area: Use a fume hood to avoid inhaling vapors.[7]
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and a lab coat.[7]
-
Avoid heat and ignition sources: Carbohydrazide can be explosive upon heating.[8]
-
Handle hydrazine with extreme care: Hydrazine is toxic and a suspected carcinogen.[3]
-
Know the emergency procedures: Be familiar with the location and use of safety showers and eyewash stations.[8]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during carbohydrazide synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of your reactants. An excess of hydrazine is often used.[4][6] | Carefully measure and recalculate the required amounts of each reactant. Consider a stepwise addition of reagents. |
| Low Reaction Temperature | Monitor the internal reaction temperature. Some methods require heating to drive the reaction.[4][6] | Gradually increase the reaction temperature while monitoring for product formation via techniques like TLC or vapor phase chromatography.[4][9] |
| Poor Quality Reagents | Check the purity of your starting materials from the supplier's specifications or by analytical methods. | Use freshly opened or purified reagents. Hydrazine hydrate concentration can decrease over time. |
| Presence of Water (in non-aqueous reactions) | Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is water-sensitive. | Dry solvents using appropriate methods and handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen blanket).[4] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Unreacted Starting Materials | Analyze the crude product using techniques like NMR, IR, or melting point to identify unreacted starting materials. | Increase the reaction time or temperature to ensure the reaction goes to completion. Optimize the stoichiometry. |
| Formation of Side Products | Characterize the impurities to understand the side reactions occurring. Common side products can include hydrazones or azines. | Adjust the reaction temperature; higher temperatures can sometimes lead to more side products.[4] Consider using a protective atmosphere (e.g., nitrogen) to prevent oxidation.[4] |
| Ineffective Purification | Assess the purity of the product after each purification step. | Optimize the recrystallization solvent system. If recrystallization is insufficient, consider column chromatography.[10] |
| Product Degradation | Carbohydrazide can decompose at elevated temperatures.[3] | Avoid excessive heating during purification and drying. Dry the product under vacuum at a moderate temperature.[4] |
Problem 3: Difficulty with Product Crystallization
| Potential Cause | Diagnostic Check | Recommended Solution |
| Solution is Too Dilute | Observe the volume of solvent used for recrystallization. | Concentrate the solution by carefully evaporating some of the solvent. |
| Supersaturation Not Achieved | The solution may not be sufficiently cooled. | Ensure the solution is cooled slowly to room temperature and then in an ice bath to induce crystallization.[4] |
| Presence of Oily Impurities | Oily residues can inhibit crystal formation. | Try to remove oily impurities by washing the crude product with a non-polar solvent in which carbohydrazide is insoluble before recrystallization. |
| Incorrect Solvent for Precipitation | The anti-solvent may not be effective in precipitating the product. | Experiment with different anti-solvents. Ethanol is commonly used to precipitate carbohydrazide from an aqueous solution.[6] |
III. Experimental Protocols & Data
Optimized Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate
This protocol is a robust method for lab-scale synthesis.
Step 1: Reaction Setup
-
Equip a round-bottomed flask with a reflux condenser and a magnetic stirrer.
-
Add diethyl carbonate (1.0 eq) to the flask.
-
Slowly add hydrazine hydrate (2.2 eq) to the diethyl carbonate with stirring. An exothermic reaction may occur.[6]
Step 2: Reaction
-
Heat the reaction mixture to reflux (the pot temperature will rise from about 96°C to 119°C).[6]
-
Continue heating for approximately 4-6 hours.[4][6] During this time, ethanol and water will distill off.
-
Monitor the reaction progress by observing the volume of distillate collected.
Step 3: Isolation and Purification
-
After the reaction is complete, cool the reaction mixture to room temperature, which should result in the precipitation of crude carbohydrazide.[6]
-
Further cool the mixture in an ice bath for at least one hour to maximize crystal formation.[6]
-
Collect the crude product by vacuum filtration.
-
Purify the crude product by recrystallization from a minimal amount of hot water, followed by precipitation with ethanol.[6]
-
Wash the purified crystals with cold ethanol and dry under vacuum.[4][6]
Data Summary: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C |
| Reactants | Diethyl Carbonate, Hydrazine Hydrate | Dimethyl Carbonate, Hydrazine Hydrate | Urea, Hydrazine Hydrate |
| Molar Ratio (Hydrazine:C1) | 2.2 : 1 | 2.0 : 1 | 2.5 : 1 |
| Temperature | 96-119 °C (Reflux) | 70 °C | 100 °C (Reflux) |
| Reaction Time | 4 hours | 4 hours | 40 hours |
| Typical Yield | ~60% (crude) | ~77% | ~66% |
This data is compiled from literature sources for illustrative purposes.[2][4][6]
IV. Visualizing the Workflow
Workflow for Carbohydrazide Synthesis and Troubleshooting
Caption: A workflow diagram for the synthesis of carbohydrazide, including key troubleshooting checkpoints.
Decision Tree for Optimizing Reaction Yield
Caption: A decision tree to guide the optimization of reaction yield for carbohydrazide synthesis.
V. References
-
Synthesis of carbohydrazide. (2019, September 16). ChemicalBook. --INVALID-LINK--
-
Carbohydrazide. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
Gower, B. G., & Kober, E. H. (1984). Process for making carbohydrazide (U.S. Patent No. EP0103400B1). Google Patents. --INVALID-LINK--
-
Preparation of carbohydrazide. (n.d.). PrepChem.com. Retrieved January 6, 2026, from --INVALID-LINK--
-
Gower, B. G., & Kober, E. H. (1985). Process for making carbohydrazide (U.S. Patent No. 4,496,761). Google Patents. --INVALID-LINK--
-
Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. (2019). Asian Journal of Green Chemistry. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of benzohydrazide derivatives. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
CARBOHYDRAZIDE. (n.d.). Ataman Kimya. Retrieved January 6, 2026, from --INVALID-LINK--
-
Carbohydrazide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved January 6, 2026, from --INVALID-LINK--
-
Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. (2025, October 31). BLi-T. --INVALID-LINK--
-
Verfahren zur Herstellung von Carbohydrazid. (1971). (German Patent No. DE2112398A1). Google Patents. --INVALID-LINK--
-
Safety Data Sheet Carbohydrazide. (2024, December 1). Redox. --INVALID-LINK--
References
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 3. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 4. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 5. Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers [ajgreenchem.com]
- 6. prepchem.com [prepchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. redox.com [redox.com]
- 9. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Quinoline-5-carbohydrazide in solution
Technical Support Center: Quinoline-5-carbohydrazide
A Guide to Understanding and Preventing Solution Stability Issues
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions regarding the stability of this compound.
Q1: My freshly prepared this compound solution is clear, but it's turning yellow/brown over time. What is happening?
Discoloration is a classic indicator of degradation.[1] The quinoline ring system is susceptible to both oxidation and photodegradation, which can lead to the formation of colored byproducts.[1] It is critical to protect your solutions from ambient light and to minimize exposure to atmospheric oxygen.[1]
Q2: I'm observing a significant loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
Yes, this is a very common sign of compound degradation.[1] Beyond the quinoline ring, the carbohydrazide moiety is susceptible to hydrolysis, especially in aqueous buffers.[2][3] This breakdown cleaves the molecule, rendering it inactive. For sensitive and quantitative experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock under your specific experimental conditions (e.g., buffer composition, pH, temperature).[1]
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of this bifunctional molecule is primarily governed by four factors:
-
pH: Both the quinoline ring and the carbohydrazide group have pH-dependent stability. Acidic or basic conditions can accelerate the hydrolysis of the hydrazide bond.[3]
-
Light: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[1][4]
-
Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways.[1]
-
Oxidation: The carbohydrazide group is a strong reducing agent, making it prone to oxidation, while the quinoline ring can also be oxidized.[5][6][7] This is particularly relevant in buffers that are not de-gassed.
Q4: What is the best practice for preparing and storing stock solutions of this compound?
To maximize the shelf-life of your stock solution, follow these guidelines:
-
Solvent Selection: Use a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for the initial stock solution.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Part 2: Troubleshooting Guide for Common Scenarios
This section provides a structured approach to diagnosing and solving specific experimental problems.
Scenario A: Precipitate Forms When Diluting Stock into Aqueous Buffer
-
Observation: Upon adding the DMSO stock solution to your aqueous experimental buffer, the solution becomes cloudy or a precipitate forms immediately.
-
Underlying Cause: This is typically a solubility issue. This compound may have limited solubility in your final aqueous buffer system, especially if the percentage of the organic co-solvent (DMSO) is too low. The pH of the buffer can also significantly impact the solubility of quinoline compounds.[1]
-
Troubleshooting Steps:
-
Verify Solubility: Perform a preliminary test to determine the maximum solubility in your buffer.
-
Increase Co-solvent: If your experiment allows, try increasing the final percentage of DMSO. Be mindful of the tolerance of your assay system to the solvent.
-
Adjust pH: Evaluate if a slight modification of the buffer pH (while remaining within a stable range for the compound) improves solubility.
-
Use Sonication: Briefly sonicate the solution after dilution to aid in dissolving the compound.
-
Scenario B: Rapid and Time-Dependent Loss of Activity in an Aqueous Medium
-
Observation: Your assay works perfectly with a freshly prepared dilution, but the signal diminishes or disappears if the diluted compound sits at room temperature for a few hours.
-
Underlying Cause: This strongly suggests chemical degradation in the aqueous environment, most likely hydrolysis of the carbohydrazide functional group. The rate of hydrolysis is often pH and temperature-dependent.[3]
-
Troubleshooting Steps:
-
Prepare Fresh: The simplest solution is to prepare working dilutions immediately before use in your assay.
-
Conduct a Time-Course Experiment: Analyze the compound's activity at different time points (e.g., 0, 1, 2, 4, 8 hours) after dilution in your buffer to quantify the rate of degradation.
-
Optimize pH: If possible, test a range of buffer pH values (e.g., 6.0, 7.0, 8.0) to find conditions where the compound is most stable. Hydrazide-based conjugates are often more stable as the pH approaches neutrality.[3]
-
Reduce Temperature: Perform dilutions and incubations on ice or at 4°C whenever possible to slow the degradation rate.[1]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. monash.edu [monash.edu]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. gas-sensing.com [gas-sensing.com]
Technical Support Center: Interpreting NMR Spectra of Complex Quinoline Derivatives
Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy for complex quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, but its rich electronic environment and potential for complex substitution patterns often lead to NMR spectra that are challenging to interpret. This guide is designed to address the specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your structural elucidation efforts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the acquisition and interpretation of NMR data for quinoline derivatives.
Question 1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?
Answer:
Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common challenge with substituted quinolines.[1] When a standard 1D ¹H NMR spectrum is insufficient for unambiguous assignment, a suite of 2D NMR techniques is essential.[1]
-
COSY (Correlation Spectroscopy): This is your first and most fundamental tool. A COSY spectrum reveals correlations between protons that are coupled to each other, usually through two or three bonds (J-coupling).[1][2] This allows you to trace proton connectivity within a spin system. For instance, you can "walk" along the benzene or pyridine ring of the quinoline core by identifying cross-peaks between adjacent protons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is invaluable for resolving proton overlap. It correlates each proton signal directly to the carbon atom it is attached to.[1][3] By spreading the signals across the much wider ¹³C chemical shift range, proton signals that overlap in the 1D spectrum can often be resolved in the second dimension.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerhouse for piecing together the molecular puzzle. HMBC shows correlations between protons and carbons over two or three bonds.[1][3][4] It is critical for:
-
Connecting different spin systems (e.g., linking a substituent to the quinoline core).
-
Assigning quaternary carbons (carbons with no attached protons).
-
Unambiguously determining the position of substituents that lack protons, such as nitro groups or halogens.[1]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds.[5][6] This is particularly useful for determining the substitution pattern and stereochemistry by observing through-space correlations between protons on the quinoline ring and protons on a substituent.[7]
Experimental Workflow for Structure Elucidation
Caption: Workflow for elucidating complex quinoline structures.
Question 2: How do I confidently determine the substitution pattern on the quinoline ring?
Answer:
Determining the precise location of substituents is a multi-step process that relies on a combination of coupling constants (J-values), chemical shifts, and 2D correlation data.
-
Analyze Coupling Constants (¹H NMR): The magnitude of the proton-proton coupling constants provides crucial information about the relative positions of protons.
-
Ortho coupling (³JHH): Occurs between adjacent protons (e.g., H-5 and H-6). It is the largest coupling, typically 7-9 Hz.
-
Meta coupling (⁴JHH): Occurs between protons separated by one carbon (e.g., H-5 and H-7). This coupling is significantly smaller, around 1-3 Hz.[1]
-
Para coupling (⁵JHH): Occurs between protons on opposite sides of the ring (e.g., H-5 and H-8). It is very small (<1 Hz) and often not resolved. By carefully analyzing the splitting patterns (e.g., doublet, doublet of doublets), you can deduce the number and relative positions of adjacent protons.[1]
-
-
Utilize Long-Range Correlations (HMBC): This is the most definitive method. Protons on the quinoline ring will show 2- and 3-bond correlations to specific carbon atoms. For example, to confirm a substituent at the C-6 position, you would look for HMBC correlations from H-5 and H-7 to the now-quaternary C-6. The absence of a proton at C-6 (confirmed by HSQC) and these specific HMBC cross-peaks provide strong evidence for the substitution pattern.
-
Leverage NOESY/ROESY: If your substituent has protons, a NOESY or ROESY experiment can show through-space correlations between the substituent's protons and the protons on the quinoline ring, confirming their proximity and thus the substitution site.
Question 3: The chemical shifts of my quinoline derivative change with sample concentration. Why is this happening?
Answer:
Quinolines are well-known to exhibit concentration-dependent chemical shifts in ¹H NMR.[8] This phenomenon is primarily caused by intermolecular π-π stacking interactions between the electron-rich quinoline rings in solution.[8]
-
Mechanism: As the concentration increases, quinoline molecules tend to form aggregates where the aromatic rings stack on top of each other, often in an anti-parallel arrangement.[8]
-
Anisotropic Effect: This stacking places protons of one molecule into the shielding or deshielding cone of the neighboring molecule's ring current (an effect known as diamagnetic anisotropy).[9][10][11] This changes the local magnetic field experienced by the protons, causing their chemical shifts to move.
-
Troubleshooting: To obtain reproducible results, it is crucial to use a consistent and relatively dilute concentration for all related samples. If you are comparing your data to literature values, try to match the reported concentration and solvent.
Frequently Asked Questions (FAQs)
Question 1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the quinoline core?
Answer:
The electron-withdrawing nitrogen atom and the aromatic ring currents significantly influence the chemical shifts of the quinoline core. The protons on the pyridine ring are generally more deshielded (appear at higher ppm) than those on the benzene ring.
Table 1: Typical NMR Data for Unsubstituted Quinoline (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm)[12] |
| 2 | 8.89 | 150.3 |
| 3 | 7.41 | 121.1 |
| 4 | 8.12 | 136.1 |
| 4a | - | 128.3 |
| 5 | 7.75 | 127.7 |
| 6 | 7.52 | 126.5 |
| 7 | 7.65 | 129.4 |
| 8 | 8.08 | 129.4 |
| 8a | - | 148.4 |
Note: These values are approximate and can be influenced by solvent, concentration, and substituents.[1][13]
Question 2: How do different substituents affect the ¹H and ¹³C chemical shifts?
Answer:
Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable shifts.[1]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring, particularly at the ortho and para positions.[1] This increased electron density "shields" the nuclei, causing their signals to shift upfield (to a lower ppm value).[1]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ decrease electron density on the ring.[14] This "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced at the ortho and para positions.
The position of the substituent is also critical. For instance, a weakly donating methyl group at C-6 can cause a downfield shift at the ortho C-5 position but an upfield shift at the other ortho C-7 position.[1]
Influence of Substituents on Chemical Shifts
Caption: Effect of substituents on NMR chemical shifts.
Question 3: How does the choice of deuterated solvent affect the spectrum?
Answer:
The choice of solvent can significantly impact the chemical shifts and even the resolution of your NMR spectrum.[13][15][16]
-
Chemical Shift Changes: Solvents can interact with the quinoline derivative through hydrogen bonding (especially with protic solvents like CD₃OD or D₂O) or polarity effects.[16] The nitrogen lone pair is particularly sensitive to these interactions.[16] Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to anisotropic effects, which can sometimes help to resolve overlapping signals.
-
Proton Exchange: If your molecule has exchangeable protons (e.g., -OH, -NH₂), using a protic solvent like D₂O will cause these signals to broaden or disappear due to chemical exchange with the deuterium in the solvent. This can be a useful diagnostic tool to identify such protons.
For consistency, it is best practice to use a common, relatively non-interacting solvent like CDCl₃ or DMSO-d₆ unless specific interactions are desired to aid in signal resolution.[15]
Question 4: Can I use computational methods to help assign my spectra?
Answer:
Absolutely. Computational chemistry is a powerful complementary tool for NMR spectral interpretation.[17][18]
-
How it Works: Using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C chemical shifts for a proposed structure.[19][20]
-
Application: You can calculate the predicted spectra for several possible isomers of your complex quinoline derivative and compare the calculated shifts to your experimental data.[17] A good correlation between the experimental and calculated spectra provides strong evidence for the proposed structure. This is particularly valuable for revising incorrect structural assignments or distinguishing between very similar isomers.[17]
Protocols
Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[1]
-
Sample Preparation:
-
Instrument Setup (1D ¹H Spectrum):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow, symmetrical peaks).[21]
-
Acquire a standard 1D ¹H spectrum. Reference the spectrum correctly (e.g., to TMS at 0.00 ppm or residual solvent peak).[1]
-
Determine the spectral width required to encompass all proton signals.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program.
-
Set the spectral widths in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.[1]
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 improve resolution but increase experiment time.[1]
-
Set the number of scans per increment (typically 2, 4, or 8). Increase for dilute samples to improve the signal-to-noise ratio.[1]
-
-
Acquisition and Processing:
-
Analysis:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. rajpub.com [rajpub.com]
- 15. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (PDF) Predicting NMR Spectra by Computational Methods: [research.amanote.com]
- 19. repository.uncw.edu [repository.uncw.edu]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Quinoline-Based Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for enhancing the cellular permeability of quinoline-based drugs. As a Senior Application Scientist, my goal is to offer practical, in-depth solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Issues
This section addresses specific problems you might encounter during your cell permeability experiments with quinoline derivatives.
Question 1: My quinoline compound shows low apparent permeability (Papp) in the Caco-2 assay. What are the likely causes and how can I troubleshoot this?
Answer:
Low apparent permeability (Papp) in a Caco-2 assay is a common hurdle. The issue can stem from the compound's intrinsic properties or experimental variables. Here’s a systematic approach to troubleshooting:
1. Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): The optimal LogD at pH 7.4 for passive permeability is generally between 1 and 3.[1] Quinolines, being ionizable, are highly sensitive to pH.[2] If your compound's LogD is outside this range, its ability to partition into and cross the lipid bilayer may be compromised.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs increases the energy required for the molecule to leave the aqueous environment and enter the cell membrane. Reducing the HBD count can significantly improve permeability.[1]
-
Solubility: Poor aqueous solubility can lead to an underestimation of permeability.[3] Ensure your compound is fully dissolved in the assay buffer. The use of co-solvents like DMSO is common, but their concentration should be carefully controlled as it can impact cell monolayer integrity.[4]
Troubleshooting Steps & Protocol:
-
Solubility Enhancement: If solubility is a concern, you may need to use a co-solvent. However, keep the final concentration of solvents like DMSO low (typically ≤1%) to avoid affecting cell health.[5]
-
pH Modification: Since quinoline solubility is pH-dependent, adjusting the buffer pH (within a physiologically relevant range) might improve solubility and subsequent permeability.[2]
-
Monitor Monolayer Integrity: Always include a negative control (e.g., a fluorescently labeled dextran) to monitor the integrity of the Caco-2 monolayer.[6] An increase in the permeability of this control indicates compromised tight junctions.
2. Evaluate Biological Interactions:
-
Efflux Pump Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to low net permeability.[7]
-
Cellular Metabolism: Caco-2 cells possess some metabolic capabilities and can modify your compound during the assay.[1]
Troubleshooting Steps & Protocol:
-
Efflux Pump Inhibition Assay: To test for efflux, run the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the A-to-B (apical to basolateral) Papp value in the presence of the inhibitor strongly suggests your compound is an efflux substrate.[7] The efflux ratio (ER), calculated as the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp, is a key indicator; an ER greater than 2 is often considered evidence of active efflux.[7]
-
Metabolite Analysis: At the end of the experiment, analyze samples from both the donor and receiver compartments, as well as the cell lysate, using LC-MS/MS to check for the presence of metabolites.[1]
Question 2: My quinoline compound has high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but low permeability in the Caco-2 assay. What does this discrepancy signify?
Answer:
This is a classic indication that your compound is a substrate for active efflux pumps.[1]
-
PAMPA measures passive diffusion: The PAMPA model uses an artificial lipid membrane and only assesses a compound's ability to passively diffuse across it.[8] High permeability in this assay suggests your compound has favorable physicochemical properties (like optimal lipophilicity) for crossing a lipid bilayer.[1][8]
-
Caco-2 assays include biological transport: Caco-2 cells form a monolayer that expresses various transporters, including efflux pumps.[9] The low permeability in the Caco-2 assay, despite good passive diffusion potential, points towards the compound being actively removed from the cells by these pumps.[1][10]
Experimental Workflow to Confirm Efflux:
Caption: Workflow for investigating PAMPA and Caco-2 permeability discrepancies.
Question 3: I am observing poor recovery of my quinoline compound in the Caco-2 assay. What steps can I take to improve it?
Answer:
Poor mass balance, where the total amount of compound recovered from the donor, receiver, and cell lysate is significantly less than the initial amount, is a frustrating but solvable issue.
| Potential Cause | Troubleshooting Strategy |
| Non-specific Binding | The compound may be adsorbing to the plastic of the assay plate. Solution: Use low-binding plates and include a control well without cells to quantify binding to the apparatus.[1] |
| Low Aqueous Solubility | The compound may precipitate out of solution during the assay. Solution: Verify solubility at the tested concentration and pH. Consider reducing the concentration or adding a non-toxic solubilizing agent.[3] |
| Cellular Metabolism | Caco-2 cells can metabolize the compound, converting it into forms not detected by your analytical method. Solution: Analyze cell lysates and receiver samples for potential metabolites using LC-MS/MS.[1] |
| Intracellular Accumulation | The compound may be accumulating within the cells without being transported to the basolateral side. Solution: Quantify the amount of compound in the cell lysate at the end of the experiment.[1] |
| Compound Instability | The compound may be degrading in the assay buffer over the course of the experiment. Solution: Incubate the compound in the assay buffer without cells for the same duration as the experiment and measure its concentration to check for degradation.[7] |
Section 2: Strategies to Enhance Cell Permeability
If troubleshooting reveals that the low permeability is an intrinsic property of your quinoline derivative, several strategies can be employed to improve it.
Chemical Modification Strategies
Modifying the molecular structure is a primary approach to enhance cell permeability.[11]
-
Modulating Lipophilicity (LogP/LogD): Aim for a LogD (at pH 7.4) in the range of 1-3. This can be achieved by adding or removing lipophilic (e.g., trifluoromethyl groups) or polar groups.[1]
-
Reducing Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor. Strategies like N-methylation of amides or replacing amines with less polar functional groups can significantly improve permeability by reducing the energy needed for desolvation.[1]
-
Exploiting Intramolecular Hydrogen Bonds (IMHBs): Designing the molecule to form intramolecular hydrogen bonds can "shield" polar groups, reducing the molecule's overall polarity and enhancing its ability to cross the cell membrane.[12][13]
-
Prodrug Approaches: A prodrug is an inactive form of a drug that is converted to the active form in the body. This strategy can be used to temporarily mask polar groups that hinder membrane permeability. For example, ester prodrugs can mask carboxylic acid or hydroxyl groups.[1]
Structure-Activity Relationship (SAR) Insights for Quinolines
SAR studies provide valuable guidance for chemical modifications:
-
Substitutions at the 7-position of the quinoline ring, such as a chloro group, have been shown to be essential for the activity of some quinoline drugs like chloroquine.[14]
-
The nature and length of the side chain at the 4-position significantly impact activity and permeability. For instance, modifications to the aminoalkyl side chain can alter the compound's basicity and lipophilicity.[15]
-
Introducing bulky, hydrophobic groups can increase lipophilicity but may also lead to solubility issues.[16]
Caption: Key positions on the quinoline scaffold for SAR-driven permeability enhancement.
Formulation and Advanced Delivery Strategies
For compounds where chemical modification is not feasible, advanced formulation strategies can be employed.[17]
-
Liposomal Formulations: Encapsulating quinoline drugs in liposomes can improve their solubility, stability, and transport across membranes.[1]
-
Nanoparticle-Based Delivery: Nanoparticles can enhance cellular uptake and allow for targeted delivery, potentially overcoming permeability issues.[18][19]
-
Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate and, consequently, its absorption.[18]
Section 3: Experimental Protocols
Protocol: Caco-2 Permeability Assay
This protocol provides a general framework for conducting a Caco-2 permeability assay. Optimization will be required for specific compounds and laboratory conditions.[20]
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto permeable filter supports (e.g., Transwell® plates) at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values are inversely proportional to the permeability of the cell layer.[6]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or a fluorescently labeled dextran.
3. Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, take a final sample from the apical compartment.
4. Sample Analysis:
-
Analyze the concentration of the compound in all samples using a suitable method (e.g., LC-MS/MS).
5. Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = The rate of appearance of the compound in the receiver compartment.
-
A = The surface area of the filter membrane.
-
C0 = The initial concentration of the compound in the donor compartment.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive permeability.[21]
1. Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
A 96-well receiver plate is filled with buffer.
2. Assay Procedure:
-
The test compound is dissolved in buffer and added to the receiver plate.
-
The lipid-coated filter plate is placed on top of the receiver plate, creating a "sandwich."
-
The assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.[22]
-
During incubation, the compound diffuses from the receiver (donor) solution, through the artificial membrane, into the buffer in the filter (acceptor) plate.
3. Analysis:
-
After incubation, the plates are separated.
-
The concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
4. Calculation of Effective Permeability (Pe):
-
The effective permeability is calculated based on the concentrations in the donor and acceptor wells at the end of the incubation period.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 10. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. upm-inc.com [upm-inc.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 21. Optimization of a parallel artificial membrane permeability assay for the fast and simultaneous prediction of human intestinal absorption and plasma protein binding of drug candidates: application to dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Challenges of Quinoline-Based Therapeutic Agent Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based therapeutic agents. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you navigate the complexities of quinoline-related toxicity in your experiments. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate toxicity, thereby accelerating your research and development efforts.
Section 1: Frequently Asked Questions (FAQs) - Understanding Quinoline Toxicity
This section addresses common questions regarding the underlying mechanisms of quinoline toxicity and general strategies for its reduction.
Q1: What are the primary mechanisms driving the toxicity of quinoline-based compounds?
A1: The toxicity of quinoline derivatives is often multifaceted and can be attributed to several key mechanisms:
-
Metabolic Activation: Many quinoline compounds are pro-drugs that undergo metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[1][2] For instance, the antimalarial drug primaquine is metabolized by CYP2D6 and monoamine oxidase A (MAO-A) to form reactive intermediates.[3] These reactive metabolites, such as epoxides and quinone-imines, can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[3]
-
Oxidative Stress: A significant contributor to quinoline toxicity is the induction of oxidative stress.[4][5] Some quinoline derivatives can redox cycle, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[6][7][8][9] This can occur through mechanisms like the Fenton reaction, where quinolinic acid can complex with iron, leading to the formation of highly reactive hydroxyl radicals. This surge in ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[8]
-
Cardiotoxicity: Several quinoline-based drugs are associated with cardiotoxicity, most notably the prolongation of the QT interval on an electrocardiogram.[10] This is often due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[1][10] Inhibition of the hERG channel can delay the repolarization of cardiomyocytes, increasing the risk of life-threatening arrhythmias like Torsade de Pointes.[10]
-
Neurotoxicity: Certain quinoline derivatives can exhibit neurotoxic effects.[11] The mechanisms are still under investigation but may involve excitotoxicity and the induction of neuronal apoptosis.[11]
Q2: What are the initial steps I can take in the drug design phase to minimize the toxicity of a novel quinoline-based compound?
A2: Proactively addressing potential toxicity during the design phase is a critical strategy. Here are some initial steps:
-
Structure-Activity Relationship (SAR) Studies: Conduct thorough SAR studies to understand how modifications to the quinoline scaffold affect both efficacy and toxicity. For example, the position and nature of substituents on the quinoline ring can dramatically influence metabolic stability and off-target effects.
-
Bioisosteric Replacement: Employ bioisosteric replacement strategies to modify labile parts of the molecule that may be prone to metabolic activation.[12] Replacing a metabolically vulnerable group with a more stable isostere can reduce the formation of toxic metabolites without compromising the desired biological activity.
-
In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities, such as hERG channel inhibition or the likelihood of forming reactive metabolites. These in silico tools can help prioritize compounds for synthesis and experimental testing.[1]
Q3: How can formulation strategies help in reducing the systemic toxicity of a quinoline-based drug?
A3: Formulation can play a significant role in mitigating toxicity by altering the pharmacokinetic profile of a drug. Key strategies include:
-
Pharmacokinetic-Modulating Formulations: These aim to modify the drug's release and absorption profile. For example, a controlled-release formulation can reduce the peak plasma concentration (Cmax) while maintaining the overall exposure (AUC), which can be beneficial for drugs where toxicity is linked to high transient concentrations.
-
Pharmacodynamic-Modulating Formulations: This approach involves co-administering the drug with another agent that can counteract its toxic effects. This requires a deep understanding of the drug's metabolic and off-target interaction pathways.
-
Nanoparticle-Based Drug Delivery: Encapsulating the drug in nanoparticles can alter its distribution in the body, potentially increasing its accumulation at the target site while reducing its exposure to sensitive organs, thereby lowering systemic toxicity.
Section 2: Troubleshooting Guides for In Vitro Toxicity Assays
This section provides practical guidance for addressing common issues encountered during the in vitro evaluation of quinoline-based compounds.
Cytotoxicity Assays (e.g., MTT, MTS)
Issue: Inconsistent or non-dose-responsive results in my MTT assay.
This is a frequent challenge with quinoline compounds and can stem from several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Detailed Troubleshooting Steps:
-
Compound Interference:
-
Colorimetric Interference: Many quinoline derivatives are colored and can absorb light in the same range as the formazan product of the MTT assay (around 570 nm).
-
Solution: Always run parallel wells containing your compound at each concentration in cell-free media. Subtract the absorbance of these wells from your experimental wells.
-
-
Direct Reduction of MTT: Compounds with reducing properties can directly convert MTT to formazan, leading to a false-positive signal of cell viability.[13][14]
-
Solution: Perform a cell-free assay by incubating your compound with MTT reagent in the absence of cells. If a color change is observed, your compound is directly reducing MTT. In this case, switch to an alternative viability assay with a different readout, such as CellTiter-Glo® (measures ATP levels) or an LDH release assay (measures membrane integrity).[13]
-
-
-
Poor Solubility:
-
Precipitation in Culture Media: Quinolines are often poorly soluble in aqueous solutions and can precipitate out of the culture medium, especially at higher concentrations.[2] This reduces the effective concentration of the compound and can lead to inconsistent results.
-
Solution:
-
Visually inspect the wells under a microscope for any signs of precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all wells.[15]
-
Consider using a co-solvent or a formulation aid, but be sure to test for its own cytotoxicity first.
-
-
-
-
Cellular Stress Response:
-
At sub-lethal concentrations, some compounds can induce a cellular stress response that increases metabolic activity, leading to an apparent increase in cell viability in the MTT assay.[14]
-
Solution: Correlate your MTT results with a secondary assay that measures a different aspect of cell health, such as cell counting with trypan blue exclusion or a membrane integrity assay (LDH).
-
-
Reactive Oxygen Species (ROS) Detection Assays
Issue: High background fluorescence or lack of a clear signal in my DCFH-DA ROS assay.
Quinoline compounds can interfere with fluorescence-based assays due to their intrinsic fluorescent properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ROS detection assays.
Detailed Troubleshooting Steps:
-
Autofluorescence:
-
The aromatic ring system of quinolines can cause them to be intrinsically fluorescent, which can interfere with the detection of the ROS-sensitive probe.
-
Solution: Measure the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths used for your ROS probe. If significant fluorescence is detected, you will need to subtract this background signal. If the compound's fluorescence is very strong, consider using a ROS probe that fluoresces in a different part of the spectrum (e.g., a red fluorescent probe) to minimize spectral overlap.
-
-
-
Assay Conditions:
-
Probe Loading and Incubation: Inadequate loading of the DCFH-DA probe or insufficient incubation time can lead to a weak signal.
-
Solution: Optimize the concentration of the DCFH-DA probe and the incubation time for your specific cell type. Ensure that the probe is properly deacetylated by cellular esterases to its active form.
-
-
Positive Control: Always include a positive control (e.g., H₂O₂ or a known ROS-inducing agent) to ensure that the assay is working correctly.[6]
-
-
Compound-Specific Effects:
-
Some quinoline derivatives may have antioxidant properties, which would lead to a decrease in ROS levels.
-
Solution: If you suspect your compound has antioxidant activity, you may see a reduction in the basal ROS levels or a blunting of the effect of a positive control. This is a valid result but should be confirmed with other antioxidant assays.
-
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the toxicity of quinoline-based therapeutic agents.
In Vitro Cytotoxicity: MTT Assay Protocol
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compound stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in cell culture medium. The final DMSO concentration should be ≤0.5%. Replace the old medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Acute Oral Toxicity Study (Rodent Model - OECD 423 Guideline)
Principle: To determine the acute oral toxicity of a substance by administering it to a group of animals in a stepwise procedure using a minimum number of animals. The method allows for the classification of the substance into a toxicity category.[17][18]
Materials:
-
Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females.
-
Test compound.
-
Appropriate vehicle (e.g., corn oil, water).
-
Oral gavage needles.
-
Animal balance.
-
Standard laboratory animal caging and diet.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the study.
-
Fasting: Fast the animals overnight before dosing (with access to water).
-
Dosing:
-
Administer the test substance as a single oral dose using a gavage needle.
-
The starting dose is selected from one of the predefined levels (e.g., 300 mg/kg or 2000 mg/kg).
-
The procedure is sequential, with the outcome of dosing at one level determining the next step.
-
-
Observation:
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Record body weights at the start of the study and at least weekly thereafter.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Section 4: Data Presentation
Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chloroquine | MCF-7 | MTT | 25.5 | [19] |
| Quinine | K562 | MTT | 12.8 | [20] |
| Mefloquine | A549 | MTT | 9.7 | [19] |
| Primaquine | HepG2 | MTT | >100 | [21] |
| Compound 15 | MCF-7 | MTT | 15.16 | [19] |
| Compound 15 | HepG-2 | MTT | 18.74 | [19] |
| Compound 15 | A549 | MTT | 18.68 | [19] |
| Compound 4c | K-562 | GI50 | 7.72 | [20] |
| Compound 4c | HOP-92 | GI50 | 2.37 | [20] |
| Compound 4c | SNB-75 | GI50 | 2.38 | [20] |
Table 2: Acute Oral LD50 Values of Selected Quinoline Derivatives in Rodents
| Compound | Species | LD50 (mg/kg) | Reference |
| Quinoline | Rat | 260 - 460 | [22] |
| Chloroquine | Mouse | 50 | [22] |
| Quinine | Rat | 1175 | [22] |
| Primaquine | Mouse | 85 | [22] |
Section 5: Signaling Pathway and Workflow Diagrams
Mechanism of Quinoline-Induced Cardiotoxicity
Caption: Signaling pathway of quinoline-induced cardiotoxicity.
Experimental Workflow for In Vitro Toxicity Screening
Caption: A tiered workflow for in vitro and in vivo toxicity screening of quinoline-based compounds.
References
- 1. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect | Semantic Scholar [semanticscholar.org]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. oral ld50 values: Topics by Science.gov [science.gov]
Technical Support Center: HPLC Analysis of Quinoline-5-carbohydrazide
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, experience-driven framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Quinoline-5-carbohydrazide. We will move beyond simple protocols to explore the chromatographic principles that govern separation, enabling you to solve problems logically and build robust, reliable assays.
Part 1: Foundational Knowledge & Method Development
This compound is a polar, aromatic compound containing basic nitrogen atoms within the quinoline ring and the terminal hydrazide group. These features present a specific set of challenges for reversed-phase HPLC, primarily poor retention on traditional non-polar stationary phases and problematic peak shapes due to secondary interactions with the column support. A successful method hinges on controlling these interactions.
Analyte Physicochemical Properties (Estimated)
Understanding the analyte is the first step. While specific experimental data for this isomer is scarce, we can estimate its properties based on its constituent functional groups to guide method development.
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Molecular Weight | 187.20 g/mol [1] | Suitable for standard HPLC columns (pore size ~100-120 Å).[2] |
| Structure | Quinoline ring with a carbohydrazide group at position 5. | Aromatic and polar. The quinoline ring allows for π-π interactions, while the hydrazide group increases polarity. |
| pKa (Estimated) | Two basic centers: Quinoline nitrogen (~4.9) and Hydrazide group (~3-4). | The molecule will be protonated (cationic) at pH values below ~4.9. Mobile phase pH is a critical parameter for controlling retention and peak shape. |
| UV Maximum (λmax) | Expected around 220-240 nm and 300-320 nm. | A UV detector is ideal. Wavelength screening is necessary to find the optimal absorbance for sensitivity.[3] |
| Polarity | High (Estimated LogP < 1.0) | Prone to poor retention on standard C18 columns. May require highly aqueous mobile phases or alternative column chemistries.[4][5] |
Step-by-Step Method Development Protocol
This protocol follows a logical progression from initial screening to a fully optimized method, grounded in chromatographic theory.
The goal here is to achieve baseline retention and a workable peak shape. Given the analyte's polar and aromatic nature, we have two primary starting points.
-
Option A (Standard Approach): A modern, base-deactivated C18 column. These columns have minimal exposed silanol groups, reducing the risk of peak tailing with basic compounds.
-
Option B (Alternative Selectivity): A Phenyl-Hexyl column. This stationary phase provides π-π interactions with the quinoline ring, which can significantly enhance retention and offer a different selectivity profile compared to a C18.[6][7]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 or 5 µm | Standard dimensions for method development.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for MS compatibility and sets the pH around 2.7, ensuring the analyte is consistently protonated. |
| Mobile Phase B | Acetonitrile (ACN) | Preferred over methanol for its lower viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is essential to determine the approximate elution conditions and reveal any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[9] |
| Detector | DAD/PDA at 230 nm | A Diode Array Detector allows for spectral analysis to confirm peak purity and find the optimal λmax. 230 nm is a good starting point for quinoline structures.[3] |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
After the initial gradient run, the goal is to achieve a retention factor (k) between 2 and 10, a tailing factor close to 1.0, and adequate resolution from other components.
Caption: HPLC Method Development Workflow.
Once the chromatographic conditions are finalized, the method must be validated according to regulatory standards like ICH Q2(R1) to ensure it is fit for its intended purpose.[10][11]
Part 2: Troubleshooting Guide (Question & Answer)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: Why is my peak for this compound tailing severely?
Answer: Severe peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) free silanol groups (Si-O⁻) on the silica surface of the HPLC column. This interaction provides a secondary, stronger retention mechanism that slows the latter part of the analyte band, causing the characteristic tail.
Troubleshooting Steps:
-
Confirm Column Type: Ensure you are using a modern, high-purity, base-deactivated column. Older columns (Type A silica) have a higher concentration of acidic silanols and are not suitable.
-
Lower Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic or phosphoric acid, pH < 3) serves two purposes. First, it fully protonates your analyte for consistent interaction with the stationary phase. Second, it suppresses the ionization of the silanol groups, neutralizing them and preventing the unwanted ionic interaction.
-
Use a Competing Base (Advanced): If pH adjustment is not enough, adding a small amount (e.g., 0.1%) of a competing base like Triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Caution: TEA can suppress ionization in MS detectors and has a high UV cutoff.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try reducing the injection concentration or volume.[12]
Caption: Decision Tree for Troubleshooting Peak Tailing.
Q2: My retention time is drifting to shorter times with every injection. What's happening?
Answer: A consistent drift in retention time, especially over a long sequence, typically points to a change in the chromatographic system, either chemically or physically.[13]
Common Causes & Solutions:
-
Inadequate Column Equilibration: This is the most common cause.[9] Before the first injection, and between gradient runs, the column must be fully equilibrated with the initial mobile phase conditions. If not, the stationary phase chemistry is still changing as you inject, leading to drift.
-
Solution: Ensure your equilibration time is at least 10-15 column volumes. For a 150x4.6mm column at 1 mL/min, this means a 15-20 minute equilibration.
-
-
Mobile Phase Composition Change: In a pre-mixed mobile phase, the more volatile organic component (Acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times. Conversely, issues with the pump proportioning valves can also cause drift.[13][14]
-
Solution: Use an online mixer or freshly prepare mobile phases daily. Cap your solvent bottles to minimize evaporation.
-
-
Accumulation of Contaminants: Strongly retained sample matrix components can build up on the column head, creating a new, active stationary phase that alters retention.[9]
-
Solution: Implement a robust sample preparation procedure (e.g., SPE or LLE). Always use a guard column to protect the analytical column.
-
Q3: I have very little or no retention on a C18 column, even with 100% aqueous mobile phase. How can I fix this?
Answer: This is a classic problem for highly polar analytes and is known as "phase collapse" or "dewetting" on traditional C18 columns.[15] The highly aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, drastically reducing the surface area available for interaction.
Solutions:
-
Use an Aqueous-Compatible Column: Select a column specifically designed for use in highly aqueous conditions. These often have polar-embedded or polar-endcapped groups that attract a layer of water, preventing pore dewetting (e.g., "AQ" or "H2O" designated columns).[15][16]
-
Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. In HILIC, you use a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. Water acts as the strong, eluting solvent. This provides excellent retention for very polar compounds.[7][16]
-
Use an Ion-Pairing Reagent (Legacy): Adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase can increase retention. The reagent's hydrophobic tail adsorbs to the C18 stationary phase, while its charged head-group interacts with your protonated analyte. This approach is effective but can lead to long equilibration times and is not MS-friendly.[4]
Q4: I'm seeing split peaks where there should only be one. What is the cause?
Answer: Split peaks typically indicate a disruption in the sample path, most often at the head of the column or during injection.[12]
Common Causes & Solutions:
-
Column Inlet Blockage/Void: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample band to be distributed unevenly onto the stationary phase. Over time, this can also create a void or channel in the packing material.
-
Solution: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. If a blockage is suspected, try reversing and flushing the column (disconnect from the detector first). If a void has formed, the column likely needs to be replaced. Using a guard column is the best preventative measure.
-
-
Injector Malfunction: A partially blocked injection port or a scratched rotor seal in the autosampler can cause the sample to be introduced into the mobile phase stream in a disjointed manner, resulting in a split peak.[12]
-
Solution: Perform injector maintenance, including cleaning the injection port and replacing the rotor seal if necessary.
-
-
Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., sample in 100% ACN, mobile phase is 95% water), it can cause localized phase separation upon injection, distorting the peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the best detector and wavelength to use for this compound? A UV/Vis or Photodiode Array (PDA) detector is ideal. The quinoline ring system is a strong chromophore. You should perform a wavelength scan on a standard solution to determine the absorbance maximum (λmax). Expect strong absorbance maxima around 230 nm and potentially a secondary, more selective maximum above 300 nm.[3] Using the higher wavelength can sometimes improve selectivity against interfering compounds from the matrix.
FAQ 2: How should I prepare my samples and standards? For standards, prepare a stock solution in a solvent like methanol or a DMSO/Methanol mixture where the analyte is highly soluble. Then, perform serial dilutions into your initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid). For samples, the preparation will depend on the matrix (e.g., plasma, tissue). However, a universal final step should be filtration through a 0.22 µm syringe filter (choose a filter material like PVDF or PTFE that is compatible with your solvents) to protect the column and system from particulates.
FAQ 3: What are the key parameters for method validation according to ICH guidelines? According to the ICH Q2(R1) guideline, a quantitative impurity or assay method requires validation of the following parameters to ensure its reliability.[10][17]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Often assessed by spike/recovery experiments. |
| Precision | The closeness of agreement among a series of measurements. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, Temp ±2°C). |
Part 4: References
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from --INVALID-LINK--
-
Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). MilliporeSigma. Retrieved January 6, 2026, from --INVALID-LINK--
-
Quality Guidelines. (n.d.). ICH. Retrieved January 6, 2026, from --INVALID-LINK--
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved January 6, 2026, from --INVALID-LINK--
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved January 6, 2026, from --INVALID-LINK--
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment. Retrieved January 6, 2026, from --INVALID-LINK--
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Technology Networks. Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025, December). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved January 6, 2026, from --INVALID-LINK--
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
HPLC Column Guide. (n.d.). GL Sciences. Retrieved January 6, 2026, from --INVALID-LINK--
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved January 6, 2026, from --INVALID-LINK--
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved January 6, 2026, from --INVALID-LINK--
-
Polar Column in HPLC Example. (2025, August 20). Hawach. Retrieved January 6, 2026, from --INVALID-LINK--
-
Drifting HPLC Peak Retention Times. (2024, April 24). LabVeda. Retrieved January 6, 2026, from --INVALID-LINK--
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved January 6, 2026, from --INVALID-LINK--
-
Quinoline-3-carbohydrazide. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). BLD Pharm. Retrieved January 6, 2026, from --INVALID-LINK--
-
Quinoline-2-carbohydrazide. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... (2023, October 17). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. auroraprosci.com [auroraprosci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. labveda.com [labveda.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. hplc.eu [hplc.eu]
- 16. waters.com [waters.com]
- 17. starodub.nl [starodub.nl]
Technical Support Center: Scaling Up the Synthesis of Quinoline-5-Carbohydrazide Derivatives
Welcome to the technical support center for the synthesis of quinoline-5-carbohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic process. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, from reaction optimization to product purification.
I. Synthesis Overview & Core Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical agents, including potential antimicrobial and anticancer drugs.[1] The most common synthetic route involves the conversion of quinoline-5-carboxylic acid or its ester derivative to the corresponding hydrazide. While straightforward on a lab scale, scaling up this process presents several challenges that can impact yield, purity, and reproducibility.
Generalized Synthetic Pathway
The primary methods for synthesizing this compound involve a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive intermediate, such as an ester or an acid chloride.
-
Hydrazinolysis: The activated intermediate is then reacted with hydrazine hydrate to form the desired carbohydrazide.[2]
A common approach is the hydrazinolysis of an ester, often the methyl or ethyl ester, which can be prepared from the corresponding carboxylic acid.[3]
Key Challenges in Scaling Up:
-
Reaction Control: Exothermic reactions, especially during the activation step or hydrazinolysis, can be difficult to manage on a larger scale, potentially leading to side reactions or decreased product stability.[4]
-
Reagent Stoichiometry: Precise control of reagent ratios is crucial. For instance, an insufficient amount of hydrazine hydrate can lead to incomplete conversion and low yields.[5]
-
Solvent Selection & Volume: The choice of solvent and its volume are critical for ensuring complete dissolution of reactants, efficient heat transfer, and ease of product isolation.
-
Product Precipitation & Isolation: Inducing and controlling the precipitation of the final product is key to achieving high purity and simplifying the filtration process.
-
Purification of the Final Product: Removing unreacted starting materials, byproducts, and residual solvents can be challenging, especially when dealing with oily or poorly crystalline products.[6]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound derivatives.
A. Issues Related to the Starting Material (Quinoline-5-Carboxylic Acid/Ester)
Q1: I am having trouble converting quinoline-5-carboxylic acid to its ethyl ester. The yield is consistently low.
A1: Low yields in the esterification of quinoline-5-carboxylic acid can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: Ensure you are using a sufficient excess of the alcohol (ethanol) and an appropriate catalyst, such as sulfuric acid or thionyl chloride.[7] Refluxing for an adequate duration (5-12 hours) is often necessary to drive the reaction to completion.[7]
-
Water Contamination: The presence of water can hinder the esterification process. Use anhydrous ethanol and consider adding a dehydrating agent.
-
Suboptimal Work-up: During the work-up, ensure complete neutralization of the acid catalyst before extraction. Inefficient extraction can also lead to product loss.
Q2: My starting quinoline-5-carboxylic acid has a dark color. Will this affect the subsequent steps?
A2: A dark color in the starting material can indicate the presence of impurities that may carry through the synthesis and complicate purification of the final product. It is advisable to purify the quinoline-5-carboxylic acid before proceeding. Recrystallization from a suitable solvent is a common purification method.
B. Challenges During Hydrazinolysis
Q3: The hydrazinolysis of my quinoline-5-carboxylate ester is not going to completion, even after extended reaction times.
A3: Incomplete hydrazinolysis is a common issue. Consider the following:
-
Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate is often required to drive the reaction to completion. A molar ratio of 5 equivalents of hydrazine hydrate to 1 equivalent of the ester is a good starting point.[7]
-
Reaction Temperature: Heating the reaction mixture is typically necessary. Refluxing in a solvent like ethanol is a common practice.[3][8]
-
Reactivity of the Ester: Methyl and ethyl esters are generally more reactive towards hydrazinolysis than bulkier esters. If you are using a different ester, you may need more forcing conditions.[3]
Q4: My reaction mixture becomes very thick and difficult to stir during hydrazinolysis.
A4: This is often due to the precipitation of the product. While this is a good indication that the reaction is proceeding, it can hinder effective mixing.
-
Increase Solvent Volume: Adding more solvent can help to maintain a stirrable slurry.
-
Mechanical Stirring: For larger scale reactions, mechanical stirring is often more effective than magnetic stirring for handling thick slurries.
C. Product Isolation and Purification Hurdles
Q5: The this compound precipitates as an oil instead of a solid.
A5: Oiling out can be a frustrating problem. Here are some strategies to induce crystallization:
-
Solvent System Modification: Try adding a non-polar solvent like hexane or pentane dropwise to a solution of your product in a more polar solvent (e.g., ethanol, dichloromethane) until turbidity appears, then allow it to stand.[6]
-
Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[6] Forming the hydrochloride or picrate salt can be an effective way to obtain a solid product, which can then be neutralized to give the free base.[6][9]
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
Q6: My final product is a grey solid, and I'm struggling to get a pure, white compound.
A6: A greyish color often indicates the presence of residual impurities.[10]
-
Recrystallization: This is the most common method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Ethanol is often a good starting point.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating, and then filtering can help to remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to purify the product.[6]
Q7: How can I effectively remove residual hydrazine hydrate from my final product?
A7: Residual hydrazine hydrate is a common impurity and can be toxic.
-
Azeotropic Distillation: Co-distilling with a solvent like toluene can help to remove residual hydrazine.
-
Washing: Thoroughly washing the filtered product with cold water or a suitable organic solvent can help to remove hydrazine.
-
Vacuum Drying: Drying the product under high vacuum at a slightly elevated temperature can help to remove volatile impurities like hydrazine.
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of Ethyl Quinoline-5-carboxylate
-
To a solution of quinoline-5-carboxylic acid in ethanol (2 mL/mmol), add 4 equivalents of thionyl chloride dropwise at room temperature.[7]
-
Reflux the mixture with stirring for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, evaporate the excess thionyl chloride and ethanol.[7]
-
Add water to the crude mixture and extract with dichloromethane (DCM).[7]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the ethyl ester.[7]
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl quinoline-5-carboxylate in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 3-5 equivalents).[7][8]
-
Reflux the reaction mixture overnight, monitoring by TLC.[8]
-
Cool the reaction mixture to room temperature. The product may crystallize out.[8]
-
If a solid precipitates, filter the crystals and wash with cold ethanol.[8]
-
If no solid forms, the product may need to be isolated by extraction or induced to crystallize.[7]
Troubleshooting Workflow: Low Yield in Hydrazide Synthesis
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
IV. Data Presentation
Table 1: Common Solvents for Synthesis and Purification
| Step | Solvent | Purpose | Considerations |
| Esterification | Ethanol, Methanol | Reactant and Solvent | Use anhydrous grade. |
| Hydrazinolysis | Ethanol, Methanol | Reaction Solvent | Good solubility for reactants. |
| Recrystallization | Ethanol, Methanol, Acetonitrile | Purification | Solvent choice depends on impurity profile. |
| Extraction | Dichloromethane, Ethyl Acetate | Product Isolation | Ensure proper phase separation. |
V. Concluding Remarks
Scaling up the synthesis of this compound derivatives requires careful attention to reaction parameters, work-up procedures, and purification strategies. This guide provides a framework for addressing common challenges encountered in this process. By systematically troubleshooting issues related to starting materials, reaction conditions, and product isolation, researchers can improve the yield, purity, and reproducibility of their scaled-up synthesis. For more complex issues, consulting the primary literature for analogous transformations is always recommended.
VI. References
-
BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scaled flow synthesis of quinoline 1a. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Retrieved from --INVALID-LINK--
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--
-
Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from --INVALID-LINK--
-
IOSR Journal. (2019). Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity. Retrieved from --INVALID-LINK--
-
Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Quinoline-5-carboxylic acid hydrazide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from --INVALID-LINK--
-
YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives. Retrieved from --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A kind of preparation method of hydrazide kind compound. Retrieved from --INVALID-LINK--
-
OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from --INVALID-LINK--
-
PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o -aminocinnamonitriles with arylhydrazines. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from --INVALID-LINK--
References
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- 8. iosrjournals.org [iosrjournals.org]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Carbohydrazones and Thiocarbohydrazones
A Guide for Researchers in Drug Discovery and Development
In the landscape of anticancer drug development, the exploration of novel pharmacophores is a critical endeavor. Among the myriad of heterocyclic compounds, carbohydrazones and their sulfur-containing analogs, thiocarbohydrazones, have emerged as promising scaffolds. This guide provides a comprehensive comparison of their anticancer activities, delving into their synthesis, mechanisms of action, and structure-activity relationships, supported by experimental data to inform future research and development.
Introduction to Carbohydrazones and Thiocarbohydrazones
Carbohydrazones and thiocarbohydrazones are classes of organic compounds characterized by the presence of a carbohydrazide or thiocarbohydrazide backbone, respectively. These structures are typically formed through the condensation reaction of carbonic acid dihydrazide or its sulfur analogue with appropriate aldehydes or ketones.[1] The resulting molecules possess a versatile scaffold that allows for a wide range of chemical modifications, making them attractive candidates for medicinal chemistry.
The key structural difference lies in the central carbonyl group (C=O) of carbohydrazones, which is replaced by a thiocarbonyl group (C=S) in thiocarbohydrazones.[1][2] This seemingly subtle change from an oxygen to a sulfur atom significantly influences the electronic properties, lipophilicity, and metal-chelating abilities of the molecule, which in turn can have profound effects on their biological activity.
Comparative Anticancer Activity: A Head-to-Head Analysis
Direct comparative studies have provided valuable insights into the relative anticancer efficacy of these two compound classes. A notable study investigating a series of quinoline-based carbohydrazones and thiocarbohydrazones revealed a clear trend: thiocarbohydrazones (TCHs) demonstrated substantially higher pro-apoptotic activity than their carbohydrazone (CHs) counterparts against both acute monocytic leukemia (THP-1) and pancreatic adenocarcinoma cancer stem cells (AsPC-1).[1][3] In fact, all tested TCHs induced apoptosis in THP-1 cells, while only one of the CHs showed any activity.[1]
This superiority of TCHs is not an isolated finding. The structural similarity of thiocarbohydrazones to thiosemicarbazones, a well-established class of anticancer agents, suggests a shared potential for potent biological activity.[4][5] Thiosemicarbazones are known for their ability to chelate metal ions and inhibit enzymes crucial for DNA biosynthesis, such as ribonucleotide reductase.[1][6]
Quantitative Comparison of Anticancer Activity
To provide a clearer picture of the differential activity, the following table summarizes hypothetical IC50 values based on the trends observed in the literature. IC50 represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Carbohydrazone (CH) Analog | THP-1 (Leukemia) | >100 | [1] |
| Thiocarbohydrazone (TCH) Analog | THP-1 (Leukemia) | <50 | [1] |
| Carbohydrazone (CH) Analog | AsPC-1 (Pancreatic) | >100 | [1] |
| Thiocarbohydrazone (TCH) Analog | AsPC-1 (Pancreatic) | <50 | [1] |
| Carborane-functionalized TCH | MCF-7 (Breast) | 36.96 | [2][7] |
Note: The IC50 values for CH and TCH analogs are illustrative and based on the qualitative findings of superior TCH activity. The specific value for the carborane-functionalized TCH is from a dedicated study.
Mechanism of Action: Unraveling the "Why"
The enhanced anticancer activity of thiocarbohydrazones can be attributed to several mechanistic factors.
Metal Chelation and Enzyme Inhibition
A primary mechanism of action for thiocarbohydrazones, similar to thiosemicarbazones, is their ability to act as potent metal chelators.[5][8] This property allows them to interfere with the function of metalloenzymes that are critical for cancer cell proliferation. One such key target is human DNA topoisomerase IIα , an enzyme essential for maintaining DNA topology during replication.[2] Inhibition of this enzyme leads to DNA damage and cell cycle arrest in rapidly dividing cancer cells.[2]
Induction of Apoptosis
Thiocarbohydrazones have been shown to be potent inducers of apoptosis, or programmed cell death.[2][9] Studies have demonstrated that the apoptotic pathway triggered by TCHs can be caspase-dependent, with a particular involvement of caspase-8.[1][3] Furthermore, some platinum(II)-thiocarbohydrazone complexes have been shown to induce apoptosis through the stimulation of the p53 and caspase-8 pathways.[9]
Multi-Target Profile
Evidence suggests that thiocarbohydrazones may possess a multi-target profile, contributing to their robust anticancer effects.[1][4] This ability to interact with multiple cellular targets can be advantageous in overcoming drug resistance, a major challenge in cancer therapy.
The proposed mechanism of action for thiocarbohydrazones is illustrated in the following diagram:
Caption: Proposed mechanism of anticancer action for thiocarbohydrazones.
Structure-Activity Relationship (SAR): Designing More Potent Analogs
The chemical structure of carbohydrazones and thiocarbohydrazones can be readily modified to optimize their anticancer activity. Key SAR insights include:
-
The Thiocarbonyl Group: As discussed, the C=S moiety in thiocarbohydrazones is a critical determinant of their enhanced activity compared to the C=O group in carbohydrazones.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings of the hydrazone moiety significantly influence their biological activity. Electron-withdrawing groups have been shown to favor DNA binding and anticancer activity in some dihydrazone series.[10]
-
Bis- vs. Mono-derivatives: In some studies, bis-thiocarbohydrazones have demonstrated higher efficacy compared to their mono- counterparts.[4]
-
Metal Complexation: The formation of metal complexes with ions such as copper(II), nickel(II), and cobalt(II) can enhance the cytotoxic activity of thiocarbohydrazones.[11]
Experimental Protocols: A Guide for the Bench
For researchers looking to synthesize and evaluate these compounds, the following provides a general framework for the key experimental procedures.
General Synthesis of Carbohydrazones and Thiocarbohydrazones
The synthesis of these compounds is typically a straightforward condensation reaction.[1][12]
Workflow for Synthesis:
Caption: General workflow for the synthesis of (thio)carbohydrazones.
Step-by-Step Protocol:
-
Dissolution: Dissolve the carbonic acid dihydrazide or thiocarbonic acid dihydrazide in a suitable solvent, such as hot distilled water or ethanol.[1]
-
Addition of Aldehyde/Ketone: Add the appropriate aldehyde or ketone to the solution.
-
Reaction: Heat the reaction mixture under reflux for a specified period.[12]
-
Isolation: Cool the reaction mixture to allow the product to precipitate. Collect the solid product by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., ethanol, petroleum ether) and recrystallize to obtain the pure compound.[12]
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[1]
In Vitro Anticancer Activity Screening
The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using standard colorimetric assays such as the MTT or SRB assay.[13]
MTT Assay Protocol [14][15][16]
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14][15] The amount of formazan produced is proportional to the number of viable cells.[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14][17]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified incubation period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14][15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 550-600 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[17]
SRB Assay Protocol [18][19][20]
The Sulforhodamine B (SRB) assay is a colorimetric assay that quantifies total cellular protein content as a proxy for cell number.[18][20]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for at least one hour.[19][20]
-
Staining: Remove the TCA, wash the plates, and stain the cells with SRB solution for 30 minutes at room temperature.[19][20]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.[19]
-
Solubilization: Air-dry the plates and add a solubilization buffer (e.g., 10 mM Tris base) to dissolve the protein-bound dye.[19]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[19]
-
Data Analysis: Calculate cell viability and IC50 values.
Conclusion and Future Directions
The available evidence strongly suggests that thiocarbohydrazones generally exhibit superior anticancer activity compared to their carbohydrazone analogs . This enhanced efficacy is likely due to the presence of the thiocarbonyl group, which imparts favorable properties for metal chelation and interaction with key biological targets. The multi-target nature of thiocarbohydrazones further enhances their potential as robust anticancer drug candidates.
Future research should focus on:
-
Direct, systematic comparative studies of a wider range of carbohydrazone and thiocarbohydrazone pairs against diverse cancer cell lines.
-
Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of the thiocarbohydrazone scaffold through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo studies to validate the preclinical efficacy and safety of the most promising thiocarbohydrazone derivatives.[13][21]
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the therapeutic potential of these fascinating classes of compounds in the ongoing fight against cancer.
References
- 1. Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - RSC Advances (RSC Publishing) DOI:10.1039/C6RA23940D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Phenotypic Discovery of Thiocarbohydrazone with Anticancer Properties and Catalytic Inhibition of Human DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure, Electrochemistry, and Spectral Characterization of Bis-Isatin Thiocarbohydrazone Metal Complexes and Their Antitumor Activity Against Ehrlich Ascites Carcinoma in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isatin-β-thiocarbohydrazones: Microwave-assisted synthesis, antitumor activity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pt(II)-Thiocarbohydrazone Complex as Cytotoxic Agent and Apoptosis Inducer in Caov-3 and HT-29 Cells through the P53 and Caspase-8 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor studies on novel Co(II), Ni(II) and Cu(II) metal complexes of bis(3-acetylcoumarin)thiocarbohydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. ijpbs.com [ijpbs.com]
A Technical Guide to the Biological Significance of Quinoline-5-Carbohydrazide and its Isomers
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including critical applications in anticancer and antimicrobial therapies.[1][2][3] This guide provides an in-depth, objective comparison of the biological performance of quinoline-5-carbohydrazide and its key positional isomers: quinoline-2-carbohydrazide, quinoline-3-carbohydrazide, and quinoline-8-carbohydrazide. By synthesizing available experimental data, we will explore the nuanced structure-activity relationships (SAR) that govern their efficacy in various biological assays.
The carbohydrazide moiety (-CONHNH2) is a crucial functional group known to impart significant biological activity to heterocyclic scaffolds. Its ability to form stable hydrazone derivatives and act as a chelating agent often plays a pivotal role in the mechanism of action of these compounds.[4][5] The position of this functional group on the quinoline ring system dramatically influences the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets.
Comparative Analysis of Biological Activities
While a single study directly comparing all four isomers under identical conditions remains elusive in the current literature, a comprehensive analysis of existing data allows for a robust comparative overview. This section will dissect the reported anticancer and antimicrobial activities of each isomer, supported by quantitative data where available.
Anticancer Activity: A Positional Paradigm
The quest for novel anticancer agents has led to extensive investigation into quinoline derivatives.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerase and protein kinases to the induction of apoptosis.[6][8]
Derivatives of quinoline-2-carbohydrazide have been explored for their anticancer potential, often serving as precursors for more complex heterocyclic systems.[9] Studies on related quinoline-2-carboxamides have demonstrated potent inhibitory activity against carbonic anhydrase isoforms hCA I and II, with some derivatives exhibiting inhibition constants (Kᵢ) in the low nanomolar range.[10]
Quinoline-3-carbohydrazide derivatives have shown promise as anticancer agents. For instance, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their biological activities.[11] While this particular study focused on anti-HIV and antibacterial activities, it highlights the synthetic tractability and biological relevance of this isomer. Other studies have identified quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents.[12]
Research on quinoline-4-yl-hydrazines , which are structurally related to quinoline-4-carbohydrazide, has revealed significant anti-proliferative activity. A study on quinoline hydrazone analogues prepared from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines showed GI₅₀ values ranging from 0.33 to 4.87 µM against a panel of 60 human cancer cell lines.[6]
While specific data on the anticancer activity of This compound is less prevalent in readily available literature, the biological evaluation of analogous compounds provides valuable insights. For instance, the analysis of structurally related quinoline-5-carboxamides and quinoline-5-sulfonamides points towards their potential as antiproliferative and kinase inhibitory agents.[8][13]
Table 1: Comparative Anticancer Activity of Quinoline Carboxamide/Carbohydrazide Isomers (Representative Data)
| Isomer Position | Derivative | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 2 | 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I, hCA II (enzyme inhibition) | Kᵢ = 61.9 nM (hCA I), Kᵢ = 33.0 nM (hCA II) | [10] |
| 3 | (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide | MDA-MB-231 | <30% viability reduction | [7] |
| 4 | Quinoline hydrazone analogues from 6-bromo/chloro-2-methyl-quinolin-4-yl-hydrazines | NCI-60 cell line panel | 0.33 - 4.87 µM | [6] |
| 5 | 2-Chloro-N-quinolin-5-yl-benzamide (analogues) | Oncology targets | Putative antiproliferative and kinase inhibitory activity | [13] |
Note: The presented data is collated from different studies with varying experimental conditions and should be interpreted as indicative of potential activity rather than a direct comparison.
Antimicrobial Activity: A Tale of Isomeric Potency
Quinoline derivatives have a long history as effective antimicrobial agents, with some, like chloroquine, being cornerstone therapies for malaria.[1] The carbohydrazide isomers also exhibit a range of antibacterial and antifungal properties.
Derivatives of quinoline-2-carbohydrazide have been investigated as antimicrobial agents. One review highlights the development of quinoline-2-carbaldehyde hydrazone derivatives as promising antimicrobial compounds.[14]
Quinoline-3-carbohydrazide derivatives have demonstrated notable antibacterial activity. A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives showed moderate activity, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 39 µg/mL against S. aureus, E. coli, and P. aeruginosa.[11]
Hydrazone analogues derived from quinolin-4-yl-hydrazines have displayed excellent antimicrobial activity, with MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains.[6]
While direct comparative data for This compound is scarce, the broader class of quinoline derivatives shows significant antimicrobial potential, often targeting bacterial DNA gyrase.[5]
Table 2: Comparative Antimicrobial Activity of Quinoline Carboxamide/Carbohydrazide Isomers (Representative Data)
| Isomer Position | Derivative | Microbial Strain | Activity (MIC) | Reference |
| 2 | Quinoline-2-carbaldehyde hydrazone derivatives | Various | Promising antimicrobial agents | [14] |
| 3 | N'-(2-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | S. aureus, E. coli, P. aeruginosa | 39 µg/mL | [11] |
| 4 | Quinolyl hydrazones from 6-bromo/chloro-2-methyl-quinolin-4-yl-hydrazines | Various pathogenic strains | 6.25 - 100 µg/mL | [6] |
| 5 | Quinoline derivatives (general) | Various bacteria | Target DNA gyrase | [5] |
Note: The presented data is collated from different studies with varying experimental conditions and should be interpreted as indicative of potential activity rather than a direct comparison.
Structure-Activity Relationship (SAR) Insights
The position of the carbohydrazide group on the quinoline nucleus is a critical determinant of biological activity.
-
Position 2: Substitution at the C2 position can lead to potent enzyme inhibitors, as seen with carbonic anhydrase.[10] The proximity of the carbohydrazide to the nitrogen atom of the quinoline ring likely influences its chelating properties and interaction with metalloenzymes.
-
Position 3: The C3 position offers a synthetically accessible point for derivatization, leading to a wide range of hydrazones with diverse biological activities, including antibacterial and antimycobacterial effects.[11][12]
-
Position 4: The C4 position has been a focal point for the development of potent anticancer and antimicrobial agents. The accessibility of this position allows for the introduction of various substituents that can modulate the compound's lipophilicity and target engagement.[6]
-
Position 5: While less explored, the C5 position offers a unique electronic and steric environment. The development of potent derivatives from this isomer could lead to novel mechanisms of action and target selectivity.[13]
The following diagram illustrates the key positional isomers discussed in this guide.
Caption: Positional isomers of quinoline carbohydrazide.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are step-by-step protocols for key biological assays commonly employed in the evaluation of quinoline derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is a widely used method to determine cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (quinoline carbohydrazide isomers) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the growth medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
-
Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Analysis: Compare the zone of inhibition of the test compounds with that of the positive and negative controls to determine their antimicrobial efficacy.
Mechanistic Insights and Future Directions
The biological activity of quinoline carbohydrazide isomers is often attributed to their ability to interact with various biological targets. Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes such as DNA topoisomerase and carbonic anhydrase.[10][15] The hydrazone derivatives can also act as chelating agents, sequestering metal ions that are essential for microbial growth or enzymatic function.
Furthermore, some quinoline derivatives have been shown to induce apoptosis in cancer cells through pathways involving p53 and Bax.[8] Understanding the precise molecular mechanisms of each isomer is crucial for the rational design of more potent and selective therapeutic agents.
Future research should focus on a systematic comparative evaluation of this compound and its isomers in a panel of standardized biological assays. This would provide a clearer understanding of the SAR and facilitate the identification of lead compounds for further development. The exploration of novel derivatives with enhanced pharmacokinetic and pharmacodynamic properties also remains a promising avenue for drug discovery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [ouci.dntb.gov.ua]
- 13. ijrpr.com [ijrpr.com]
- 14. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of In Silico Predictions for Quinoline-5-Carbohydrazide Derivatives
Introduction: From Virtual Promise to Tangible Therapeutics
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The addition of a carbohydrazide moiety at the 5-position creates a unique chemical space, offering novel hydrogen bonding capabilities and coordination sites, making Quinoline-5-carbohydrazide derivatives particularly compelling candidates for drug discovery.[3]
In the modern drug development pipeline, in silico computational modeling has become an indispensable tool. By predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis, these methods promise to dramatically reduce the time and cost associated with bringing a new drug to market.[4][5] However, a prediction is merely a hypothesis. The transition from a promising computational hit to a viable lead compound is paved with rigorous experimental validation. An unvalidated in silico model is not just unreliable; it can be actively misleading, channeling resources toward fruitless endeavors.
This guide provides a comprehensive comparison of common in silico prediction methodologies for quinoline derivatives and details the essential in vitro experimental protocols required to validate these predictions. We will explore the causality behind experimental choices, present data in a clear, comparative format, and provide the necessary workflows to bridge the gap between computational prediction and experimental reality.
Part 1: The Landscape of In Silico Prediction Models
The initial stage of virtual screening for this compound derivatives involves a variety of computational models. The choice of model depends on the available data, the specific biological target, and the desired predictive outcome. The most robust approach often involves a consensus of multiple methods.
Quantitative Structure-Activity Relationship (QSAR) models are foundational, seeking to correlate the physicochemical properties of molecules with their biological activities.[6][7] These models are broadly categorized into 2D and 3D approaches.
-
2D-QSAR: These models use descriptors derived from the 2D structure of the molecule, such as topological indices and molecular weight. They are computationally fast but do not account for the three-dimensional conformation of the molecule.
-
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules.[4][6] These models provide intuitive 3D contour maps that can guide the design of more potent derivatives.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific protein target.[7] The output is a "docking score," a numerical value that estimates the binding affinity. It is crucial for understanding the mechanism of action at a molecular level but is highly dependent on the accuracy of the protein structure.[8]
-
Deep Learning: More recent approaches utilize deep learning algorithms to analyze large datasets of chemical structures and their associated activities, potentially uncovering complex patterns that traditional QSAR models might miss.[5]
Table 1: Comparison of Common In Silico Prediction Models for Quinoline Derivatives
| Model Type | Basis of Prediction | Key Advantages | Key Limitations | Typical Output |
| 2D-QSAR | 2D structural descriptors | Computationally fast; no need for 3D alignment. | Lacks 3D conformational information; less intuitive for design. | Predicted IC₅₀/MIC |
| 3D-QSAR (CoMFA/CoMSIA) | 3D molecular fields (steric, electrostatic, etc.) | Provides 3D contour maps for rational design; generally high predictive power.[6] | Requires accurate molecular alignment; computationally intensive. | Predicted IC₅₀/MIC, Contour Maps |
| Molecular Docking | Ligand-receptor binding interactions | Provides mechanistic insight; predicts binding pose.[8] | Highly dependent on protein structure quality; scoring functions can be inaccurate. | Docking Score (kcal/mol), Binding Pose |
| Deep Learning | Complex pattern recognition from large datasets | Can identify non-linear relationships; potentially higher accuracy with sufficient data.[5] | Requires very large datasets; "black box" nature can obscure mechanistic insights. | Predicted Activity, Classification |
Part 2: The Imperative of Experimental Validation
Computational predictions remain theoretical until substantiated by physical experiments. The following section details the core in vitro assays necessary for validating the predicted biological activities of novel this compound derivatives. The choice of assay is dictated by the in silico hypothesis; for instance, a compound predicted to have antibacterial properties must be tested against relevant bacterial strains.
Workflow for In Silico Prediction and Experimental Validation
The overall process follows a logical and iterative sequence, ensuring that computational efforts are continuously refined by real-world data.
Caption: A comprehensive workflow from virtual design to experimental validation.
Protocol 1: Validation of Antimicrobial Activity
For derivatives predicted to have antibacterial or antifungal properties, the Minimum Inhibitory Concentration (MIC) is the primary metric to determine. The broth microdilution method is a standardized and widely used technique.[9][10]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.[9]
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[11]
-
Bacterial/fungal inoculum, adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]
-
Positive control (standard antibiotic) and negative control (inoculum without compound).
-
Sterility control (broth only).
Step-by-Step Methodology:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column. This creates a range of decreasing compound concentrations.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Controls: Ensure positive, negative, and sterility controls are included on each plate.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[12]
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.[9]
Further Validation: Minimum Bactericidal Concentration (MBC) To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay can be performed.
-
From the wells of the completed MIC assay that show no visible growth, aliquot a small volume (e.g., 10-100 µL).[11]
-
Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[11]
Protocol 2: Validation of Anticancer Activity
For derivatives predicted to be cytotoxic to cancer cells, the MTT assay is a standard colorimetric method for assessing cell viability.[13]
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[14][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[13]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration (on a log scale). The IC₅₀ value is determined from this dose-response curve.
Caption: Step-by-step workflow for the MTT cell viability assay.
Part 3: Correlating Predictions with Reality
The ultimate goal of this process is to establish a strong correlation between the in silico predictions and the in vitro results. This validates the computational model, increasing confidence in its predictive power for future rounds of drug design.
Table 2: Template for Correlating In Silico and In Vitro Data
| Compound ID | Predicted Activity (pIC₅₀)[4] | Predicted Docking Score (kcal/mol) | Experimental Activity (IC₅₀, µM) | Experimental Activity (MIC, µg/mL) | Residual (Predicted - Experimental)[4] |
| QCH-001 | 6.5 | -8.2 | 0.32 | - | 0.01 |
| QCH-002 | 5.8 | -7.5 | 1.58 | - | -0.10 |
| QCH-003 | - | -6.1 | >100 | 16 | N/A |
| QCH-004 | - | -5.9 | >100 | 8 | N/A |
Note: pIC₅₀ = -log(IC₅₀ in M). A lower docking score indicates higher predicted binding affinity. A lower IC₅₀ or MIC value indicates greater potency.
A successful validation is typically characterized by a high coefficient of determination (r²) between predicted and experimental values.[4] For instance, a 3D-QSAR model is considered robust if its external validation metric (r²_test) is greater than 0.6.[4] Discrepancies between predicted and observed activities (high residuals) provide valuable information for refining the computational model, leading to a more accurate and reliable predictive tool for the next cycle of design and discovery.[4][16]
Conclusion
The development of novel this compound derivatives as therapeutic agents is a journey that begins in the virtual realm of computational chemistry and must successfully navigate the rigors of experimental validation. Relying solely on in silico predictions without robust in vitro confirmation is a high-risk strategy. By employing a synergistic approach—using computational models to generate hypotheses and standardized experimental protocols like the MIC and MTT assays to test them—researchers can create a powerful, self-validating system. This integrated workflow not only confirms the activity of individual compounds but also refines the predictive models themselves, accelerating the rational design of more potent and selective drug candidates for the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity prediction of aminoquinoline drugs based on deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Quinoline Carbohydrazides for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, quinoline carbohydrazides have emerged as particularly promising building blocks due to the reactive hydrazide moiety, which serves as a versatile handle for further molecular elaboration and the generation of diverse compound libraries. This guide provides an in-depth, comparative analysis of the primary synthetic routes to quinoline carbohydrazides, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate methodology for their specific research and development needs.
Introduction: The Significance of the Quinoline Carbohydrazide Moiety
The quinoline ring system is a privileged structure in drug discovery, and the incorporation of a carbohydrazide functional group (-CONHNH₂) significantly enhances its potential. The hydrazide moiety can act as a pharmacophore itself, participating in crucial hydrogen bonding interactions with biological targets. Furthermore, it is a key intermediate for the synthesis of a variety of heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, as well as Schiff bases, all of which are prevalent in biologically active molecules. The choice of synthetic route to a quinoline carbohydrazide can profoundly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.
Comparative Analysis of Synthetic Strategies
This section dissects the most common and effective synthetic pathways to quinoline carbohydrazides, evaluating their strengths and weaknesses to provide a clear framework for decision-making.
Route 1: The Classic Two-Step Synthesis from Quinoline Carboxylic Acids
This is the most established and widely employed method for the preparation of quinoline carbohydrazides. It proceeds via two distinct steps: the esterification of a quinoline carboxylic acid followed by the hydrazinolysis of the resulting ester.
Mechanism and Rationale:
The initial esterification step is crucial as it activates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Common esterification methods include Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide in the presence of a base. The subsequent hydrazinolysis involves the nucleophilic acyl substitution of the ester with hydrazine hydrate, a strong nucleophile, to yield the desired carbohydrazide.
Workflow Diagram:
Figure 1: Workflow for the two-step synthesis of quinoline carbohydrazides.
Advantages:
-
Reliability and High Yields: This method is generally robust and provides good to excellent yields for a wide range of substituted quinoline carboxylic acids. The synthesis of quinoline-3-carbohydrazide from ethyl quinoline-3-carboxylate via refluxing with hydrazine hydrate has been reported to yield 92% of the product[1].
-
Readily Available Starting Materials: Quinoline carboxylic acids are often commercially available or can be synthesized through well-established methods like the Pfitzinger or Doebner-von Miller reactions[2][3][4].
-
Ease of Purification: The intermediate ester and the final carbohydrazide product are often crystalline solids, facilitating purification by recrystallization.
Disadvantages:
-
Two-Step Process: The sequential nature of this route can be time-consuming and may lead to a decrease in overall yield compared to a one-pot reaction.
-
Harsh Conditions: The esterification step, particularly Fischer esterification, often requires strong acids and high temperatures, which may not be suitable for sensitive substrates.
Route 2: Direct One-Pot Synthesis from Quinoline Carboxylic Acids
To circumvent the limitations of the two-step approach, direct conversion methods have been developed. These one-pot procedures typically employ a coupling agent to activate the carboxylic acid in situ, followed by the addition of hydrazine.
Mechanism and Rationale:
Coupling agents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive acyl-imidazole or acyl-urea intermediate, respectively. This intermediate is then readily attacked by hydrazine to furnish the carbohydrazide. This approach avoids the need to isolate the ester intermediate.
Workflow Diagram:
Figure 2: Workflow for the direct one-pot synthesis of quinoline carbohydrazides.
Advantages:
-
Efficiency: The one-pot nature of this synthesis significantly reduces reaction time and simplifies the experimental procedure.
-
Milder Conditions: These reactions are often carried out at room temperature, making them suitable for substrates with sensitive functional groups.
-
Avoids Intermediate Isolation: Bypassing the isolation of the ester intermediate can improve the overall yield and reduce solvent waste.
Disadvantages:
-
Cost of Reagents: Coupling agents like CDI and DCC can be more expensive than the reagents used in the classical two-step method.
-
Purification Challenges: The byproducts of the coupling reaction (e.g., dicyclohexylurea from DCC) can sometimes complicate the purification of the final product.
Route 3: Multi-Component Reactions (MCRs) for Functionalized Derivatives
For the rapid generation of libraries of structurally diverse quinoline carbohydrazide derivatives, multi-component reactions (MCRs) offer a powerful and atom-economical approach.
Mechanism and Rationale:
MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. For quinoline carbohydrazides, a common MCR involves the reaction of anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide. These reactions proceed through a cascade of interconnected steps, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly assemble complex molecular architectures.
Workflow Diagram:
Figure 3: Generalized workflow for the multi-component synthesis of quinoline carbohydrazide derivatives.
Advantages:
-
High Efficiency and Convergence: MCRs allow for the rapid construction of complex molecules in a single step, which is highly desirable in high-throughput screening and library synthesis.
-
Structural Diversity: By varying the different components (anilines, aldehydes, etc.), a wide array of substituted quinoline carbohydrazide derivatives can be readily accessed.
-
Atom Economy: MCRs are inherently atom-economical as most of the atoms of the starting materials are incorporated into the final product.
Disadvantages:
-
Limited to Specific Scaffolds: While powerful for generating diversity, MCRs are often tailored to produce a specific type of substituted quinoline carbohydrazide and may not be suitable for the synthesis of simpler, unsubstituted analogues.
-
Mechanism Complexity: The intricate cascade of reactions can sometimes make optimization and troubleshooting challenging.
-
Substrate Scope Limitations: The success of the MCR can be sensitive to the electronic and steric properties of the individual components.
Quantitative Comparison of Synthetic Routes
The following table summarizes key performance indicators for the different synthetic routes based on literature data.
| Feature | Route 1: Two-Step Synthesis | Route 2: Direct One-Pot Synthesis | Route 3: Multi-Component Reactions |
| Starting Materials | Quinoline Carboxylic Acid | Quinoline Carboxylic Acid | Anilines, Aldehydes, Active Methylene Compounds, Hydrazides |
| Typical Yields | Good to Excellent (e.g., 92% for quinoline-3-carbohydrazide[1]) | Moderate to Good (e.g., 46% for quinoline-5-carbohydrazide[5]) | Good to High (74-85% reported for some derivatives[6]) |
| Reaction Conditions | Often requires high temperatures and strong acids/bases. | Generally mild, often at room temperature. | Varies, can be catalyst-free or require mild catalysis. |
| Reaction Time | Longer (two separate steps). | Shorter (one-pot). | Typically short (5-25 minutes for some protocols[6]). |
| Scalability | Generally scalable. | Scalable, but cost of reagents may be a factor. | Can be scalable, but may require optimization. |
| Substrate Scope | Broad, applicable to many substituted quinolines. | Broad, but may be limited by sensitive functional groups. | Specific to the desired functionalized scaffold. |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of Quinoline-3-Carbohydrazide
Step 1: Synthesis of Ethyl Quinoline-3-carboxylate
-
To a solution of quinoline-3-carboxylic acid (1 equivalent) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl quinoline-3-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Quinoline-3-Carbohydrazide
-
Dissolve the ethyl quinoline-3-carboxylate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (4 equivalents) to the solution.
-
Reflux the reaction mixture for 24 hours. The product may precipitate out of the solution upon cooling[1].
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford pure quinoline-3-carbohydrazide[1].
Protocol 2: Direct One-Pot Synthesis of this compound
-
In a round-bottom flask, dissolve quinoline-5-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature and stir for 2 hours to form the acyl-imidazole intermediate[5].
-
To this mixture, add hydrazine hydrate (2 equivalents) and continue stirring at room temperature for an additional 2 hours[5].
-
Collect the resulting solid by filtration and dry under vacuum to obtain this compound[5].
Protocol 3: Multi-Component Synthesis of a Functionalized Quinoline Carbohydrazide Derivative
-
In a suitable reaction vessel, combine the aniline (1 equivalent), dimedone (1 equivalent), an aromatic aldehyde (1 equivalent), and cyanoacetohydrazide (1 equivalent).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture under melt conditions or in a suitable solvent (e.g., ethanol/water) at 80 °C[6].
-
Monitor the reaction by TLC. The reaction is typically complete within 5-25 minutes[6].
-
Upon completion, cool the reaction mixture and purify the product by recrystallization from a suitable solvent to obtain the functionalized quinoline carbohydrazide derivative.
Conclusion and Future Perspectives
The synthesis of quinoline carbohydrazides is a critical step in the development of novel therapeutics. This guide has provided a comparative analysis of three primary synthetic routes, each with its own set of advantages and disadvantages.
-
The two-step synthesis from quinoline carboxylic acids remains a reliable and high-yielding method, particularly for large-scale synthesis where the cost of reagents is a primary concern.
-
The direct one-pot synthesis offers a more efficient and milder alternative, which is particularly advantageous for the synthesis of compounds with sensitive functional groups and for rapid analogue synthesis.
-
Multi-component reactions represent a powerful tool for the combinatorial synthesis of diverse libraries of functionalized quinoline carbohydrazide derivatives, accelerating the hit-to-lead optimization process.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and cost considerations. As the demand for novel quinoline-based drugs continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies for quinoline carbohydrazides will undoubtedly remain an active area of research.
References
SAR (Structure-Activity Relationship) studies of quinoline hydrazones
A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline Hydrazones for Therapeutic Development
Abstract
The quinoline hydrazone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for quinoline hydrazones across three major therapeutic areas: oncology, microbiology, and neurology (anticonvulsant). By dissecting the role of specific structural modifications on the quinoline core, the hydrazone linker, and associated aryl moieties, we aim to provide researchers, scientists, and drug development professionals with a clear framework for designing next-generation therapeutic agents. This guide synthesizes data from numerous primary research articles, presents key findings in comparative tables, details representative experimental protocols for synthesis and biological evaluation, and uses visualizations to clarify complex SAR principles and workflows.
Introduction: The Quinoline Hydrazone Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of a quinoline ring and a hydrazone moiety creates a chemical scaffold with remarkable therapeutic versatility.[1] This unique combination has been explored extensively, leading to the discovery of potent agents against cancer, microbial infections, and neurological disorders.[2][3][4]
The Quinoline Moiety: A Versatile Pharmacophore
Quinoline, or 1-aza-naphthalene, is a heterocyclic aromatic compound found in numerous natural products and clinically approved drugs, such as the anticancer agent camptothecin and the antimalarial chloroquine.[1][2] Its rigid, planar structure and ability to participate in π-π stacking and hydrogen bonding interactions make it an excellent anchor for binding to biological targets like DNA and various enzymes.[1][5] The synthetic flexibility of the quinoline ring allows for functionalization at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[6]
The Hydrazone Linker: More Than a Simple Bridge
The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is not merely a spacer. Its azomethine group (–NH–N=C–) is crucial for biological activity.[1][2] This group possesses a hydrogen bond donor (NH) and acceptor (N) system, allowing for critical interactions with biological receptors.[6] Furthermore, the hydrazone linker's ability to chelate metal ions is implicated in the mechanism of action for some anticancer and antimicrobial agents.[6] Its relative stability and tunable electronic nature make it an ideal component for connecting the quinoline scaffold to other pharmacophoric groups.[1]
Synergy and Therapeutic Potential
Combining the quinoline and hydrazone moieties into a single molecule often results in a synergistic enhancement of biological activity.[1] This hybrid approach allows the resulting compounds to target multiple biological pathways or overcome resistance mechanisms.[6] The vast chemical space accessible through modifications of both the quinoline ring and the terminal aryl group of the hydrazone makes this scaffold a highly promising platform for the development of novel therapeutics.[7]
General Synthetic Strategies
The most common and straightforward method for synthesizing quinoline hydrazones is the condensation reaction between a quinoline-substituted hydrazine (or hydrazide) and an appropriate aldehyde or ketone.[2][8]
Rationale for the Reaction: This reaction is typically carried out in a protic solvent like ethanol, which readily dissolves the reactants.[9] A catalytic amount of acid (e.g., glacial acetic acid) is often added. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. This is a classic example of acid-catalyzed nucleophilic addition-elimination. The reaction is usually driven to completion by heating, which facilitates the dehydration step to form the stable C=N double bond of the hydrazone.
General Reaction Scheme: (E.g., Synthesis of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline) (Illustrative scheme based on descriptions in[2])
Comparative SAR Analysis Across Therapeutic Areas
The influence of specific substituents on the biological activity of quinoline hydrazones can vary significantly depending on the therapeutic target. Understanding these differences is key to designing selective and potent agents.
Anticancer Activity
Quinoline hydrazones exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][6]
-
Quinoline Ring Substitutions:
-
Position 6/7: Halogen substitution, particularly chlorine (e.g., 7-chloroquinoline), is a recurrent feature in potent anticancer hydrazones.[10] This is likely due to the electron-withdrawing nature and lipophilicity of halogens, which can enhance cell permeability and target engagement. Compounds with a 6-bromo or 6-chloro substitution have also shown significant anti-proliferative activity.[4]
-
Position 7: A methoxy group at C7 has been shown to increase anticancer activity against various cell lines.[6][9]
-
-
Hydrazone-Linked Aryl Moiety:
-
The nature and substitution pattern of the aryl ring attached to the hydrazone are critical. The presence of electron-withdrawing groups, such as a p-nitro group on a benzylidene ring, has been shown to increase anticancer activity.[6]
-
Replacing the quinoline with other aromatic systems like naphthalene or indole generally leads to a reduction in cytotoxicity, highlighting the importance of the quinoline nitrogen for activity.[1][9]
-
-
Mechanism of Action: Many active compounds function as DNA topoisomerase I inhibitors or induce cell cycle arrest at the G0/G1 or G2/M phase.[1][4][6]
Table 1: SAR of Representative Anticancer Quinoline Hydrazones
| Compound Class/Example | Key Structural Features | Activity (IC50 / GI50) & Cell Line | Mechanism / Key Finding | Reference |
|---|---|---|---|---|
| 7-Chloroquinoline Hydrazones | 7-Cl on quinoline; varied aryl groups | Submicromolar GI50 values across NCI-60 panel | 7-Chloroquinoline is a key pharmacophore for broad-spectrum cytotoxicity. | [10] |
| Quinoline-Indole Hybrids | Indole moiety attached to hydrazone | IC50 = 6.10 µM (BT-474) | The hybrid structure shows enhanced lipophilicity, facilitating cellular uptake. | [11] |
| 6-Bromo/Chloro-2-methylquinolines | Halogen at C6; varied aryl ketones | GI50 = 0.33 µM (Leukemia SR) | Alkoxy substitution on the terminal phenyl ring is favorable for activity. | [4] |
| Quinoline Dihydrazones | Dihydrazone structure | IC50 = 7.01 µM (MCF-7) | Dihydrazone derivatives show potent activity against breast cancer cells with low toxicity to normal cells. | [12] |
| Thiazolyl Hydrazones | Thiazole ring attached to hydrazone | Selective activity against A549, MCF-7, HepG2 | Naphthalene or chlorophenyl substitutions on the thiazole ring enhance selective anticancer activity. |[13] |
Antimicrobial Activity
The antimicrobial action of quinoline hydrazones is often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase or to disrupt cell membrane integrity.[14]
-
Quinoline Ring Substitutions:
-
Position 6: A bromine atom at the C6 position of the quinoline ring is frequently associated with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]
-
Position 4: The point of attachment of the hydrazine moiety is critical. 4-Aminoquinoline-based hydrazones are well-known for their potent antibacterial effects.
-
-
Hydrazone-Linked Aryl Moiety:
-
Electron-withdrawing groups, such as a nitro group on the terminal phenyl ring, significantly enhance antibacterial activity. This suggests that electronic effects play a major role in the mechanism of action.[2]
-
Hybrid molecules incorporating other bioactive heterocycles like isatin can lead to potent agents against antibiotic-resistant infections.
-
-
Comparison to Anticancer SAR: While halogens are important for both activities, their optimal position may differ. For instance, 6-bromo is prominent in antimicrobials, whereas 7-chloro is often cited for anticancer agents.[2][10] Electron-withdrawing groups on the terminal aryl ring appear beneficial for both activities.[2][6]
Table 2: SAR of Representative Antimicrobial Quinoline Hydrazones
| Compound Class/Example | Key Structural Features | Activity (MIC / Inhibition Zone) & Strain | Key Finding | Reference |
|---|---|---|---|---|
| 6-Bromo-2-methylquinoline Hydrazones | 6-Br on quinoline; Nitro group on aryl ring | MIC = 6.25 µg/mL (S. aureus, E. coli) | Presence of an electron-withdrawing nitro group is critical for high potency. | [2] |
| 4-Aminoquinoline-Isatin Hybrids | Isatin moiety linked via hydrazone to 4-aminoquinoline | Potent against S. aureus, E. coli | The hybrid design is effective against various bacterial mechanisms, including DNA gyrase inhibition. | |
| Thiazolyl Hydrazones | 4-Fluorophenyl substitution on thiazole ring | Active against C. albicans, C. krusei | Specific substitutions on the thiazole ring confer potent antifungal activity. | [13][15] |
| General Quinoline Hydrazones | Varied substitutions | Inhibition zone = 15-30 mm (S. aureus, E. coli) | Molecular docking suggests inhibition of dihydrofolate reductase as a possible mechanism. |[16] |
Anticonvulsant Activity
The design of anticonvulsant quinoline hydrazones often follows a pharmacophore model that includes a hydrophobic aryl ring, a hydrogen-bonding domain, and another hydrophobic region.[3][17]
-
Core Scaffold: While much of the research focuses on the related quinazolinone scaffold, the principles are often translatable. The core heterocyclic system acts as the primary scaffold.[3][18][19]
-
Key Structural Features:
-
The presence of an aryl binding site is considered essential for activity.
-
A hydrogen bond donor/acceptor region (provided by the hydrazone moiety) is a key feature.
-
A distal aryl group or alkyl chain often serves as a second hydrophobic domain.
-
-
Substituent Effects: Unlike anticancer and antimicrobial agents where electron-withdrawing groups are often favored, the electronic requirements for anticonvulsant activity can be more nuanced, with lipophilicity playing a more dominant role.[19] For example, in some quinazolinone series, substitution with an allyl radical showed higher activity than a benzyl group.[19]
Table 3: SAR of Representative Anticonvulsant Quinoline/Quinazolinone Derivatives
| Compound Class/Example | Key Structural Features | Activity (ED50 / Protection %) | Key Finding | Reference |
|---|---|---|---|---|
| Quinazolinone Alkanamides | N-phenylacetamide at position 3 | ED50 = 28.90 mg/kg | Incorporation of amino acid-like structures can improve bioavailability and activity. | [3] |
| Quinazolinone Hydrazides | Benzohydrazide moiety at position 3 | Good anticonvulsant activity | The hydrazide linker is a valid component of the anticonvulsant pharmacophore. | [3] |
| 2,3-Disubstituted Quinazolinones | Allyl at position 3; EDG at position 2 | 100% protection (PTZ model) | Allyl substitution at N3 is generally more favorable than benzyl. Lipophilicity is a key parameter. |[19] |
In-Depth Experimental Guide: A Case Study in Anticancer Drug Discovery
To translate SAR principles into practice, robust and reproducible experimental protocols are essential. Here, we provide a representative workflow for the synthesis and in vitro evaluation of an anticancer quinoline hydrazone.
Protocol: Synthesis of a Representative Anticancer Quinoline Hydrazone
This protocol describes the synthesis of (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, a scaffold identified as a potent anticancer agent.[9]
Objective: To synthesize a target quinoline hydrazone via EDC-mediated coupling of a quinoline hydrazone and a carboxylic acid.
Pillar of Trustworthiness: Each step is followed by purification and characterization to ensure the identity and purity of the intermediates and final product. Techniques like NMR (¹H, ¹³C) and Mass Spectrometry (MS) are critical for structural validation.
Step-by-Step Methodology:
-
Synthesis of Quinoline Hydrazone Intermediate:
-
Rationale: To create the core quinoline hydrazone building block.
-
a. To a solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol, excess).[9]
-
b. Stir the mixture at room temperature for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
c. Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
d. Add water to the residue and extract the product with ethyl acetate.
-
e. Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude quinoline hydrazone. Purify by recrystallization or column chromatography if necessary.
-
-
EDC Coupling to Form Final Product:
-
Rationale: To form the final hydrazide-hydrazone product using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. EDC activates the carboxylic acid, allowing it to be readily attacked by the nucleophilic hydrazone.
-
a. Dissolve the synthesized quinoline hydrazone (1 mmol), 3-(phenylthio)propanoic acid (1 mmol), and EDC (1.1 mmol) in dry N,N-Dimethylformamide (DMF).[9]
-
b. Add triethylamine (TEA, 1.1 mmol) to the solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.
-
c. Stir the solution overnight at room temperature.
-
d. Dilute the reaction mixture with ethyl acetate (100 mL) and wash sequentially with 0.5 M HCl solution and saturated NaHCO₃ solution to remove unreacted reagents and byproducts.
-
e. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude final product.
-
f. Purify the final compound using column chromatography on silica gel to achieve high purity.
-
g. Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and EIMS to confirm its structure and purity.[9]
-
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer drug candidates.[20]
Objective: To determine the concentration of the synthesized quinoline hydrazone that inhibits the growth of a cancer cell line by 50% (IC50).
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of multiple controls: untreated cells (negative control), vehicle control (e.g., DMSO), and a cell-free blank (background). A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Rationale: To prepare a uniform monolayer of cancer cells for treatment.
-
a. Culture a cancer cell line of interest (e.g., MCF-7, breast cancer) in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[20]
-
b. Harvest cells during their exponential growth phase using trypsin.
-
c. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.[20]
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of concentrations of the test compound to determine a dose-response relationship.
-
a. Prepare a stock solution of the synthesized quinoline hydrazone in DMSO.
-
b. Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
d. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
e. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Rationale: To allow viable, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
b. After the treatment incubation, add 10 µL of the MTT solution to each well.
-
c. Incubate the plate for 2-4 hours at 37°C. During this time, purple precipitates will become visible in the wells with living cells.[20]
-
-
Solubilization and Absorbance Reading:
-
Rationale: To dissolve the insoluble formazan crystals so their concentration can be quantified spectrophotometrically.
-
a. Carefully remove the medium from the wells.
-
b. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[21]
-
c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
d. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Rationale: To calculate cell viability and determine the IC50 value.
-
a. Subtract the absorbance of the cell-free blank from all other readings.
-
b. Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
c. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizing Key Concepts
Diagram: General SAR Insights for Quinoline Hydrazones
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japer.in [japer.in]
- 18. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Quinoline Derivatives for Antimicrobial Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of new quinoline derivatives against established antibiotics. We will delve into the mechanistic underpinnings of quinolone action, present detailed protocols for robust in vitro evaluation, and offer a clear methodology for data interpretation and comparison.
The Enduring Challenge of Antimicrobial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Quinolones, a class of synthetic antibiotics, have long been a cornerstone in treating a wide array of bacterial infections.[1][2] Their efficacy, however, is increasingly threatened by the emergence of resistant strains, necessitating the development of novel derivatives.[2][3] This guide serves as a practical resource for the preclinical assessment of such new chemical entities.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effect by targeting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication and transcription.[3][5] By forming a stable ternary complex with the enzyme and DNA, quinolones inhibit the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[4][5] Eukaryotic cells lack DNA gyrase and possess a structurally distinct topoisomerase II, which provides a basis for the selective toxicity of quinolones.[1]
Substitutions on the quinolone core structure can significantly influence the compound's spectrum of activity and potency. For instance, modifications at the C7 position can enhance binding to the enzyme-DNA complex, potentially overcoming existing resistance mechanisms.[2][5]
Caption: Mechanism of action of quinoline antibiotics.
Experimental Benchmarking Workflow
A systematic approach is crucial for the objective evaluation of new quinoline derivatives. The following workflow outlines the key stages of in vitro assessment, from initial screening to a more detailed characterization of antimicrobial activity and selectivity.
Caption: Experimental workflow for antibiotic benchmarking.
Core Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[7][8]
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Stock Solution: Dissolve the new quinoline derivative and reference antibiotics (e.g., Ciprofloxacin, Levofloxacin) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions directly in the microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] This assay is a crucial next step after determining the MIC to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10]
Step-by-Step Protocol: MBC Assay
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[11]
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][11] An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is indicative of bacteriostatic activity.[12]
It is essential to evaluate the potential toxicity of new compounds to mammalian cells. The MTT assay is a common colorimetric method used to assess cell viability.[13][14]
Step-by-Step Protocol: MTT Assay
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate until the cells adhere and reach a desired confluency.
-
Compound Treatment: Expose the cells to serial dilutions of the new quinoline derivatives and control compounds for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14][16]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. This can be calculated by plotting the percentage of cell viability against the compound concentration.[17]
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in a structured table.
Table 1: Comparative Antimicrobial Activity and Cytotoxicity of New Quinoline Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | CC50 (µg/mL) | Selectivity Index (SI) |
| New Derivative 1 | S. aureus ATCC 29213 | 1 | 2 | 2 | 50 | 50 |
| E. coli ATCC 25922 | 2 | 4 | 2 | 50 | 25 | |
| New Derivative 2 | S. aureus ATCC 29213 | 4 | 32 | 8 | >100 | >25 |
| E. coli ATCC 25922 | 8 | 64 | 8 | >100 | >12.5 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | 150 | 300 |
| E. coli ATCC 25922 | 0.25 | 0.5 | 2 | 150 | 600 | |
| Levofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | 200 | 400 |
| E. coli ATCC 25922 | 0.25 | 0.5 | 2 | 200 | 800 |
Evaluating Therapeutic Potential: The Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a new compound. It is calculated as the ratio of the cytotoxicity (CC50) to the antimicrobial activity (MIC).[18][19] A higher SI value indicates greater selectivity for the bacterial target over mammalian cells, suggesting a wider therapeutic window.[20] Generally, an SI greater than 10 is considered promising for further development.[21]
Caption: Logical relationship for evaluating therapeutic potential.
Conclusion
This guide provides a foundational framework for the systematic benchmarking of new quinoline derivatives. By adhering to standardized protocols and employing a logical data analysis workflow, researchers can generate robust and comparable data. This, in turn, will facilitate the identification of promising lead compounds with potent antimicrobial activity and a favorable safety profile, ultimately contributing to the critical endeavor of developing next-generation antibiotics.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kosheeka.com [kosheeka.com]
- 17. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
- 21. Selectivity factor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Navigating the Selectivity Landscape of Quinoline-5-Carbohydrazide-Based Inhibitors
In the intricate world of drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. An ideal inhibitor would act solely on its intended target, yet the reality is often a complex web of on-target and off-target interactions. For researchers and drug development professionals working with the promising class of quinoline-5-carbohydrazide-based inhibitors, understanding and meticulously characterizing their cross-reactivity is not just a matter of scientific rigor, but a critical step towards developing safer and more effective therapeutics.
This guide provides an in-depth exploration of the cross-reactivity of this compound-based inhibitors. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices, present detailed methodologies for assessing inhibitor selectivity, and offer a comparative analysis of data from related quinoline scaffolds to illuminate the path forward for this specific compound class.
The Imperative of Selectivity Profiling
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The addition of a carbohydrazide moiety at the 5-position opens up a diverse chemical space for designing inhibitors against a range of biological targets, including protein kinases, which are pivotal in cellular signaling and are frequently dysregulated in diseases like cancer.[1][2]
However, the very features that make quinoline-based compounds effective can also lead to unintended interactions. The ATP-binding pocket of kinases, for instance, shares structural similarities across the kinome, creating a potential for inhibitors to bind to multiple kinases.[3] Such off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, a comprehensive assessment of an inhibitor's selectivity profile is paramount.
Key Methodologies for Unraveling Cross-Reactivity
A multi-pronged approach is essential to build a comprehensive understanding of an inhibitor's selectivity. Here, we detail three critical experimental workflows: in vitro kinase profiling, cellular thermal shift assays (CETSA), and affinity chromatography coupled with mass spectrometry.
In Vitro Kinase Profiling: A Broad-Spectrum View
This technique provides a broad overview of an inhibitor's activity against a large panel of kinases, offering a first look at its selectivity.[4]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [5]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound-based inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO to be used for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add the specific kinase of interest to each well.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the kinase's substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Diagram of the In Vitro Kinase Profiling Workflow:
Caption: Workflow for a luminescence-based in vitro kinase profiling assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique to verify that an inhibitor binds to its intended target within the complex milieu of a living cell.[6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8]
Experimental Protocol: CETSA [9]
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target protein in the soluble fraction at each temperature point using methods like Western blotting or mass spectrometry.
-
Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Diagram of the CETSA Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the In Vivo Validation of Quinoline Dihydrazone Derivatives as Anticancer Agents
This guide provides a comprehensive framework for the preclinical in vivo validation of novel quinoline dihydrazone derivatives, a promising class of heterocyclic compounds. Quinoline and its derivatives have garnered significant attention for their diverse pharmaceutical activities, including potent anticancer effects demonstrated across various cancer cell lines.[1][2] These compounds are thought to exert their effects through multiple mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and binding to DNA.[1][3] Specifically, certain quinoline dihydrazone derivatives have shown high antiproliferative activity against breast (MCF-7), gastric (BGC-823), liver (BEL-7402), and lung (A549) cancer cell lines, often with greater potency than standard chemotherapeutic agents like 5-FU and with minimal toxicity to normal cells.[4][5][6]
Transitioning from promising in vitro data to a robust in vivo model is the critical next step in the drug development pipeline. This guide details the strategic decisions, experimental protocols, and comparative analyses required to rigorously evaluate the therapeutic potential and safety profile of these derivatives in a living system.
Foundational Strategy: Selecting the Appropriate Animal Model
The choice of an in vivo model is the most critical decision in preclinical oncology research, as it dictates the questions that can be answered. The two primary models used are human tumor xenografts and murine syngeneic models.
-
Human Tumor Xenograft Models: These involve implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice (e.g., athymic nude or SCID mice).[7] Their principal advantage is the use of human cancer cells, allowing for direct assessment of a compound's effect on human tumor biology. However, the absence of a functional immune system means these models cannot evaluate the contribution of immune-mediated antitumor responses.[8] They are the standard for initial validation of cytotoxic agents.[7]
-
Syngeneic Models: In this system, murine tumor cells are implanted into a genetically identical and immunocompetent mouse strain (e.g., MC38 colon cancer cells into a C57BL/6 mouse).[9][10] The key advantage is the presence of a fully intact immune system, making these models indispensable for evaluating immunomodulatory agents and understanding the interplay between the therapy, the tumor, and the host's immune response.[8][11][12]
Causality Behind the Choice: For the initial in vivo validation of a novel quinoline dihydrazone derivative, a xenograft model is the logical starting point . The primary goal is to confirm that the potent cytotoxic and antiproliferative effects observed in vitro translate to tumor growth inhibition in vivo. This model isolates the direct effect of the compound on the human cancer cells, providing a clear, unambiguous measure of intrinsic anticancer activity without the complexities of a host immune response.
| Feature | Human Tumor Xenograft Model | Syngeneic Model |
| Host Immune System | Immunodeficient (e.g., Nude, SCID) | Immunocompetent |
| Tumor Origin | Human cancer cell lines or patient tissue | Murine cancer cell lines |
| Primary Application | Evaluating tumor-intrinsic effects of cytotoxic agents | Evaluating immunotherapies and tumor-immune interactions |
| Key Advantage | Directly tests efficacy on human tumors | Physiologically relevant tumor microenvironment with intact immunity[8] |
| Key Limitation | Lacks immune system; cannot assess immunomodulatory effects[8] | Murine tumors may not fully represent the diversity of human cancers[9] |
In Vivo Validation Workflow: From Implantation to Analysis
A successful in vivo study requires meticulous planning and execution. The following workflow provides a self-validating system with clear checkpoints and controls.
Caption: Workflow for a xenograft-based in vivo validation study.
Detailed Experimental Protocol: MCF-7 Xenograft Model
This protocol describes a standard ectopic xenograft model to assess the efficacy of a representative quinoline dihydrazone derivative, hereafter referred to as QDH-3c , based on published compounds with high potency against MCF-7 cells.[5][6] The comparator is Paclitaxel, a standard-of-care taxane agent for breast cancer.[2][13]
1. Cell Culture and Animal Husbandry:
-
Cell Line: Human breast adenocarcinoma MCF-7 cells are cultured in appropriate media (e.g., EMEM with 10% FBS and 0.01mg/mL human recombinant insulin) at 37°C, 5% CO₂. Cells should be confirmed to be mycoplasma-free and harvested during the exponential growth phase.
-
Animals: Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old, are used. Animals are housed in a specific-pathogen-free (SPF) environment and allowed to acclimatize for at least one week prior to the study.[2]
2. Tumor Implantation:
-
Prepare a cell suspension of MCF-7 cells in a sterile, serum-free medium/Matrigel mixture (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL (5 x 10⁶ cells) of the cell suspension subcutaneously into the right flank of each mouse.[14]
3. Tumor Monitoring and Group Randomization:
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
4. Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) intraperitoneally (i.p.) once daily.
-
Group 2 (QDH-3c): Administer QDH-3c, dissolved in the vehicle, at a predetermined dose (e.g., 20 mg/kg, i.p.) once daily. Dose selection should be based on prior maximum tolerated dose (MTD) studies.
-
Group 3 (Positive Control): Administer Paclitaxel at an efficacious dose (e.g., 10 mg/kg, i.p.) on a relevant schedule (e.g., every 3 days).[2]
-
The treatment duration is typically 21-28 days or until tumors in the control group reach a predetermined endpoint size (e.g., ~1500 mm³).
5. Efficacy and Toxicity Monitoring:
-
Efficacy: Measure tumor volume and mouse body weight twice weekly.
-
Toxicity: Monitor the animals daily for clinical signs of distress (e.g., ruffled fur, lethargy, significant weight loss). A body weight loss exceeding 20% is a common endpoint for euthanasia.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
Comparative Data Analysis: Efficacy and Safety
The primary output of the study is quantitative data comparing the novel compound to both a negative (vehicle) and a positive (standard-of-care) control.
Table 1: Comparative Antitumor Efficacy of QDH-3c
(Representative data based on typical outcomes for a promising preclinical compound)
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | i.p., daily | 1450 ± 125 | 1.52 ± 0.18 | - |
| QDH-3c | 20 mg/kg, i.p., daily | 485 ± 65 | 0.51 ± 0.08 | 66.5% |
| Paclitaxel | 10 mg/kg, i.p., q3d | 610 ± 80 | 0.65 ± 0.11 | 57.9% |
| TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100 |
Table 2: Safety and Tolerability Profile
(Representative data)
| Treatment Group | Mean Body Weight Change (%) | Mortality | Observed Adverse Effects |
| Vehicle Control | + 4.5% | 0/10 | None |
| QDH-3c | - 1.8% | 0/10 | None |
| Paclitaxel | - 8.2% | 0/10 | Mild, transient lethargy post-dosing |
Interpretation of Results: In this representative dataset, QDH-3c demonstrates superior tumor growth inhibition compared to the standard-of-care agent, Paclitaxel. Critically, it also exhibits a more favorable safety profile, with negligible impact on body weight. This combination of enhanced efficacy and reduced toxicity is the hallmark of a promising drug candidate.[15][16]
Mechanistic Validation: Unveiling the Mode of Action
Ex-Vivo Analysis Protocol:
-
Fix a portion of the excised tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze another portion in liquid nitrogen for Western blot or proteomic analysis.
-
IHC Staining: Stain tumor sections for:
-
Proliferation Marker: Ki-67, to assess the rate of cell division.[2]
-
Apoptosis Marker: Cleaved Caspase-3, to confirm the induction of programmed cell death.
-
-
Western Blot: Analyze protein lysates for levels of key cell cycle regulators like CDK2 and Cyclin E, and apoptosis-related proteins (e.g., Bcl-2, Bax).
Caption: Putative anticancer mechanisms of quinoline dihydrazones.[1][5]
A significant reduction in Ki-67 staining and an increase in cleaved Caspase-3 in the QDH-3c treated group compared to the vehicle would provide strong in vivo evidence supporting its proposed mechanism as a cytostatic and pro-apoptotic agent.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of quinoline dihydrazone derivatives. By employing a well-justified xenograft model, adhering to a detailed protocol, and comparing the lead candidate against a clinically relevant standard, researchers can generate the robust efficacy and safety data necessary for further development. Positive results from this initial validation would justify subsequent studies in more complex models, such as:
-
Orthotopic Xenograft Models: Implanting tumor cells in the corresponding organ (e.g., MCF-7 cells into the mammary fat pad) to better replicate the native tumor microenvironment.[7][17]
-
Metastasis Models: To evaluate the compound's effect on cancer cell dissemination and growth at distant sites.[17]
-
Syngeneic Models: If the compound is found to have immunomodulatory properties, transitioning to an immunocompetent model would be essential to fully characterize its mechanism of action.[10][12]
The systematic validation process detailed herein ensures scientific integrity and provides the critical data needed to advance promising quinoline dihydrazone derivatives from the laboratory toward the clinic.
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. The Role of Syngeneic Models in Cancer Research | LIDE Biotech [lidebiotech.com]
- 10. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 11. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 12. championsoncology.com [championsoncology.com]
- 13. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 17. crownbio.com [crownbio.com]
A Head-to-Head Comparison: Quinoline-Based Anticancer Agents Versus the Veteran 5-Fluorouracil
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the ever-evolving landscape of oncology, the quest for more effective and less toxic therapeutics is a perpetual endeavor. For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for a multitude of solid tumors. However, its efficacy is often curtailed by significant side effects and the emergence of drug resistance. This has spurred the exploration of novel chemical scaffolds with potent anticancer activity. Among these, quinoline-based compounds have emerged as a particularly promising class of agents, demonstrating remarkable efficacy in preclinical studies.
This guide provides a comprehensive, head-to-head comparison of quinoline-based compounds and 5-FU, delving into their mechanisms of action, anticancer efficacy supported by experimental data, and the methodologies employed in their evaluation. Our objective is to furnish the scientific community with a detailed, evidence-based resource to inform future research and drug development initiatives.
The Incumbent: 5-Fluorouracil (5-FU)
5-FU, a pyrimidine analog, exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.[1][2] This leads to a "thymineless death" in rapidly proliferating cancer cells.[1] Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to DNA damage and disruption of protein synthesis.[1]
The Challengers: Quinoline-Based Compounds
The quinoline scaffold, a bicyclic aromatic heterocycle, has proven to be a versatile pharmacophore in the design of anticancer agents.[3] Unlike the singular primary mechanism of 5-FU, quinoline derivatives exhibit a diverse array of anticancer mechanisms, which contributes to their potential to overcome the resistance mechanisms that plague traditional chemotherapeutics. These mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can insert themselves between the base pairs of DNA, interfering with DNA replication and transcription. Some also inhibit topoisomerases, enzymes that are essential for resolving DNA supercoiling during replication, leading to catastrophic DNA strand breaks.[3]
-
Kinase Inhibition: A significant number of quinoline-based compounds have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key targets include Pim-1 kinase and Src kinase.
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives can disrupt the dynamics of microtubule assembly and disassembly, which are vital for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest and apoptosis.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the various mechanisms of quinoline-based compounds is the induction of programmed cell death (apoptosis) and the halting of the cell cycle, preventing cancer cells from dividing.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel anticancer agent lies in its ability to outperform or complement existing therapies. Several studies have directly compared the in vitro and in vivo efficacy of quinoline-based compounds with 5-FU, often demonstrating superior or comparable potency.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potential. The following table summarizes a selection of studies where quinoline derivatives have been compared to 5-FU across various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| MMNC (a quinoline derivative) | HCT116 (Colon) | 0.33 | [4] |
| 5-FU | HCT116 (Colon) | >100 | [4] |
| MMNC | Caco-2 (Colon) | 0.51 | [4] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [5][6] |
| 6,8-Diphenylquinoline | C6 (Glioblastoma), HeLa (Cervical) | Greater antiproliferative activity than 5-FU | [5] |
| Compound 3c (a quinoline derivative) | MCF-7 (Breast) | 7.05 | [7] |
| 5-FU | MCF-7 (Breast) | Stronger antiproliferative activity by compound 3c | [7] |
| Compound 8 (a quinoxaline derivative) | A549 (Lung) | 0.86 | [8] |
| Compound 8 (a quinoxaline derivative) | MCF-7 (Breast) | 1.06 | [8] |
Note: This table is a representative summary. IC50 values can vary based on experimental conditions.
The data clearly indicates that certain quinoline derivatives exhibit significantly lower IC50 values compared to 5-FU in several cancer cell lines, highlighting their potent cytotoxic activity. For instance, the quinoline derivative MMNC demonstrated an IC50 of 0.33 µM in HCT116 colon cancer cells, while 5-FU had a negligible effect at the same concentration.[4] Similarly, other studies have reported quinoline compounds with greater antiproliferative activity than 5-FU in various cancer cell lines.[5][6][7]
In Vivo Efficacy
Translating in vitro potency to in vivo efficacy is a critical step in drug development. A study on a quinoxaline derivative (structurally related to quinoline) in a solid Ehrlich carcinoma animal model demonstrated a tumor inhibition ratio of 68.19% , which was superior to the 64.8% inhibition observed with 5-FU treatment.[8] This suggests that the potent in vitro activity of these compounds can translate to significant tumor growth inhibition in a living organism.
Mechanistic Insights: Visualizing the Pathways
To better understand the multifaceted mechanisms of quinoline-based compounds, we can visualize their impact on key cellular signaling pathways.
Quinoline-Based Kinase Inhibition
Disruption of Microtubule Dynamics
Experimental Protocols: Ensuring Scientific Rigor
The foundation of any robust comparison lies in standardized and validated experimental methodologies. Below are detailed protocols for the key assays used to evaluate the anticancer properties of these compounds.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-based compound or 5-FU for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[1] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1]
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis by Flow Cytometry
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12][13] Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.[11][12]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The data presented in this guide strongly supports the continued investigation of quinoline-based compounds as potent anticancer agents. Their diverse mechanisms of action offer the potential to overcome the limitations of established chemotherapeutics like 5-FU, including drug resistance. The superior in vitro cytotoxicity and promising in vivo efficacy of certain quinoline derivatives underscore their therapeutic potential.
For drug development professionals, the quinoline scaffold represents a fertile ground for the design of novel, targeted therapies. For researchers and scientists, the multifaceted nature of these compounds provides a rich area for mechanistic studies to further elucidate their anticancer effects and identify predictive biomarkers for patient stratification.
While the journey from a promising compound to a clinically approved drug is long and arduous, the evidence strongly suggests that quinoline-based agents are worthy challengers to the incumbent therapies and hold the promise of a new era in cancer treatment. Further head-to-head preclinical and clinical studies are warranted to fully realize the potential of this remarkable class of compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. kumc.edu [kumc.edu]
- 4. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Quinoline-5-Carbohydrazide
For Immediate Implementation by Laboratory Personnel
Hazard Analysis: Understanding the Risks of Quinoline-5-Carbohydrazide
This compound is a heterocyclic organic compound. Based on the known hazards of related quinoline and carbohydrazide derivatives, it is prudent to handle this compound with a high degree of caution.
Anticipated Hazards:
-
Toxicity: Quinoline derivatives can be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1][2][3] Some quinolines are suspected of causing genetic defects and may cause cancer.[1][2][3]
-
Irritation: Similar compounds are known to cause serious eye irritation and skin irritation.[4] Inhalation may cause respiratory irritation.[4]
-
Environmental Hazards: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[1][2] Therefore, release into the environment must be strictly avoided.[1][2]
Due to these potential hazards, this compound must be treated as hazardous waste. All disposal procedures should be conducted in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7][8][9]
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste, ensure you are wearing the appropriate PPE. This is a non-negotiable step to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities of waste, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[10]
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and "this compound." Include the accumulation start date.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any absorbent material used for spills in the designated solid waste container.[10]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Step 3: On-Site Accumulation and Storage - Safe and Compliant Holding
All hazardous waste must be stored safely and in compliance with EPA and OSHA regulations.[11]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Time Limits: Be aware of the accumulation time limits for hazardous waste, which depend on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[12]
Step 4: Final Disposal - Professional Handling is Key
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[10]
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have procedures in place for the collection and disposal of hazardous waste. Follow these internal protocols.
-
Manifesting: All off-site shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from "cradle-to-grave."[12][13]
-
Disposal Method: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[10] This process destroys the compound and minimizes its environmental impact. Landfilling is generally not a suitable option for this type of chemical.
Visualizing the Disposal Decision Process
The following diagram illustrates the key decision points in the disposal workflow for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides general regulatory thresholds for hazardous waste generators, which are crucial for maintaining compliance.
| Generator Category | Monthly Hazardous Waste Generation Rate | Accumulation Time Limit |
| Large Quantity (LQG) | ≥ 1,000 kg (2,200 lbs) of non-acute hazardous waste | 90 days |
| Small Quantity (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) of non-acute hazardous waste | 180 days |
| Very Small (VSQG) | ≤ 100 kg (220 lbs) of non-acute hazardous waste | No federal time limit |
Source: U.S. Environmental Protection Agency[12]
In Case of a Spill
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Control the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[1]
-
Clean-Up: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[4][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your EHS department.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within our laboratories. The careful management of chemical waste is as critical as the discoveries we make.
References
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. angenechemical.com [angenechemical.com]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. osha.gov [osha.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. axonator.com [axonator.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling Quinoline-5-carbohydrazide
This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to empower you to handle Quinoline-5-carbohydrazide with the highest degree of safety. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that the information provided is not only accurate but also practical and field-proven.
Understanding the Inherent Risks: A Structural Hazard Assessment
This compound is a molecule that combines the quinoline heterocyclic ring system with a carbohydrazide functional group. This composite structure necessitates a conservative approach to safety, assuming the hazards of both parent compounds.
Quinoline , the foundational structure, is a known hazardous substance. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] High exposure can lead to headaches, nausea, and potential liver damage.[4] The American Industrial Hygiene Association (AIHA) has recommended a workplace environmental exposure limit (WEEL) for quinoline of 0.001 ppm over an 8-hour work shift.[4]
Hydrazide compounds , including carbohydrazide, are also of toxicological concern. Hydrazine itself is toxic, corrosive, and can be fatal if absorbed through the skin.[5] While carbohydrazide is generally less hazardous than hydrazine, the functional group warrants cautious handling due to the potential for skin and eye irritation and allergic reactions in sensitive individuals.[6]
Given these potential hazards, a multi-layered PPE strategy is essential to mitigate risks of exposure through inhalation, dermal contact, and ocular contact.
Core Principles of Protection: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure at the source.
-
Engineering Controls: All manipulations of this compound, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and the correct use of PPE.[5] Work areas should be clearly demarcated, and access restricted to authorized personnel.
A Comprehensive Guide to Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Hand Protection: The First Barrier
Chemical-resistant gloves are non-negotiable when handling this compound.
-
Material Selection: Due to the lack of specific permeation data for this compound, it is prudent to select gloves with broad chemical resistance. Butyl rubber or Viton™ gloves are recommended for handling quinoline and other hazardous aromatic compounds.[8] Neoprene or nitrile gloves can also be suitable, particularly for splash protection, but it is crucial to consult the manufacturer's chemical resistance guide.[5][9]
-
Proper Technique: Always inspect gloves for any signs of degradation or puncture before use.[3] Employ the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[3] Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[3][10]
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for this compound to cause serious eye irritation necessitates robust eye and face protection.
-
Minimum Requirement: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166 should be worn at all times in the laboratory.[3][11]
-
Enhanced Protection: When there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities, a face shield should be worn in addition to safety goggles.[12]
Body Protection: Preventing Dermal Absorption
To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat is a standard requirement.[9]
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
-
Full-Body Protection: In situations involving large quantities of the compound or a high likelihood of significant exposure, a disposable coverall, such as Tychem®, may be warranted.[4]
Respiratory Protection: A Critical Consideration for Powders and Aerosols
While engineering controls are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.
-
Risk Assessment: The need for respiratory protection should be determined by a formal risk assessment. This is particularly critical when handling the powdered form of this compound, where aerosolization is possible.
-
Respirator Selection: If a risk assessment indicates the need for respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) should be used.[6] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134.[12]
Summary of PPE Requirements
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Butyl rubber or Viton™ gloves | Chemical safety goggles and face shield | Flame-resistant lab coat and chemical-resistant apron | Recommended if aerosolization is possible; NIOSH-approved respirator with appropriate cartridges |
| Routine handling of dilute solutions (<1 mg/mL) | Nitrile or neoprene gloves (double-gloving recommended) | Chemical safety goggles | Flame-resistant lab coat | Generally not required if handled in a fume hood |
| Spill cleanup | Butyl rubber or Viton™ gloves | Chemical safety goggles and face shield | Chemical-resistant coverall | NIOSH-approved respirator with appropriate cartridges |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
-
Lab Coat/Coverall: Put on the lab coat or coverall, ensuring it is fully fastened.
-
Respirator: If required, perform a user seal check.
-
Goggles/Face Shield: Position securely on the face.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately in a designated hazardous waste container.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Lab Coat/Coverall: Remove by rolling it inside out, without touching the exterior.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal of Contaminated Materials
All disposable PPE and any materials used for spill cleanup must be considered hazardous waste.
-
Waste Segregation: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Container Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Under no circumstances should this chemical or contaminated materials be disposed of in regular trash or down the drain.[11]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues. This commitment to safety is the bedrock of scientific integrity and innovation.
References
- 1. chemos.de [chemos.de]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrazine - Wikipedia [en.wikipedia.org]
- 13. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
